2-Chloropyrido[2,3-b]pyrazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloropyrido[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-6-4-10-7-5(11-6)2-1-3-9-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRDXDOFCABQPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618884 | |
| Record name | 2-Chloropyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70838-55-0 | |
| Record name | 2-Chloropyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Chloropyrido[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloropyrido[2,3-b]pyrazine is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a multitude of biologically active molecules. Its unique structural framework, featuring a fused pyridine and pyrazine ring system, imparts distinct electronic properties that are highly sought after in the fields of medicinal chemistry and materials science. This comprehensive guide provides an in-depth exploration of the synthesis and characterization of this compound. We will delve into the prevalent synthetic methodologies, offering a detailed, step-by-step protocol for a reliable and reproducible route. Furthermore, a thorough analysis of the characterization techniques essential for confirming the identity and purity of the target compound will be presented, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide is intended to be an invaluable resource for researchers and professionals engaged in the design and development of novel chemical entities.
Introduction: The Significance of this compound
The pyrido[2,3-b]pyrazine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3] The introduction of a chlorine atom at the 2-position of this heterocyclic system provides a reactive handle for further chemical modifications, making this compound a key intermediate in the synthesis of complex molecules.[4] Its applications span from the development of kinase inhibitors for cancer therapy to the creation of novel materials with unique photophysical properties.[1][5] Understanding the efficient synthesis and rigorous characterization of this compound is therefore fundamental for advancing research in these areas.
Synthesis of this compound: A Strategic Approach
The synthesis of this compound is typically achieved through a multi-step sequence, starting from readily available precursors. The most common and reliable approach involves the construction of the pyrido[2,3-b]pyrazin-2(1H)-one core, followed by a chlorination step.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound points towards pyrido[2,3-b]pyrazin-2(1H)-one as the immediate precursor. This intermediate can be conceptually disconnected to reveal 2,3-diaminopyridine and a two-carbon electrophilic synthon, such as ethyl glyoxalate, as the key starting materials.[6]
A Preferred Synthetic Route
A widely adopted and efficient synthesis of this compound is a two-step process commencing with the condensation of 2,3-diaminopyridine with a glyoxalate derivative to form pyrido[2,3-b]pyrazin-2(1H)-one, which is subsequently chlorinated.
Step 1: Synthesis of Pyrido[2,3-b]pyrazin-2(1H)-one
The initial step involves the condensation reaction between 2,3-diaminopyridine and ethyl glyoxalate.[6] This reaction proceeds through the formation of an imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the desired pyrido[2,3-b]pyrazin-2(1H)-one. The choice of solvent and reaction temperature is crucial for achieving a high yield and purity of the product.
Step 2: Chlorination of Pyrido[2,3-b]pyrazin-2(1H)-one
The conversion of the hydroxyl group in pyrido[2,3-b]pyrazin-2(1H)-one to a chlorine atom is typically accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction is a nucleophilic substitution where the hydroxyl group is first activated by the chlorinating agent, making it a good leaving group, which is then displaced by a chloride ion.
Experimental Protocol
Synthesis of Pyrido[2,3-b]pyrazin-2(1H)-one
-
To a stirred solution of 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol, add ethyl glyoxalate (1.1 eq) at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum to afford pyrido[2,3-b]pyrazin-2(1H)-one.
Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, suspend pyrido[2,3-b]pyrazin-2(1H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide, until the pH is approximately 7-8.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield this compound.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Comprehensive Characterization
The unambiguous identification and purity assessment of the synthesized this compound are paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the pyridine and pyrazine rings. The chemical shifts and coupling constants of these protons provide valuable information about the electronic environment and connectivity within the molecule.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals corresponding to the carbon atoms in the heterocyclic framework. The chemical shifts of the carbon atoms, particularly the one bearing the chlorine atom, are diagnostic.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) due to the presence of the chlorine-35 and chlorine-37 isotopes, in an approximate 3:1 ratio.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-Cl stretching vibration, as well as the aromatic C-H and C=N stretching vibrations.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product. A sharp, single peak in the chromatogram indicates a high degree of purity.
-
Gas Chromatography (GC): GC can also be employed for purity analysis, provided the compound is sufficiently volatile and thermally stable.
Summary of Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the downfield region with characteristic splitting patterns. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, with the carbon attached to chlorine appearing at a specific chemical shift. |
| Mass Spec. | Molecular ion peak (M⁺) and an M+2 peak in an approximate 3:1 ratio. |
| IR Spec. | Characteristic C-Cl, aromatic C-H, and C=N stretching vibrations. |
| HPLC/GC | A single major peak indicating high purity. |
Visualization of the Characterization Workflow
Caption: Workflow for the characterization of this compound.
Applications in Drug Discovery and Beyond
The reactivity of the chlorine atom in this compound makes it an invaluable precursor for the synthesis of a diverse range of derivatives. Through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, various functional groups can be introduced at the 2-position. This has led to the development of potent inhibitors of various kinases, which are crucial targets in cancer therapy.[2] Furthermore, the unique electronic properties of the pyrido[2,3-b]pyrazine core have been exploited in the design of novel organic light-emitting diodes (OLEDs) and other electronic materials.[7]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion and Future Perspectives
This guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined synthetic protocol offers a reliable and efficient method for obtaining this important building block. The comprehensive characterization techniques described are essential for ensuring the quality and identity of the synthesized compound. The versatility of this compound as a synthetic intermediate will undoubtedly continue to drive innovation in medicinal chemistry and materials science, leading to the discovery of new therapeutic agents and advanced materials.
References
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pyrido[2,3-b]pyrazin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 7. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Spectroscopic Characterization of 2-Chloropyrido[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the spectroscopic data for 2-Chloropyrido[2,3-b]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just raw data, but also the underlying scientific principles and practical insights necessary for its accurate interpretation and application in a research and development setting. The pyrido[2,3-b]pyrazine core is a key pharmacophore, and understanding its electronic and structural properties through spectroscopy is paramount for the rational design of novel therapeutics and functional materials.[1][2]
Molecular Structure and Spectroscopic Overview
This compound possesses a fused heterocyclic ring system comprising a pyridine and a pyrazine ring. The presence of nitrogen atoms and the chloro-substituent significantly influences the electron distribution within the aromatic system, which in turn dictates its characteristic spectroscopic features.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the four protons on the aromatic rings. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine atom. A ¹H NMR spectrum for this compound is available on ChemicalBook, though detailed analysis is limited.[3]
Predicted ¹H NMR Data (in CDCl₃):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | 8.5 - 8.7 | s | - |
| H-6 | 8.2 - 8.4 | d | ~8.0 |
| H-7 | 7.6 - 7.8 | dd | ~8.0, 4.5 |
| H-8 | 8.8 - 9.0 | d | ~4.5 |
Causality Behind Predictions: The proton at position 3 is expected to be a singlet as it has no adjacent protons. The protons on the pyridine ring (H-6, H-7, and H-8) will exhibit characteristic doublet and doublet of doublets patterns due to ortho and meta coupling. The exact chemical shifts can be influenced by the solvent used.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show seven distinct signals for the seven carbon atoms in the heterocyclic framework. The carbon attached to the chlorine atom (C-2) and the carbons adjacent to the nitrogen atoms are expected to be significantly deshielded.
Predicted ¹³C NMR Data (in CDCl₃):
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 150 - 155 |
| C-3 | 135 - 140 |
| C-4a | 148 - 152 |
| C-5a | 125 - 130 |
| C-6 | 130 - 135 |
| C-7 | 120 - 125 |
| C-8 | 150 - 155 |
| C-8a | 145 - 150 |
Experimental Insight: When acquiring ¹³C NMR spectra for nitrogen-containing heterocycles, it is often beneficial to use a longer relaxation delay (d1) to ensure proper relaxation of quaternary carbons and carbons adjacent to nitrogen, which can have longer T1 relaxation times.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups and bonding within a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to C-H, C=C, and C=N stretching and bending vibrations.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |
| 1600-1450 | Aromatic C=C and C=N Stretch | Strong to Medium |
| 1200-1000 | C-Cl Stretch | Strong |
| 900-675 | Aromatic C-H Out-of-Plane Bend | Strong |
Field-Proven Protocol: For a solid sample like this compound, preparing a KBr pellet is a standard and reliable method for obtaining a high-quality IR spectrum. Alternatively, Attenuated Total Reflectance (ATR) can be used for rapid, non-destructive analysis. The choice of method depends on the sample amount and the desired data quality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): The molecular ion peak for C₇H₄ClN₃ is expected at m/z 165, with an M+2 peak at m/z 167 of approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom.
-
Major Fragmentation Pathways: The fragmentation of the pyrido[2,3-b]pyrazine core is a key diagnostic tool. Common fragmentation patterns for heterocyclic compounds involve the loss of small, stable molecules.
Predicted Fragmentation:
Caption: Predicted major fragmentation pathways for this compound.
Trustworthiness in Analysis: High-resolution mass spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of the molecular ion and its fragments, thereby confirming the chemical formula.
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.
Caption: General workflow for spectroscopic characterization.
Conclusion
References
The Elusive Crystal Structure of 2-Chloropyrido[2,3-b]pyrazine: An In-Depth Technical Guide to its In-Silico Elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloropyrido[2,3-b]pyrazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a key building block for novel therapeutic agents and functional organic materials. Despite its importance, a definitive experimental crystal structure has remained elusive in the public domain. This technical guide addresses this critical knowledge gap by presenting a comprehensive, field-proven computational workflow for the in-silico prediction of its crystal structure. By leveraging state-of-the-art crystal structure prediction (CSP) methodologies, we provide a detailed protocol that enables researchers to generate and analyze putative crystal structures, thereby offering crucial insights into the solid-state properties of this important molecule. This guide is designed to be a practical resource for scientists engaged in the design and development of new pharmaceuticals and materials based on the pyrido[2,3-b]pyrazine scaffold.
Introduction: The Significance of this compound and the Rationale for Structural Elucidation
The pyrido[2,3-b]pyrazine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. The introduction of a chlorine atom at the 2-position creates a versatile handle for further chemical modifications, making this compound a crucial intermediate in the synthesis of complex molecules with potential therapeutic applications.
Knowledge of the crystal structure of a molecule is fundamental to understanding its physicochemical properties, such as solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), the specific polymorphic form can have profound implications for its efficacy and safety. In the absence of experimental single-crystal X-ray diffraction data, computational methods for crystal structure prediction (CSP) have emerged as a powerful and reliable alternative.[1][2] This guide provides a detailed roadmap for the computational determination of the crystal structure of this compound, from initial molecular modeling to the analysis of the final predicted crystal packing.
Methodology: A Step-by-Step Protocol for the In-Silico Crystal Structure Prediction
The following protocol outlines a robust and validated computational workflow for the prediction of the crystal structure of this compound. This methodology is designed to be self-validating by employing a multi-faceted approach that combines molecular mechanics and quantum mechanical calculations.
Generation of the Initial Molecular Structure
The first step in any CSP study is to obtain an accurate 3D representation of the isolated molecule.
Protocol:
-
Obtain the SMILES string for this compound. A reliable source for this is a chemical supplier database or a chemical information repository. The SMILES string is Clc1ncc2nccc(c12).
-
Generate a 3D molecular structure from the SMILES string using a molecular modeling software package such as Avogadro or similar programs.
-
Perform a geometry optimization of the generated 3D structure using a suitable level of theory. A common and effective approach is to use Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d,p).[3][4][5] This step ensures that the starting molecular geometry is at a local energy minimum.
Diagram: Molecular Structure Generation Workflow
Caption: Workflow for generating an optimized molecular structure.
Crystal Structure Prediction (CSP)
With an optimized molecular structure in hand, the next step is to predict how these molecules will pack in a crystalline solid. This is achieved through a global search of the potential energy landscape of the crystal.
Protocol:
-
Select a CSP software package. Several academic and commercial software packages are available for this purpose, such as AIRSS (Ab Initio Random Structure Searching) or GULP.[1] These programs utilize algorithms like random structure searching or evolutionary algorithms to explore the vast conformational space of crystal packing.
-
Define the search parameters. This includes specifying the chemical formula (C₇H₄ClN₃), the optimized molecular geometry, and the range of common crystallographic space groups to be explored. For organic molecules, it is often sufficient to search within the most frequently observed space groups (e.g., P2₁/c, P-1, P2₁2₁2₁, C2/c, P2₁, and Pbca).
-
Perform the global search. The CSP software will generate a large number of trial crystal structures and calculate their lattice energies using a force field or a semi-empirical method. This initial ranking provides a set of plausible candidate structures.
-
Refine the candidate structures. The most promising low-energy structures from the global search should be subjected to a more accurate energy calculation. This is typically done using DFT with periodic boundary conditions (plane-wave DFT). This refinement provides a more reliable energy ranking of the putative polymorphs.
Diagram: Crystal Structure Prediction Workflow
Caption: Workflow for predicting and ranking crystal structures.
Predicted Crystal Structure of this compound
Disclaimer: The following data is presented as an illustrative example of the expected output from the computational workflow described above. As no experimental data is available, these values represent a theoretical prediction and should be treated as such.
Based on the computational protocol, a putative crystal structure for this compound is predicted. The key crystallographic parameters are summarized in the table below.
Table 1: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value |
| Chemical Formula | C₇H₄ClN₃ |
| Formula Weight | 165.58 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 8.5 Å |
| b | 10.2 Å |
| c | 9.8 Å |
| α | 90° |
| β | 110.5° |
| γ | 90° |
| Volume | 795.5 ų |
| Z | 4 |
| Density (calculated) | 1.38 g/cm³ |
Molecular and Crystal Packing Analysis
The predicted crystal structure would reveal the conformation of the this compound molecule in the solid state and the nature of the intermolecular interactions that govern the crystal packing. It is anticipated that the planar aromatic rings will facilitate π-π stacking interactions, while the nitrogen atoms and the chlorine substituent may participate in weaker hydrogen bonding or other electrostatic interactions. A visualization of the predicted unit cell and crystal packing would provide valuable insights into these interactions.
Discussion and Implications for Drug Development
The predicted crystal structure of this compound provides a crucial starting point for understanding its solid-state behavior. This information has several important implications for researchers in drug development:
-
Polymorph Screening: The CSP study may reveal the existence of multiple low-energy polymorphs. This knowledge is critical for designing experimental screens to identify and characterize these different solid forms.
-
Formulation Development: The predicted crystal structure can inform the selection of excipients and the design of formulation strategies to ensure the stability and desired dissolution profile of a drug product.
-
Intellectual Property: A thorough understanding of the polymorphic landscape of a key intermediate or API is essential for securing robust patent protection.
-
Molecular Modeling: The predicted crystal structure can be used as a starting point for more advanced molecular modeling studies, such as docking simulations with biological targets or the calculation of solid-state properties.
Conclusion
While an experimental crystal structure for this compound remains to be determined, this guide has provided a comprehensive and scientifically rigorous computational workflow for its in-silico prediction. By following the detailed protocols outlined herein, researchers can generate a reliable theoretical model of the crystal structure, thereby gaining valuable insights into the solid-state properties of this important molecule. This approach not only bridges a critical knowledge gap but also provides a powerful tool for accelerating the design and development of new pharmaceuticals and materials based on the versatile pyrido[2,3-b]pyrazine scaffold.
References
- 1. Crystal structure prediction - Wikipedia [en.wikipedia.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Chlorine Atom in 2-Chloropyrido[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Potential of a Privileged Scaffold
The pyrido[2,3-b]pyrazine core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its unique electronic properties and structural rigidity have made it a cornerstone in the design of a multitude of biologically active molecules, including kinase inhibitors and other therapeutic agents.[1][2][3] The strategic functionalization of this core is paramount to modulating the pharmacological profile of the resulting compounds. Among the various derivatives, 2-chloropyrido[2,3-b]pyrazine stands out as a versatile and highly valuable intermediate. The chlorine atom at the 2-position serves as a linchpin for a diverse array of chemical transformations, enabling the introduction of a wide range of substituents and the exploration of vast chemical space.
This technical guide provides an in-depth exploration of the reactivity of the chlorine atom in this compound. Moving beyond a mere recitation of reactions, we will delve into the underlying principles that govern its reactivity, offering field-proven insights into experimental design and optimization. This document is intended to be a practical resource for researchers in drug discovery and development, providing not only the "how" but, more importantly, the "why" behind the synthetic strategies discussed.
The Pyrido[2,3-b]pyrazine Core: An Electron-Deficient System Primed for Nucleophilic Attack
The pyrido[2,3-b]pyrazine ring system is inherently electron-deficient due to the presence of three nitrogen atoms. This electron deficiency is not uniformly distributed across the bicyclic structure. The pyrazine ring, in particular, bears a significant partial positive charge, rendering the carbon atoms susceptible to nucleophilic attack. The chlorine atom at the 2-position is strategically located on this electron-poor pyrazine ring, making it an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The lone pairs on the adjacent nitrogen atoms can stabilize the intermediate Meisenheimer complex, further facilitating the substitution process.[4]
Synthesis of the Key Intermediate: this compound
A reliable and scalable synthesis of the this compound starting material is the essential first step for any subsequent chemical exploration. While various methods for the synthesis of the pyrido[2,3-b]pyrazine core have been reported, a common and effective route to the 2-chloro derivative involves the condensation of 2,3-diaminopyridine with a suitable C2 synthon followed by chlorination.[5]
A general, reliable protocol is outlined below:
Experimental Protocol: Synthesis of 2-Hydroxypyrido[2,3-b]pyrazine
-
Reaction Setup: To a solution of 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and ethanol, add glyoxylic acid (1.1 eq).
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 2-hydroxypyrido[2,3-b]pyrazine, will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Experimental Protocol: Chlorination to this compound
-
Reaction Setup: In a well-ventilated fume hood, suspend the 2-hydroxypyrido[2,3-b]pyrazine (1.0 eq) in phosphorus oxychloride (POCl3) (5-10 eq).
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up and Isolation: Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base such as sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. The crude this compound will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization or column chromatography.
Key Transformations of the 2-Chloro Substituent
The chlorine atom at the 2-position of the pyrido[2,3-b]pyrazine core is a versatile handle for a variety of synthetic transformations. The principal reaction pathways include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality
The electron-deficient nature of the pyrido[2,3-b]pyrazine ring system makes the 2-chloro position highly susceptible to nucleophilic attack. This allows for the facile displacement of the chloride with a wide range of nucleophiles, including amines, alcohols, and thiols.[4]
-
Choice of Nucleophile: The reactivity of the nucleophile is a critical factor. Primary and secondary amines are generally excellent nucleophiles for this transformation. The basicity of the amine can influence the reaction rate, with more basic amines often reacting faster. For less reactive nucleophiles, such as anilines or alcohols, the addition of a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) is often necessary to facilitate the reaction by deprotonating the nucleophile or scavenging the HCl byproduct.
-
Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically the solvents of choice. These solvents can solvate the cationic species and do not interfere with the nucleophile. In some cases, alcoholic solvents like ethanol or isopropanol can also be used, particularly with amine nucleophiles where the solvent can also act as a mild base.
-
Temperature Optimization: The reaction temperature is a key parameter to control. While some highly reactive nucleophiles may react at room temperature, heating is often required to drive the reaction to completion, typically in the range of 80-120 °C. Microwave irradiation can also be a powerful tool to accelerate these reactions, often leading to shorter reaction times and improved yields.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as DMF or ethanol, add piperidine (1.2-2.0 eq). If using a non-amine solvent, add a non-nucleophilic base like potassium carbonate (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.
-
Work-up and Isolation: Once the starting material is consumed, cool the reaction to room temperature. If a solid precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | K2CO3 | DMF | 100 | 4 | 85 | Fictional Example |
| Aniline | NaH | THF | 65 | 6 | 78 | Fictional Example |
| Sodium Methoxide | - | Methanol | Reflux | 2 | 92 | Fictional Example |
Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly powerful for the functionalization of heteroaromatic halides like this compound. The two most prominent examples are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
The Suzuki-Miyaura reaction enables the coupling of this compound with a variety of boronic acids and esters, providing access to a wide range of aryl- and heteroaryl-substituted pyrido[2,3-b]pyrazines.[6][7] These structures are of great interest in medicinal chemistry for their potential to interact with protein binding sites.
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and ligand is crucial for a successful Suzuki-Miyaura coupling. For electron-deficient heteroaryl chlorides, common catalysts include Pd(PPh3)4, PdCl2(dppf), and pre-catalysts like those from the Buchwald group. The ligand choice is critical for stabilizing the palladium center and facilitating the catalytic cycle. Phosphine ligands such as SPhos, XPhos, or RuPhos are often effective.
-
Base and Solvent System: A base is required to activate the boronic acid. Common choices include inorganic bases like K2CO3, Cs2CO3, or K3PO4. The solvent system often consists of a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water to dissolve both the organic substrates and the inorganic base.
-
Reaction Conditions: The reaction is typically heated to 80-110 °C under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation. Reaction times can vary from a few hours to overnight.
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture to 90-100 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: After completion, cool the reaction mixture and partition between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | Pd2(dba)3 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 88 | Fictional Example |
| 3-Pyridylboronic acid | PdCl2(dppf) (5) | - | Cs2CO3 | Dioxane/H2O | 95 | 75 | Fictional Example |
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing the coupling of this compound with a wide range of primary and secondary amines.[8][9] This reaction is of particular importance in drug discovery, as the arylamine motif is a common feature in many biologically active molecules.
-
Catalyst and Ligand Synergy: The success of the Buchwald-Hartwig amination often hinges on the selection of a suitable palladium pre-catalyst and a bulky, electron-rich phosphine ligand. Pre-catalysts such as those developed by Buchwald (e.g., G3 or G4 pre-catalysts) are highly effective. The choice of ligand (e.g., XPhos, SPhos, RuPhos) is critical and often needs to be screened for optimal results with a particular amine substrate.[10]
-
The Role of a Strong Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine and the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used bases.
-
Anhydrous and Inert Conditions: The catalytic cycle of the Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, it is imperative to perform the reaction under strictly anhydrous and inert conditions (argon or nitrogen atmosphere).
-
Reaction Setup: In a glovebox or under a stream of inert gas, combine this compound (1.0 eq), the primary amine (1.1-1.5 eq), a palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), the phosphine ligand (if not using a pre-catalyst), and a strong base (e.g., NaOtBu, 1.5-2.0 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heating: Seal the reaction vessel and heat to 80-110 °C with stirring. Monitor the reaction's progress by LC-MS.
-
Work-up and Isolation: After the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.
| Amine | Pre-catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Benzylamine | XPhos Pd G3 (2) | - | NaOtBu | Toluene | 100 | 91 | Fictional Example |
| 4-Fluoroaniline | RuPhos Pd G3 (3) | - | LHMDS | Dioxane | 110 | 84 | Fictional Example |
Comparative Reactivity and Regioselectivity
While the 2-position of the pyrido[2,3-b]pyrazine core is highly activated towards nucleophilic attack, it is important to consider the potential for reactivity at other positions, particularly if other halo-substituents are present. The relative reactivity of different positions is influenced by the electronic effects of the nitrogen atoms within the heterocyclic system. Generally, positions on the pyrazine ring are more electron-deficient and thus more susceptible to nucleophilic attack than positions on the pyridine ring. Therefore, in a di- or tri-halosubstituted pyrido[2,3-b]pyrazine, the chlorine atom at the 2-position is expected to be the most reactive towards nucleophilic displacement. However, the specific reaction conditions and the nature of the nucleophile can influence the regioselectivity.
Conclusion: A Versatile Building Block for Drug Discovery
This compound is a powerful and versatile intermediate in the synthesis of novel compounds for drug discovery. The reactivity of the 2-chloro substituent allows for a wide range of functionalization through robust and well-established synthetic methodologies, including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. A thorough understanding of the principles governing these reactions, coupled with careful optimization of experimental conditions, empowers researchers to efficiently explore the chemical space around the privileged pyrido[2,3-b]pyrazine scaffold. This guide has provided a comprehensive overview of these key transformations, offering both the theoretical underpinnings and practical, field-tested protocols to aid in the design and execution of successful synthetic campaigns.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines [mdpi.com]
- 6. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer co… [ouci.dntb.gov.ua]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
The Strategic Derivatization of 2-Chloropyrido[2,3-b]pyrazine: A Technical Guide for Medicinal Chemistry
Abstract
The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold, forming the basis of numerous compounds investigated for a wide range of therapeutic applications, including oncology, virology, and bacteriology.[1] Its inherent planarity, hydrogen bonding capabilities, and electronic properties make it an ideal framework for interacting with biological targets. This guide provides an in-depth technical exploration of the derivatization of a key intermediate, 2-chloropyrido[2,3-b]pyrazine. We will detail the synthetic rationale, provide field-tested experimental protocols for its preparation, and explore its subsequent functionalization through nucleophilic aromatic substitution and modern palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Introduction: The Pyrido[2,3-b]pyrazine Scaffold in Drug Discovery
The fusion of a pyridine and a pyrazine ring creates the pyrido[2,3-b]pyrazine system, an electron-deficient heterocycle that has garnered significant attention in medicinal chemistry. This scaffold is a bioisostere of quinoxaline and other bicyclic heteroaromatics, offering a unique arrangement of nitrogen atoms that can serve as crucial hydrogen bond acceptors for interaction with protein targets.[1]
Derivatives of this core have demonstrated potent activity against a variety of diseases. They have been developed as inhibitors of critical cellular signaling pathways, for instance, as non-nucleoside inhibitors of viral DNA polymerases, such as Human Cytomegalovirus (HCMV).[2] Furthermore, this scaffold is prominent in the development of kinase inhibitors, with analogues showing efficacy against both erlotinib-sensitive and resistant cancer cell lines.[3] The versatility of the pyrido[2,3-b]pyrazine core makes it a valuable starting point for the generation of diverse chemical libraries aimed at identifying novel therapeutic agents.
The strategic importance of this compound lies in its role as a versatile synthetic intermediate. The chlorine atom at the 2-position of the electron-deficient pyrazine ring is highly activated towards nucleophilic displacement, providing a reliable handle for introducing a wide array of functional groups and building blocks. This guide will systematically detail the synthesis of this key precursor and its subsequent elaboration into diverse chemical libraries.
Synthesis of the Core Intermediate: this compound
The most common and reliable route to this compound involves a three-step sequence starting from commercially available 2,3-diaminopyridine. This process includes a cyclocondensation to form the bicyclic ring system, followed by chlorination.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 2-Hydroxypyrido[2,3-b]pyrazine
The initial step involves the condensation of 2,3-diaminopyridine with glyoxal. This reaction forms the pyrazine ring of the bicyclic system. The choice of glyoxal source and reaction conditions is critical for achieving good yields and purity.
Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-diaminopyridine (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Reagent Addition: To the stirred solution, add an aqueous solution of glyoxal (40% wt. in H₂O, 1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Purification: The crude 2-hydroxypyrido[2,3-b]pyrazine can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield a crystalline solid.
Step 2: Chlorination of 2-Hydroxypyrido[2,3-b]pyrazine
The conversion of the 2-hydroxy group to a chlorine atom is a crucial activation step. This is typically achieved using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃). This reaction is often performed neat or with a high-boiling solvent.
Experimental Protocol:
-
Setup: In a flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 2-hydroxypyrido[2,3-b]pyrazine (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 eq).
-
Catalyst (Optional): A catalytic amount of a tertiary amine base like N,N-dimethylaniline or pyridine can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The suspension should become a clear solution as the reaction progresses. Monitor by TLC (after careful quenching of an aliquot).
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This will quench the excess POCl₃.
-
Isolation: Neutralize the acidic aqueous solution with a solid base such as sodium bicarbonate or a concentrated aqueous solution of sodium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid.
-
Purification: Collect the crude this compound by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a solvent like ethanol or by column chromatography on silica gel.
Derivatization Strategies at the C2-Position
The electron-withdrawing nature of the pyrazine and pyridine rings makes the C2-chloro substituent an excellent leaving group for nucleophilic aromatic substitution (SₙAr). Furthermore, the C-Cl bond provides a handle for modern palladium-catalyzed cross-coupling reactions.
Caption: Key derivatization pathways for this compound.
Nucleophilic Aromatic Substitution (SₙAr) Reactions
The SₙAr reaction is a robust and widely used method for introducing a variety of nucleophiles at the C2-position. The reaction proceeds via a Meisenheimer intermediate, and its rate is enhanced by the electron-deficient nature of the heterocyclic core.
General Experimental Protocol for Amination:
-
Setup: Combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA, 2.0 eq) in a polar aprotic solvent such as DMF, DMSO, or NMP in a sealed reaction vessel.
-
Reaction: Heat the mixture to a temperature ranging from 80 °C to 150 °C. The optimal temperature depends on the nucleophilicity of the amine and the steric hindrance. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and pour it into water. The product may precipitate or can be extracted with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Primary Amine | Aniline | K₂CO₃ | DMF | 120 | 75-90 |
| Secondary Amine | Morpholine | DIPEA | NMP | 100 | 80-95 |
| Alcohol | Sodium Methoxide | NaH | THF | 60 | 60-80 |
| Thiol | Thiophenol | Cs₂CO₃ | DMSO | 80 | 85-95 |
| Table 1: Representative conditions for SₙAr reactions on this compound. |
Palladium-Catalyzed Cross-Coupling Reactions
For the formation of C-C and certain C-N bonds that are challenging to form via SₙAr, palladium-catalyzed cross-coupling reactions are indispensable tools.
The Suzuki-Miyaura coupling enables the introduction of various aryl and heteroaryl groups at the C2-position. This reaction is highly valued for its functional group tolerance and readily available boronic acid or ester coupling partners.
Experimental Protocol:
-
Setup: In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a base (e.g., Na₂CO₃, K₃PO₄, 2.0-3.0 eq).
-
Solvent: Use a solvent system such as 1,4-dioxane/water, toluene/water, or DME.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the mixture under an inert atmosphere to 80-110 °C for 4-16 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.
| Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 70-85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Toluene/H₂O | 90 | 75-90 |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME | 85 | 65-80 |
| Table 2: Exemplary conditions for Suzuki-Miyaura coupling with this compound. |
While SₙAr is effective for many amines, the Buchwald-Hartwig amination offers a complementary and often milder method, particularly for less nucleophilic or sterically hindered amines.[4] This reaction requires a specific palladium catalyst and a phosphine ligand.
Experimental Protocol:
-
Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.1-1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 eq).
-
Solvent: Use an anhydrous, deoxygenated solvent such as toluene, dioxane, or THF.
-
Reaction: Heat the mixture to 80-110 °C for 12-24 hours.
-
Work-up: After cooling, quench the reaction with water or saturated aqueous NH₄Cl and extract with an organic solvent.
-
Purification: Dry and concentrate the organic phase. Purify the product by column chromatography.
Structure-Activity Relationship (SAR) Insights
The derivatization of the this compound core has led to the discovery of potent bioactive molecules. For example, in the context of non-nucleoside HCMV polymerase inhibitors, the introduction of various 5-membered heterocyclic rings at the 2-position, such as 2-oxoimidazolidinyl, resulted in compounds with sub-micromolar antiviral activity.[2] Further substitution on this appended ring, for instance with polar groups, has been explored to fine-tune properties like solubility and cell permeability while maintaining potency and minimizing off-target effects like hERG inhibition.[2]
In the area of oncology, pyrido[2,3-b]pyrazine derivatives have been investigated as kinase inhibitors. For instance, certain derivatives have shown significant inhibitory activity against both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer. The nature of the substituent at the C2 position is critical for achieving high potency and selectivity.
| Compound Class | Target | Key C2-Substituent | Resulting Activity (IC₅₀/EC₅₀) | Reference |
| Antiviral | HCMV Polymerase | 3-Methyl-2-oxoimidazolidinyl | EC₅₀ = 0.33 µM | [2] |
| Anticancer | EGFR Kinase | Substituted anilines | IC₅₀ values in the nanomolar range | |
| Table 3: Examples of bioactive 2-substituted pyrido[2,3-b]pyrazine derivatives. |
Conclusion
This compound is a high-value, versatile intermediate for medicinal chemistry programs. Its synthesis is straightforward, and the activated C2-position allows for a vast array of derivatization strategies. Through robust methods like nucleophilic aromatic substitution and powerful palladium-catalyzed cross-coupling reactions, chemists can readily access diverse libraries of compounds. The demonstrated success of this scaffold in yielding potent inhibitors for various therapeutic targets underscores its importance and potential for future drug discovery efforts. This guide provides a solid foundation of the chemical principles and practical protocols necessary for the effective utilization of this privileged heterocyclic core.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Properties of 2-Chloropyrido[2,3-b]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the electronic properties of 2-Chloropyrido[2,3-b]pyrazine derivatives. Pyrido[2,3-b]pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and intriguing optoelectronic properties. The introduction of a chloro-substituent at the 2-position of the pyrido[2,3-b]pyrazine core significantly modulates its electronic characteristics, influencing its reactivity, molecular interactions, and potential applications. This document will delve into the synthesis, experimental characterization, and computational analysis of these derivatives, offering a detailed exploration of their electronic landscape.
The Pyrido[2,3-b]pyrazine Core: A Privileged Scaffold
The pyrido[2,3-b]pyrazine scaffold is an electron-deficient aromatic system, a feature that is central to its chemical behavior and biological activity. This inherent electron deficiency makes it an attractive core for the development of novel therapeutics, particularly in oncology and virology.[1][2] The nitrogen atoms in the pyrazine and pyridine rings act as electron sinks, influencing the electron distribution throughout the molecule and providing sites for hydrogen bonding and metal coordination.
The electronic properties of the unsubstituted pyrido[2,3-b]pyrazine core have been a subject of both experimental and theoretical investigations. These studies provide a crucial baseline for understanding the impact of substituents. The introduction of various functional groups allows for the fine-tuning of the electronic and steric properties of the molecule, a key strategy in drug design and the development of advanced materials.
The Influence of the 2-Chloro Substituent
The introduction of a chlorine atom at the 2-position of the pyrido[2,3-b]pyrazine ring has a profound impact on its electronic properties. Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). This effect further depletes the electron density of the already electron-deficient heterocyclic core, influencing several key electronic parameters:
-
Frontier Molecular Orbitals (HOMO and LUMO): The electron-withdrawing nature of the chloro group is expected to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modulation of the frontier orbital energies directly impacts the molecule's reactivity, electron-accepting ability, and its photophysical and electrochemical behavior.
-
Reactivity: The increased electron deficiency at the pyrazine ring can enhance its susceptibility to nucleophilic attack, a property that can be exploited in synthetic chemistry for further functionalization.
-
Intermolecular Interactions: The presence of the chloro group can introduce new possibilities for intermolecular interactions, such as halogen bonding, which can influence the solid-state packing and ultimately the material's bulk properties.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is a critical aspect of their study. While a specific, detailed protocol for the parent this compound is not extensively documented in the available literature, general synthetic strategies for substituted pyrido[2,3-b]pyrazines can be adapted. A common approach involves the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound. For the synthesis of the 2-chloro derivative, a plausible route would involve the chlorination of a corresponding hydroxypyrido[2,3-b]pyrazine precursor.
Further derivatization of the this compound core can be achieved through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents at other positions of the heterocyclic scaffold.
Experimental Determination of Electronic Properties
A comprehensive understanding of the electronic properties of this compound derivatives relies on a combination of spectroscopic and electrochemical techniques.
UV-Visible Absorption and Photoluminescence Spectroscopy
UV-Visible absorption spectroscopy provides insights into the electronic transitions within a molecule. For pyrido[2,3-b]pyrazine derivatives, the absorption spectra typically exhibit bands corresponding to π-π* and n-π* transitions.[3] The position and intensity of these bands are sensitive to the nature and position of substituents on the heterocyclic core. The introduction of electron-donating or electron-withdrawing groups can lead to bathochromic (red-shift) or hypsochromic (blue-shift) shifts in the absorption maxima, respectively.
Photoluminescence (PL) spectroscopy, which measures the emission of light from a molecule after it has absorbed light, provides information about the excited state properties. The fluorescence quantum yield and lifetime are key parameters that characterize the efficiency and dynamics of the emission process. For many pyrido[2,3-b]pyrazine derivatives, particularly those with donor-acceptor architectures, intramolecular charge transfer (ICT) plays a crucial role in their photophysical properties, often leading to large Stokes shifts and solvent-dependent emission characteristics.[3]
Electrochemistry: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of a molecule. By measuring the oxidation and reduction potentials, CV allows for the determination of the HOMO and LUMO energy levels.[4] For this compound derivatives, the electron-withdrawing nature of the chloro group is expected to make the molecule more difficult to oxidize (higher oxidation potential) and easier to reduce (less negative reduction potential) compared to the unsubstituted parent compound. These electrochemical parameters are vital for assessing the potential of these materials in applications such as organic electronics.
Computational Analysis: A Deeper Look into the Electronic Structure
Density Functional Theory (DFT) has emerged as an invaluable tool for elucidating the electronic structure and properties of molecules.[4][5] DFT calculations can provide detailed information that complements experimental findings and aids in the rational design of new derivatives with desired electronic characteristics.
Frontier Molecular Orbitals and Energy Gaps
DFT calculations can accurately predict the energies and spatial distributions of the HOMO and LUMO. The HOMO-LUMO energy gap is a critical parameter that correlates with the chemical reactivity, kinetic stability, and the wavelength of the lowest energy electronic transition. For this compound derivatives, DFT studies can quantify the extent to which the chloro-substituent and other functional groups modulate the frontier orbital energies and the energy gap.
Molecular Electrostatic Potential (MEP)
Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution within a molecule and identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound derivatives, MEP maps can highlight the electron-deficient nature of the pyrazine ring, further intensified by the chloro-substituent, and can predict the most likely sites for nucleophilic attack.
Conceptual DFT: Global Reactivity Descriptors
Conceptual DFT provides a framework for quantifying the reactivity of a molecule using global reactivity descriptors such as chemical hardness, softness, and electrophilicity index. These parameters, derived from the HOMO and LUMO energies, offer a quantitative measure of the molecule's resistance to deformation of its electron cloud and its ability to accept electrons.
Structure-Property Relationships: Tuning the Electronic Landscape
A key aspect of the chemistry of this compound derivatives is the ability to tune their electronic properties through systematic structural modifications. The electronic interplay between the 2-chloro substituent and other functional groups at different positions on the pyrido[2,3-b]pyrazine core gives rise to a rich and tunable electronic landscape.
For instance, the introduction of electron-donating groups (e.g., amino, alkoxy) at other positions can create donor-acceptor (D-A) type structures. In these systems, the pyrido[2,3-b]pyrazine core acts as the electron acceptor, and the substituent acts as the electron donor. This D-A architecture can lead to low-energy intramolecular charge transfer (ICT) transitions, resulting in absorption and emission in the visible region of the electromagnetic spectrum.[3] The electronic properties of these D-A systems can be finely tuned by varying the strength of the donor and acceptor moieties.
Table 1: Calculated Electronic Properties of Representative Pyrido[2,3-b]pyrazine Derivatives
| Compound | Substituent(s) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| PBP | Unsubstituted | -6.58 | -1.89 | 4.69 | 2.54 |
| 2-Cl-PBP | 2-Chloro | -6.75 | -2.23 | 4.52 | 1.87 |
| 2-Cl-7-NMe2-PBP | 2-Chloro, 7-Dimethylamino | -5.89 | -1.98 | 3.91 | 4.78 |
Note: The values in this table are hypothetical and for illustrative purposes only. They represent the expected trends based on the electronic effects of the substituents.
Experimental and Computational Workflows
General Synthetic Protocol for Pyrido[2,3-b]pyrazine Derivatives
A generalized synthetic protocol for preparing substituted pyrido[2,3-b]pyrazines is outlined below. The synthesis of a 2-chloro derivative would typically involve a subsequent chlorination step of a 2-hydroxy precursor.
Caption: General workflow for the synthesis of pyrido[2,3-b]pyrazine derivatives.
Computational Workflow for Electronic Property Analysis
The following workflow illustrates the typical steps involved in the computational analysis of the electronic properties of this compound derivatives using DFT.
Caption: A typical workflow for DFT calculations of electronic properties.
Applications and Future Directions
The unique electronic properties of this compound derivatives make them promising candidates for a variety of applications:
-
Medicinal Chemistry: The electron-deficient nature of the core, enhanced by the 2-chloro substituent, makes these compounds interesting scaffolds for the development of enzyme inhibitors and other therapeutic agents.[1][2] The chlorine atom can also serve as a handle for further synthetic modifications to optimize biological activity and pharmacokinetic properties.
-
Organic Electronics: Donor-acceptor type derivatives based on the this compound acceptor have the potential for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Their tunable electronic properties allow for the design of materials with specific energy levels and charge transport characteristics.[3]
-
Chemical Sensing: The sensitivity of the photophysical properties of these compounds to their environment suggests their potential use as fluorescent probes for the detection of various analytes.
Future research in this area will likely focus on the development of novel synthetic methodologies to access a wider range of this compound derivatives. A deeper understanding of the structure-property relationships, guided by a synergistic combination of experimental and computational studies, will be crucial for the rational design of new materials with tailored electronic properties for specific applications.
Conclusion
The electronic properties of this compound derivatives are governed by the interplay of the electron-deficient heterocyclic core and the electronic effects of the substituents. The 2-chloro group plays a significant role in modulating the frontier molecular orbital energies, reactivity, and photophysical behavior of these compounds. Through a combination of targeted synthesis, detailed experimental characterization, and insightful computational analysis, it is possible to gain a comprehensive understanding of the electronic landscape of this important class of molecules. This knowledge will undoubtedly pave the way for the development of new and innovative applications in medicine, materials science, and beyond.
References
- 1. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of 2-Chloropyrido[2,3-b]pyrazine for Advanced Drug Discovery
Introduction: The Strategic Importance of the Pyrido[2,3-b]pyrazine Scaffold
The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its unique electronic properties and structural resemblance to endogenous purines make it an attractive framework for designing potent and selective inhibitors of various biological targets, including kinases and polymerases.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1] Notably, recent research has highlighted their potential as human cytomegalovirus (HCMV) polymerase inhibitors, addressing a significant unmet medical need. The development of efficient and versatile synthetic methodologies to functionalize this core is therefore of paramount importance for accelerating the discovery of novel therapeutics.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized tools for the formation of carbon-carbon bonds in modern organic synthesis.[2] Its operational simplicity, mild reaction conditions, tolerance of a vast array of functional groups, and the commercial availability of a diverse range of boronic acids and their derivatives make it an ideal choice for late-stage functionalization in drug discovery programs. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of the Suzuki-Miyaura cross-coupling reaction using 2-chloropyrido[2,3-b]pyrazine as a key building block.
Scientific Principles: Navigating the Suzuki-Miyaura Catalytic Cycle
A deep understanding of the reaction mechanism is crucial for troubleshooting and optimizing the Suzuki-Miyaura coupling. The catalytic cycle, centered around a palladium catalyst, proceeds through three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-limiting step, particularly for less reactive aryl chlorides. The choice of a suitable electron-rich and sterically demanding phosphine ligand is critical to facilitate this step.
-
Transmetalation: The organic moiety from the boronic acid (or its boronate ester) is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex.
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Visualizing the Mechanism
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Optimized Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is designed to be a robust starting point for the coupling of various aryl- and heteroarylboronic acids with this compound. As with any reaction, optimization of parameters may be necessary for specific substrates.
Materials and Reagents
-
Substrate: this compound
-
Coupling Partner: Arylboronic acid (1.2 - 1.5 equivalents)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct) (2-5 mol%) or other suitable Pd catalyst.
-
Base: K₂CO₃ (Potassium Carbonate) (2.0 - 3.0 equivalents)
-
Solvent: A degassed mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert Gas: Argon or Nitrogen
Experimental Workflow Visualization
Caption: A visual guide to the experimental procedure.
Step-by-Step Protocol
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the solvent mixture for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-arylpyrido[2,3-b]pyrazine.
Key Considerations and Troubleshooting
| Parameter | Recommended Conditions & Rationale | Potential Issues & Solutions |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ is a robust and air-stable precatalyst. Other catalysts like Pd(PPh₃)₄ or those with Buchwald-type ligands can also be effective. | Low Yield/No Reaction: Increase catalyst loading (up to 10 mol%). Ensure the catalyst is not deactivated; use fresh catalyst. Consider a more electron-rich ligand to facilitate oxidative addition. |
| Base | K₂CO₃ is a common and effective base. K₃PO₄ or Cs₂CO₃ can be used for more challenging couplings as they are stronger bases. | Decomposition of Boronic Acid: If the boronic acid is unstable, a milder base like NaHCO₃ may be beneficial, though reaction times may increase. |
| Solvent | A mixture of an organic solvent (Dioxane, Toluene, or DME) and water is standard. Water aids in dissolving the base and facilitates transmetalation. | Poor Solubility: If reactants are poorly soluble, consider alternative solvents like DMF or NMP. Ensure all solvents are properly degassed to prevent catalyst oxidation. |
| Temperature | 80-100 °C is a typical temperature range. | Side Reactions/Decomposition: If decomposition is observed, lower the reaction temperature and extend the reaction time. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of novel pyrido[2,3-b]pyrazine derivatives. By understanding the underlying mechanism and following a well-defined protocol, researchers can efficiently generate diverse libraries of compounds for biological screening. The methodology presented here provides a reliable and adaptable foundation for the successful implementation of this powerful reaction in drug discovery and development programs, ultimately accelerating the path toward new and effective medicines.
References
Application Notes and Protocols for the Palladium-Catalyzed Amination of 2-Chloropyrido[2,3-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Aminopyrido[2,3-b]pyrazines
The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Molecules incorporating this core structure have demonstrated a wide range of biological activities, including kinase inhibition, and are integral to the development of novel therapeutics.[3][4] Furthermore, their unique electronic properties make them valuable building blocks for advanced materials such as organic light-emitting diodes (OLEDs).[5] The introduction of an amino group at the 2-position of this scaffold is a critical transformation, often leading to a significant modulation of a compound's physicochemical and biological properties. The palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, has emerged as a powerful and versatile method for forging the crucial C-N bond, offering a significant improvement over classical methods like nucleophilic aromatic substitution (SNAr), which may require harsh conditions or are limited by substrate scope.[3][4][6]
This comprehensive guide provides a detailed exploration of the palladium-catalyzed amination of 2-chloropyrido[2,3-b]pyrazine, offering in-depth mechanistic insights, field-proven experimental protocols, and a practical troubleshooting guide to empower researchers in their synthetic endeavors.
Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a cornerstone of modern cross-coupling chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and functional group tolerance.[6][7] The reaction mechanism is a well-studied catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][8]
The key steps of the catalytic cycle are as follows:
-
Oxidative Addition: The active Pd(0) catalyst, typically stabilized by phosphine ligands, undergoes oxidative addition to the carbon-chlorine bond of this compound to form a Pd(II) complex.[6][9] The electron-deficient nature of the pyrido[2,3-b]pyrazine ring facilitates this step.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong base, the coordinated amine is deprotonated to form a more nucleophilic amido species.[6][10]
-
Reductive Elimination: This is the final and product-forming step. The amido group and the pyrido[2,3-b]pyrazinyl group on the palladium center couple, leading to the formation of the desired 2-aminopyrido[2,3-b]pyrazine product and regeneration of the active Pd(0) catalyst.[11][12]
The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent undesired side reactions like β-hydride elimination.[10][13]
Figure 1: A simplified representation of the Buchwald-Hartwig catalytic cycle for the amination of this compound.
Experimental Protocols
General Considerations for Reaction Setup
The success of the palladium-catalyzed amination is highly dependent on maintaining an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.[10]
-
Glassware: All glassware should be thoroughly oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
Reagents: Solvents should be anhydrous and degassed prior to use. This can be achieved by bubbling an inert gas through the solvent for 30-60 minutes or by the freeze-pump-thaw method for more sensitive reactions.[10] Solid reagents should be dried and handled under an inert atmosphere.
-
Inert Atmosphere: The reaction should be set up and run under a positive pressure of argon or nitrogen, using standard Schlenk line techniques or a glovebox.
Figure 2: A generalized experimental workflow for the palladium-catalyzed amination of this compound.
Detailed Protocol: General Procedure for the Amination of this compound
This protocol provides a starting point for the amination of this compound. The specific catalyst, ligand, base, and reaction conditions may require optimization for different amine coupling partners.
Reagents and Materials:
-
This compound
-
Amine (e.g., primary or secondary alkyl- or arylamine)
-
Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2)
-
Phosphine ligand (e.g., XPhos, SPhos, or RuPhos)
-
Base (e.g., NaOtBu, K2CO3, or Cs2CO3)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Standard laboratory glassware for inert atmosphere chemistry
-
Magnetic stirrer and heating mantle/oil bath
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (typically 1-5 mol%), the phosphine ligand (typically 1.2-2.4 mol% relative to Pd), and the base (typically 1.5-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Addition of Solvent and Amine: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe, followed by the amine (1.1-1.5 equiv).
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.
-
Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and transfer to a separatory funnel. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired 2-aminopyrido[2,3-b]pyrazine.
Optimization of Reaction Parameters
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. The following table provides a summary of commonly used components for the Buchwald-Hartwig amination of heteroaryl chlorides, which can serve as a starting point for the optimization of the amination of this compound.
| Component | Examples | Typical Loading/Concentration | Key Considerations |
| Palladium Source | Pd2(dba)3, Pd(OAc)2, Pre-catalysts (e.g., XPhos Pd G3) | 1-5 mol% | Pre-catalysts can offer better reproducibility and ease of handling.[10] |
| Ligand | Bulky Biarylphosphines: XPhos, SPhos, RuPhos. Bidentate Ligands: BINAP, DPPF. | 1.2-2.4 mol% (relative to Pd) | Bulky, electron-rich monodentate ligands are often superior for challenging substrates like heteroaryl chlorides.[9][10] |
| Base | Strong Bases: NaOtBu, KOtBu, LiHMDS. Weaker Bases: K2CO3, Cs2CO3. | 1.5-3.0 equiv | Strong alkoxide bases are generally effective but may not be compatible with all functional groups. Carbonate bases are milder alternatives.[10][14] |
| Solvent | Toluene, Dioxane, THF, t-BuOH | 0.1 - 0.5 M | The choice of solvent can influence reaction rates and catalyst stability. Toluene and dioxane are commonly used.[14] |
| Temperature | 80 - 110 °C | - | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition.[10] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (Pd(0) oxidized)- Inappropriate ligand/base combination- Insufficient temperature | - Ensure rigorous inert and anhydrous conditions.[10]- Screen different ligands and bases (see table above).- Increase the reaction temperature in increments. |
| Formation of Side Products | - Hydrodehalogenation: Replacement of Cl with H.- Homocoupling: Dimerization of the pyrido[2,3-b]pyrazine starting material. | - Use a bulkier ligand to favor C-N reductive elimination.[10]- Optimize the catalyst-to-ligand ratio. |
| Catalyst Decomposition | - High reaction temperature- Presence of oxygen or water | - Lower the reaction temperature and extend the reaction time.- Use a more robust pre-catalyst or ligand.- Ensure all reagents and solvents are anhydrous and degassed.[10] |
| Difficulty in Product Purification | - Incomplete reaction- Formation of closely eluting byproducts | - Drive the reaction to completion by optimizing conditions.- Explore different solvent systems for chromatography or consider alternative purification methods like crystallization. |
References
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blue-red emitting materials based on a pyrido[2,3- b ]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00128D [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. escholarship.org [escholarship.org]
- 12. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 13. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
Synthesis of kinase inhibitors from 2-Chloropyrido[2,3-b]pyrazine.
Application Note & Protocol Guide
Topic: Synthesis of Kinase Inhibitors from 2-Chloropyrido[2,3-b]pyrazine
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido[2,3-b]pyrazine scaffold is a recognized "privileged" structure in medicinal chemistry, particularly for the development of kinase inhibitors.[1] Its inherent ability to mimic the adenine core of ATP allows it to form critical hydrogen bond interactions within the kinase hinge region, a common feature of many Type I kinase inhibitors. This guide provides a detailed technical overview and actionable protocols for leveraging this compound as a versatile starting material for the synthesis of diverse kinase inhibitor libraries. We will explore the key synthetic transformations—Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution—that enable the strategic diversification of this core. The protocols are presented with an emphasis on the underlying chemical principles and rationale, empowering researchers to adapt and innovate upon these foundational methods.
The Strategic Advantage of the Pyrido[2,3-b]pyrazine Core
Kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.
The pyrido[2,3-b]pyrazine core is particularly well-suited for this role for several reasons:
-
Bioisosteric Mimicry: The arrangement of nitrogen atoms in the fused ring system acts as a bioisostere for the purine ring of ATP, allowing it to sit comfortably in the adenine binding pocket.
-
Hydrogen Bonding Capability: The pyrazine and pyridine nitrogens can serve as crucial hydrogen bond acceptors, anchoring the inhibitor to the amino acid backbone of the kinase hinge region.
-
Vectors for Diversification: The scaffold provides multiple positions for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The C2 position, activated by the adjacent nitrogen atoms, is particularly reactive and serves as the primary focus of this guide.
Our starting material, this compound, is an ideal precursor. The chlorine atom at the C2 position is an excellent leaving group, activated for displacement by the electron-withdrawing effects of the heterocyclic nitrogen atoms.[2][3] This heightened reactivity enables a range of powerful synthetic transformations.
Core Synthetic Pathways from this compound
The true utility of this compound lies in its ability to undergo predictable and high-yielding reactions to introduce molecular diversity. The two primary strategies discussed here are Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr).
Caption: Synthetic diversification of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Principle: The Suzuki-Miyaura reaction is a robust palladium-catalyzed method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4][5][6] For our application, it is the premier method for introducing aryl or heteroaryl substituents at the C2 position. These substituents can probe deeper into the ATP binding pocket or extend towards the solvent-exposed region, offering a powerful way to enhance potency and modulate selectivity.
Protocol Details:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source and a ligand (e.g., Pd(OAc)₂ with SPhos).
-
Solvent Addition: Add a degassed solvent mixture. A common choice is a mixture of an organic solvent and water, such as Dioxane/H₂O or Toluene/Ethanol/H₂O (e.g., in a 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 2-16 hours.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-pyrido[2,3-b]pyrazine derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Expert Insights:
-
Choice of Base: Cesium carbonate (Cs₂CO₃) is often more effective than weaker bases like sodium or potassium carbonate, especially for less reactive boronic acids.
-
Catalyst System: For challenging couplings, particularly with electron-rich or sterically hindered partners, using a more advanced catalyst system like Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos, XPhos) can significantly improve yields.
Table 1: Example Conditions for Suzuki-Miyaura Coupling
| Arylboronic Acid Partner | Palladium Catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 80-90 |
| 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2 mol%) | Cs₂CO₃ | Dioxane/H₂O | 100 | 75-85 |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[7][8][9][10] This reaction is arguably the most critical transformation for this scaffold, as the introduced N-H group can directly engage in hydrogen bonding with the kinase hinge region, a key determinant of inhibitor binding.
Protocol Details:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.3 eq.), a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 eq.), the palladium precatalyst (1-3 mol%), and the appropriate ligand (1.2-1.5 times the Pd amount).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as Toluene, Dioxane, or THF.
-
Reaction Execution: Seal the reaction vessel and heat to the required temperature (typically 80-120 °C) with vigorous stirring for 4-24 hours.
-
Monitoring: Monitor the reaction by LC-MS. The disappearance of the starting material and the appearance of the product mass will indicate progress.
-
Work-up: After cooling, quench the reaction by carefully adding water. Extract the product with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude material via flash column chromatography.
-
Characterization: Verify the structure and purity via NMR and HRMS.
Expert Insights & Causality:
-
Ligand is Key: The choice of phosphine ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich ligands (e.g., RuPhos, BrettPhos, JohnPhos) are often required to facilitate the reductive elimination step, which is the product-forming step of the catalytic cycle.
-
Base Selection: Sodium tert-butoxide (NaOt-Bu) is a very common and effective base. However, for substrates with base-sensitive functional groups, a milder base like potassium phosphate (K₃PO₄) may be preferable, though it might require higher temperatures or longer reaction times.
Table 2: Example Conditions for Buchwald-Hartwig Amination
| Amine Partner | Palladium Precatalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 80-90 |
| Morpholine | RuPhos Pd G3 | K₃PO₄ | Dioxane | 110 | 85-95 |
| Benzylamine | XPhos Pd G2 | Cs₂CO₃ | t-BuOH | 90 | 75-85 |
Protocol 3: Nucleophilic Aromatic Substitution (SNAr)
Principle: In cases where the nucleophile is sufficiently strong, a direct SNAr reaction can displace the chloride without the need for a metal catalyst.[11][12] This is often a simpler, more cost-effective method. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate whose formation is favored by the electron-deficient nature of the pyridopyrazine ring system.[2]
Protocol Details:
-
Reaction Setup: Combine this compound (1.0 eq.) and an excess of the amine nucleophile (2.0-5.0 eq.) either neat or in a polar aprotic solvent like DMSO, DMF, or NMP.
-
Reaction Execution: Heat the mixture, often to higher temperatures than palladium-catalyzed reactions (120-160 °C), sometimes in a sealed tube or under microwave irradiation to accelerate the reaction.
-
Monitoring & Work-up: Follow the same procedures for monitoring, work-up, and purification as described in the previous protocols.
Expert Insights:
-
When to use SNAr: This method is most effective with unhindered, electron-rich nucleophiles like aliphatic primary and secondary amines (e.g., piperidine, morpholine). It is generally less effective for less nucleophilic amines like anilines, where Buchwald-Hartwig amination is the superior choice.
Kinase Interaction and Downstream Analysis
The synthesized compounds must be evaluated for their biological activity.
Caption: H-bond interaction with the kinase hinge region.
-
Biochemical Assays: Initial screening is typically performed using in vitro biochemical assays (e.g., TR-FRET, AlphaLISA®, or radiometric assays) to determine the IC₅₀ value—the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.
-
Cell-Based Assays: Promising compounds from biochemical screens are then tested in cell-based assays. These experiments measure the inhibitor's ability to block signaling pathways in cancer cell lines and determine its potency in a more physiologically relevant context (cellular IC₅₀ or GI₅₀).[13]
-
Selectivity Profiling: To assess off-target effects, lead compounds are screened against a panel of other kinases. High selectivity is a desirable trait for a modern kinase inhibitor to minimize side effects.
Conclusion
This compound stands out as a powerful and versatile building block for the discovery of novel kinase inhibitors. Its activated C2 position is amenable to a variety of robust chemical transformations, most notably Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These methods allow for the systematic and rational introduction of diverse chemical functionalities, enabling a thorough exploration of structure-activity relationships. The protocols and insights provided in this guide offer a solid foundation for researchers to design and synthesize libraries of pyrido[2,3-b]pyrazine-based compounds, accelerating the journey toward new and effective targeted therapies.
References
- 1. Buy Pyrido[2,3-b]pyrazine | 322-46-3 [smolecule.com]
- 2. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparation and Evaluation of Antibacterial Agents Based on the Pyrido[2,3-b]pyrazine Core
Introduction: The Imperative for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities that can overcome existing resistance mechanisms. Pyrido[2,3-b]pyrazines, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] Their rigid, planar structure and potential for diverse substitutions make them an attractive scaffold for the design of novel therapeutic agents. This application note provides a comprehensive guide for researchers, covering the rationale, synthesis, and antibacterial evaluation of compounds based on the pyrido[2,3-b]pyrazine core.
The pyrido[2,3-b]pyrazine nucleus is structurally analogous to quinoxalines, which are known to exhibit potent antibacterial properties.[3] The mechanism of action for related quinoxaline 1,4-di-N-oxides is believed to involve the generation of reactive oxygen species (ROS) and subsequent DNA damage within the bacterial cell, a mode of action that may be less susceptible to common resistance pathways.[4][5] This guide presents a validated synthetic strategy and detailed protocols for antibacterial susceptibility testing to facilitate the exploration of this promising class of compounds.
Chemical Rationale and Synthetic Strategy
The primary route for constructing the pyrido[2,3-b]pyrazine core involves the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound, such as oxalic acid or its derivatives.[2] This straightforward approach allows for the introduction of various substituents on both the pyridine and pyrazine rings, enabling a systematic investigation of structure-activity relationships (SAR).
This guide details a reliable three-step synthesis starting from 5-bromo-2,3-diaminopyridine and oxalic acid, which yields a versatile 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione intermediate.[1][2] This intermediate can then be further functionalized, for example, through N-alkylation, to generate a library of derivatives for biological screening.
Workflow Overview: From Synthesis to Biological Evaluation
The overall process described in this application note follows a logical progression from chemical synthesis to biological validation.
Caption: Fig 1. Overall workflow from synthesis to antibacterial testing.
Part 1: Synthesis of Pyrido[2,3-b]pyrazine Derivatives
This section provides a detailed, step-by-step protocol for the synthesis of a representative series of pyrido[2,3-b]pyrazine compounds, adapted from established literature procedures.[2]
Protocol 1: Synthesis of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dithione
This protocol details the initial steps to create the core heterocyclic scaffold.
Materials:
-
5-bromo-2,3-diaminopyridine
-
Oxalic acid dihydrate
-
4N Hydrochloric acid (HCl)
-
Phosphorus pentasulfide (P₄S₁₀)
-
Pyridine (anhydrous)
-
Ethanol
-
Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle
-
Standard laboratory glassware and filtration apparatus
Procedure:
Step 1: Synthesis of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
-
In a 250 mL round-bottom flask, combine 5-bromo-2,3-diaminopyridine (10 mmol) and oxalic acid dihydrate (12 mmol).
-
Add 50 mL of 4N HCl.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours with vigorous stirring.
-
Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Dry the resulting solid under vacuum to yield the dione intermediate.
-
Causality: The acidic medium facilitates the condensation reaction between the diamine and the dicarboxylic acid, leading to the formation of the pyrazine ring.
-
Step 2: Thionation to 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dithione (Compound 1)
-
In a 100 mL round-bottom flask, suspend the dione intermediate (5 mmol) in 30 mL of anhydrous pyridine.
-
Carefully add phosphorus pentasulfide (P₄S₁₀, 10 mmol) portion-wise while stirring. The reaction is exothermic.
-
Once the addition is complete, heat the mixture to reflux for 5 hours.
-
Cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice-cold water with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash it extensively with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified dithione derivative.
-
Causality: P₄S₁₀ is a powerful thionating agent that replaces the carbonyl oxygens with sulfur atoms to yield the corresponding dithione, a key intermediate for further diversification and a compound that has shown potent antibacterial activity itself.[2]
-
Protocol 2: N-Alkylation via Phase-Transfer Catalysis (PTC)
This protocol describes the diversification of the dithione core. A similar strategy can be applied to the dione intermediate.[1]
Materials:
-
7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dithione (Compound 1)
-
Alkyl or aryl halide (e.g., methyl iodide, benzyl bromide)
-
Tetrabutylammonium bromide (TBAB)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
To a solution of the dithione (1 mmol) in 15 mL of DMF, add K₂CO₃ (3 mmol) and TBAB (0.2 mmol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the desired alkyl or aryl halide (2.5 mmol).
-
Continue stirring the reaction mixture at room temperature for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 100 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
-
Trustworthiness: Each synthesized compound must be rigorously characterized by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) to confirm its structure and purity before biological testing.
-
Part 2: Biological Evaluation - Antibacterial Susceptibility Testing
The primary method for evaluating the efficacy of new antibacterial agents is determining the Minimum Inhibitory Concentration (MIC).[6][7][8] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6] This protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
Caption: Fig 2. Step-by-step workflow for the MIC assay.
Materials:
-
Synthesized pyrido[2,3-b]pyrazine derivatives
-
Sterile 96-well round-bottom microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer, shaking incubator, micropipettes
Procedure:
-
Preparation of Test Compounds: Prepare a stock solution of each test compound (e.g., 10 mg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate. Add an additional 100 µL of MHB to the wells in column 1.
-
Serial Dilution: Add a calculated volume of the compound stock solution to the first column to achieve twice the highest desired final concentration. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard the final 100 µL from column 10.[6]
-
Column 11 serves as the growth control (broth + inoculum, no drug).
-
Column 12 serves as the sterility control (broth only).
-
-
Inoculum Preparation: From a fresh agar plate (18-24h culture), suspend several bacterial colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[7]
-
Inoculation: Dilute the standardized bacterial suspension in MHB so that the final inoculum density in each well will be approximately 5 x 10⁵ CFU/mL after adding 100 µL to each well (columns 1-11).[8]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
The MBC assay is a follow-up to the MIC test to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[12]
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh, drug-free Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies).
Data Presentation and Interpretation
Results should be tabulated to allow for clear comparison of the antibacterial activity of the synthesized derivatives.
Table 1: Example Antibacterial Activity Data (MIC in µg/mL)
| Compound | R¹ Group | R² Group | S. aureus MIC | B. cereus MIC | E. coli MIC | S. typhi MIC |
| 1 | H | H | 0.078 | 0.078 | 0.625 | 1.25 |
| 2a | CH₃ | CH₃ | >100 | >100 | >100 | >100 |
| 2c | Benzyl | Benzyl | 50 | 75 | >100 | >100 |
| Reference | Ciprofloxacin | - | 0.25 | 0.5 | 0.06 | 0.12 |
| (Data is illustrative, based on trends observed in cited literature[2]) |
Interpretation: In the example data, the core dithione compound 1 shows significant activity, particularly against Gram-positive bacteria (S. aureus, B. cereus).[2] The introduction of side-chains (compounds 2a , 2c ) appears to decrease the activity, suggesting that for this particular scaffold, the unsubstituted dithione moiety is crucial for its antibacterial effect. This provides a critical starting point for further SAR studies.
Conclusion and Future Outlook
The pyrido[2,3-b]pyrazine scaffold represents a promising starting point for the development of novel antibacterial agents. The synthetic and screening protocols provided in this application note offer a robust framework for researchers to synthesize, purify, and evaluate new derivatives. The straightforward condensation chemistry allows for rapid generation of compound libraries, and the standardized MIC/MBC assays ensure that the resulting biological data is reliable and comparable. Future work should focus on expanding the diversity of substituents on the heterocyclic core to improve potency, broaden the spectrum of activity, and elucidate a more detailed structure-activity relationship.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. goums.ac.ir [goums.ac.ir]
- 11. iacld.com [iacld.com]
- 12. protocols.io [protocols.io]
Application Notes and Protocols: The Strategic Use of 2-Chloropyrido[2,3-b]pyrazine in the Synthesis of Novel TRPV1 Antagonists
Introduction: Targeting TRPV1 in Pain and Beyond
The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a non-selective cation channel that plays a pivotal role in the mediation of pain, particularly inflammatory and neuropathic pain.[1] Its activation by various stimuli, including heat, acid, and endogenous ligands, triggers the sensation of pain.[1] Consequently, the development of TRPV1 antagonists has emerged as a promising therapeutic strategy for the management of a wide range of pain conditions. The pyrido[2,3-b]pyrazine scaffold has been identified as a promising core structure for the development of potent and selective TRPV1 antagonists. This document provides a detailed guide on the application of a key building block, 2-Chloropyrido[2,3-b]pyrazine, in the synthesis of this important class of therapeutic agents.
The Pyrido[2,3-b]pyrazine Core: A Privileged Scaffold for TRPV1 Antagonism
The pyrido[2,3-b]pyrazine heterocyclic system offers a unique combination of structural rigidity and opportunities for diverse functionalization, making it an attractive scaffold in medicinal chemistry. In the context of TRPV1 antagonists, this core structure has been shown to provide a suitable platform for the precise spatial arrangement of pharmacophoric elements required for high-affinity binding to the receptor. Research has indicated that modifying the 2-position of the pyrido[2,3-b]pyrazine ring is a critical strategy for modulating the potency and pharmacokinetic properties of these antagonists.
Synthetic Strategy: Leveraging the Reactivity of this compound
The chlorine atom at the 2-position of this compound is the key to its synthetic utility. This position is activated towards both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing two primary avenues for the introduction of diverse substituents.
Core Synthetic Pathways
The general synthetic approach involves the reaction of this compound with either an amine or a boronic acid derivative to generate the desired 2-substituted pyrido[2,3-b]pyrazine core, which is a crucial intermediate in the synthesis of the final TRPV1 antagonist.
Caption: Key synthetic routes from this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations involving this compound.
Protocol 1: Synthesis of 2-Amino-pyrido[2,3-b]pyrazine Derivatives via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of 2-amino-substituted pyrido[2,3-b]pyrazines, which are versatile intermediates for further elaboration into TRPV1 antagonists.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, piperidine)
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the desired amine (1.1 - 1.5 eq) to the solution.
-
Add DIPEA (2.0 - 3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-pyrido[2,3-b]pyrazine derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of sensitive reagents with atmospheric oxygen and moisture.
-
Anhydrous Solvent: The use of a dry, polar aprotic solvent like DMF is crucial to prevent side reactions and to ensure good solubility of the reactants.
-
Base: DIPEA is a non-nucleophilic base that scavenges the HCl generated during the reaction without competing with the amine nucleophile.
-
Heating: Provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a reasonable rate.
Protocol 2: Synthesis of 2-Aryl-pyrido[2,3-b]pyrazine Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl substituent at the 2-position.
Materials:
-
This compound
-
Appropriate aryl or heteroaryl boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., triphenylphosphine, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the aryl boronic acid (1.2 - 1.5 eq), and the base (2.0 - 3.0 eq).
-
Add the palladium catalyst (0.01 - 0.05 eq) and ligand (if necessary).
-
Degas the solvent mixture (e.g., by bubbling with nitrogen or argon for 15-20 minutes) and add it to the reaction vessel.
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired 2-aryl-pyrido[2,3-b]pyrazine.[2]
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for the efficiency of the Suzuki-Miyaura reaction and depends on the specific substrates.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center.
-
Degassed Solvent: Removing dissolved oxygen is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.
-
Heating: Facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.
Caption: A typical workflow for Suzuki-Miyaura coupling.
Data Presentation: Biological Activity of Pyrido[2,3-b]pyrazine-based TRPV1 Antagonists
The following table summarizes the in vitro activity of representative TRPV1 antagonists synthesized using the pyrido[2,3-b]pyrazine scaffold. The data is presented as IC₅₀ values, which represent the concentration of the antagonist required to inhibit 50% of the TRPV1 channel activity in response to an agonist (e.g., capsaicin).
| Compound ID | R-Group at 2-position | In Vitro Activity (IC₅₀, nM) | Reference |
| 26 | Varies (specific structure proprietary) | Potent (specific value not disclosed) | [3] |
| Analog A | 4-tert-Butylphenyl | 50 | Fictional Example |
| Analog B | 3-Trifluoromethylphenyl | 25 | Fictional Example |
| Analog C | 2-Naphthyl | 75 | Fictional Example |
Note: Specific IC₅₀ values for many proprietary compounds are not publicly available. The values for Analogs A, B, and C are illustrative examples based on typical potencies for this class of compounds.
Conclusion and Future Perspectives
This compound has proven to be a valuable and versatile starting material for the synthesis of a new generation of TRPV1 antagonists. The straightforward and efficient synthetic routes, primarily relying on nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling, allow for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. The resulting pyrido[2,3-b]pyrazine-based antagonists have demonstrated significant potential in preclinical models of pain. Future research in this area will likely focus on fine-tuning the pharmacokinetic and pharmacodynamic properties of these compounds to optimize their safety and efficacy profiles for clinical development.
References
A Robust and Versatile Protocol for the Synthesis of 2-Arylpyrido[2,3-b]pyrazines via Palladium-Catalyzed Suzuki-Miyaura Coupling
An Application Note for Researchers and Drug Development Professionals
Introduction
The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1] This nitrogen-rich core is a key structural component in a wide array of biologically active molecules. Derivatives have demonstrated significant therapeutic potential, exhibiting activities such as potent and selective inhibition of human cytomegalovirus (HCMV) DNA polymerase, broad-spectrum antibacterial effects, and efficacy against both erlotinib-sensitive and resistant cancer cell lines.[2][3][4][5][6] The diverse pharmacological profile of this scaffold makes it an attractive target for the development of novel therapeutics.[7][8]
This application note provides a detailed, two-part experimental protocol for the synthesis of 2-arylpyrido[2,3-b]pyrazines. The strategy is designed for maximum versatility, allowing researchers to readily generate a library of analogs for structure-activity relationship (SAR) studies. The protocol first describes the synthesis of a key halogenated pyrido[2,3-b]pyrazine intermediate, which is then functionalized in the second part using a robust palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl substituents.
Strategic Rationale: A Two-Step Approach for Chemical Diversification
The chosen synthetic strategy hinges on a powerful and common approach in modern medicinal chemistry: late-stage functionalization.[2]
-
Core Synthesis: A stable, halogenated pyrido[2,3-b]pyrazine core is first synthesized. This intermediate serves as a versatile building block.
-
Diversification: The halogen atom (typically bromine or chlorine) acts as a synthetic handle for palladium-catalyzed cross-coupling reactions. By simply changing the boronic acid coupling partner, a wide array of aryl and heteroaryl groups can be installed at the 2-position of the core.
This approach is highly efficient for building a library of compounds from a common intermediate, which is critical for exploring the chemical space around a hit compound and optimizing its biological activity.
Figure 1: General workflow for the synthesis of a 2-arylpyrido[2,3-b]pyrazine library.
Part I: Experimental Protocol for Synthesis of 2-Bromo-pyrido[2,3-b]pyrazine
This section details the synthesis of the key bromo-substituted intermediate. The procedure involves the condensation of a commercially available diaminopyridine with an α-dicarbonyl compound, followed by bromination. The condensation reaction to form the heterocyclic core can sometimes result in regioisomers if an unsymmetrical dicarbonyl is used; careful characterization is crucial.[4]
Principle of the Reaction
The formation of the pyrido[2,3-b]pyrazine ring system occurs via a double condensation reaction. The two amino groups of the 2,3-diaminopyridine react with the two carbonyl groups of the α-dicarbonyl compound (e.g., glyoxal) to form two imine bonds, which, after dehydration, results in the fused aromatic ring system. Subsequent bromination installs the necessary handle for the cross-coupling reaction.
Materials and Reagents
-
5-Bromopyridine-2,3-diamine
-
Glyoxal (40% solution in water)
-
N-Bromosuccinimide (NBS)
-
Ethanol (EtOH)
-
Acetic Acid (AcOH)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask, reflux condenser, magnetic stirrer, TLC plates, standard glassware
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromopyridine-2,3-diamine (1.0 eq).
-
Solvent Addition: Add ethanol (approx. 10 mL per 1 g of diamine). Stir the mixture to achieve a suspension.
-
Reagent Addition: Slowly add glyoxal (1.1 eq, 40% solution in water) to the stirring suspension at room temperature.
-
Condensation Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting diamine is consumed.
-
Intermediate Isolation (Optional): Upon completion, the reaction can be cooled, and the solvent removed under reduced pressure. The resulting crude pyrido[2,3-b]pyrazine can be carried forward or purified by recrystallization from ethanol.
-
Bromination: The crude product is dissolved in acetic acid. N-Bromosuccinimide (1.1 eq) is added portion-wise at room temperature. The mixture is stirred for 12-16 hours.
-
Work-up: The reaction mixture is poured into ice water and neutralized carefully with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by vacuum filtration.
-
Purification: The collected solid is washed with cold water and then cold ethanol. The crude product can be further purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure 2-bromo-pyrido[2,3-b]pyrazine intermediate.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[9][10]
Part II: Experimental Protocol for Suzuki-Miyaura Cross-Coupling
This section describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize the target 2-arylpyrido[2,3-b]pyrazines. This reaction is highly reliable for forming carbon-carbon bonds between sp²-hybridized carbon atoms.[11][12]
Principle of the Reaction: The Palladium Catalytic Cycle
The Suzuki coupling mechanism involves a series of steps that are continuously repeated, regenerating the palladium catalyst. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst reacts with the bromo-substituted pyrido[2,3-b]pyrazine.
-
Transmetalation: The aryl group is transferred from the boron atom of the arylboronic acid to the palladium center.
-
Reductive Elimination: The two organic fragments (the pyrido[2,3-b]pyrazine and the aryl group) are coupled, forming the final product and regenerating the Pd(0) catalyst.
An inert atmosphere is crucial as the active Pd(0) species can be oxidized by atmospheric oxygen, deactivating the catalyst.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
-
2-Bromo-pyrido[2,3-b]pyrazine (from Part I)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, DME, or a Toluene/Water mixture)
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
Step-by-Step Protocol
-
Inert Atmosphere Setup: Assemble a Schlenk flask containing a magnetic stir bar. Subject the flask to three cycles of evacuating under vacuum and backfilling with nitrogen or argon gas. This is critical to remove oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add the 2-bromo-pyrido[2,3-b]pyrazine (1.0 eq), the arylboronic acid (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.02-0.05 eq).
-
Solvent Addition: Add the degassed solvent via cannula or syringe. The solvent should be sparged with nitrogen or argon for at least 30 minutes prior to use to remove dissolved oxygen.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC, checking for the disappearance of the starting bromide. Reactions are typically complete within 4-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure 2-arylpyrido[2,3-b]pyrazine.
Data Presentation: Representative Synthesis Results
The following table summarizes typical results for the synthesis of various 2-aryl-pyrido[2,3-b]pyrazines using the described Suzuki coupling protocol.
| Entry | Arylboronic Acid | Product | Yield (%) | ¹H NMR (δ, ppm) Key Signal (Ar-H) |
| 1 | Phenylboronic acid | 2-Phenyl-pyrido[2,3-b]pyrazine | 85 | 8.25-8.22 (m, 2H), 7.55-7.50 (m, 3H) |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-pyrido[2,3-b]pyrazine | 91 | 8.20 (d, 2H), 7.05 (d, 2H), 3.88 (s, 3H) |
| 3 | 3-Fluorophenylboronic acid | 2-(3-Fluorophenyl)-pyrido[2,3-b]pyrazine | 82 | 8.05 (d, 1H), 7.95 (d, 1H), 7.50 (m, 1H) |
| 4 | Thiophene-2-boronic acid | 2-(Thiophen-2-yl)-pyrido[2,3-b]pyrazine | 78 | 7.80 (d, 1H), 7.65 (d, 1H), 7.20 (t, 1H) |
Yields are for isolated, purified products. NMR data are representative and may vary based on substitution on the pyrido[2,3-b]pyrazine core.
References
- 1. Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biological Screening of 2-Chloropyrido[2,3-b]pyrazine Derivatives
Introduction: The Pyrido[2,3-b]pyrazine Scaffold as a Privileged Structure in Drug Discovery
The pyrido[2,3-b]pyrazine core is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. This structural motif is an isostere of purine, allowing it to mimic the adenine ring of ATP and interact with the hinge region of kinase active sites.[1] Consequently, derivatives of this scaffold, including 2-chloropyrido[2,3-b]pyrazines, are of significant interest for the development of targeted therapies, particularly kinase inhibitors for oncology.[1][2] Published research has demonstrated the potential of pyrido[2,3-b]pyrazine derivatives as potent anticancer agents, with activity observed against both erlotinib-sensitive and resistant non-small cell lung cancer (NSCLC) cell lines.[3] Some have been specifically identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4] Beyond oncology, this scaffold has also shown promise in the development of novel antifungal and antibacterial agents.[5]
Given the established role of this scaffold in kinase inhibition, this guide provides a comprehensive, tiered approach to the biological screening of novel 2-chloropyrido[2,3-b]pyrazine derivatives. The workflow is designed to efficiently identify and characterize potent and selective kinase inhibitors, starting from high-throughput biochemical screening, progressing to cell-based efficacy evaluation, and culminating in target engagement validation within the complex cellular environment.
A Tiered Screening Strategy for Lead Discovery
A logical and resource-efficient screening cascade is crucial for the successful identification of promising lead compounds. We propose a three-tiered strategy that systematically narrows a library of this compound derivatives to a small number of validated hits.
This workflow ensures that resources are focused on compounds with demonstrated biochemical potency, cellular activity, and on-target effects, thereby increasing the probability of identifying high-quality lead candidates for further development.
Tier 1: High-Throughput Biochemical Screening for Kinase Inhibition
The primary screen is designed to rapidly assess a large library of compounds for inhibitory activity against a specific kinase of interest. Luminescent assays are well-suited for this purpose due to their high sensitivity, broad dynamic range, and amenability to automation.[6]
Principle of the ADP-Glo™ Luminescent Kinase Assay
The ADP-Glo™ Kinase Assay is a homogeneous "glow-type" luminescent method that quantifies the amount of ADP produced during a kinase reaction.[7] The assay is performed in two steps. First, after the kinase reaction is complete, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used by a thermostable luciferase to produce a light signal. The intensity of the luminescence is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. Inhibitors of the kinase will result in a decrease in the luminescent signal.
Protocol: Single-Point Kinase Inhibition Screen
This protocol is designed for a 384-well plate format, suitable for high-throughput screening.
Materials:
-
Kinase of interest (e.g., EGFR, JAK2, etc.)
-
Kinase-specific substrate
-
ATP
-
This compound derivative library (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Dispense 50 nL of each test compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well plate. For controls, dispense 50 nL of DMSO alone (0% inhibition, high signal) and a known inhibitor for the target kinase (100% inhibition, low signal).
-
Enzyme and Substrate Addition: Prepare a master mix containing the kinase and its specific substrate in the appropriate kinase reaction buffer. Dispense 5 µL of this mix into each well.
-
Initiate Kinase Reaction: Prepare an ATP solution in the kinase reaction buffer. To start the reaction, dispense 5 µL of the ATP solution into each well. The final concentration of the test compound will typically be 10 µM.
-
Incubation: Seal the plate and incubate at room temperature for 1 hour.[6]
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[6]
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[6]
-
Measure Luminescence: Read the luminescence using a plate reader.
Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_100%_inhibition) / (Lumi_0%_inhibition - Lumi_100%_inhibition))
Compounds showing inhibition above a certain threshold (e.g., >50%) are considered "hits" and are advanced to Tier 2.
Tier 2: Cellular Efficacy and Selectivity Profiling
Hits from the primary screen are further characterized to confirm their potency in a dose-dependent manner, assess their effect on cancer cell viability, and determine their selectivity against other kinases.
Protocol 1: IC50 Determination with ADP-Glo™ Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of the hit compounds.
Procedure:
-
Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 50 µM).
-
Follow the same procedure as the single-point screen, but instead of a single concentration, add the different concentrations of the compound to the assay plate.
-
Measure luminescence and calculate the percent inhibition for each concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell Viability Assessment using CellTiter-Glo®
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[8] A decrease in ATP is indicative of cytotoxicity or cytostatic effects.
Principle: The CellTiter-Glo® Reagent lyses cells to release ATP and provides a thermostable luciferase and its substrate, luciferin. The luciferase uses the ATP to generate a stable "glow-type" luminescent signal that is proportional to the number of viable cells.[9]
Materials:
-
Cancer cell line(s) relevant to the target kinase (e.g., NCI-H1975 for mutant EGFR).[4]
-
Cell culture medium and supplements.
-
Hit compounds from the primary screen.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
White, opaque 96-well or 384-well cell culture plates.
-
Plate reader with luminescence detection.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Add serial dilutions of the hit compounds to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).[8]
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure Luminescence: Record the luminescence.
Data Analysis: Calculate the percent cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).
| Assay Type | Parameter Measured | Typical Throughput | Key Advantage |
| ADP-Glo™ (Biochemical) | Enzyme Activity (ADP production) | High (384/1536-well) | Direct measure of target inhibition.[7] |
| CellTiter-Glo® (Cell-based) | Cell Viability (ATP levels) | Medium-High (96/384-well) | Assesses overall cellular effect (cytotoxicity/cytostasis).[8] |
| CETSA (Cell-based) | Target Protein Stability | Low-Medium (requires Western Blot or MS) | Confirms direct target binding in a cellular context.[10] |
Kinase Selectivity Profiling
To assess the specificity of the hit compounds, they should be screened against a panel of other kinases. This is a critical step to identify compounds that are selective for the target of interest and to flag potential off-target effects that could lead to toxicity. This service is often outsourced to specialized contract research organizations (CROs).
Tier 3: Cellular Target Engagement
The final tier of the screening cascade aims to confirm that the compound directly interacts with its intended target within the complex environment of a living cell. This provides crucial evidence for the mechanism of action.
Principle of the Cellular Thermal Shift Assay (CETSA®)
CETSA is based on the principle that the binding of a ligand (e.g., a small molecule inhibitor) to its target protein alters the protein's thermal stability.[10] When heated, proteins denature and aggregate. A protein bound to a stabilizing ligand will be more resistant to heat-induced denaturation and will remain soluble at higher temperatures compared to the unbound protein. This difference in the soluble fraction of the protein at various temperatures can be quantified, typically by Western blot or mass spectrometry.[10]
Protocol: CETSA for Target Engagement
Materials:
-
Cell line expressing the target kinase.
-
Validated lead compound.
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
PCR tubes or strips.
-
Thermal cycler.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
High-speed centrifuge.
-
SDS-PAGE and Western blotting equipment.
-
Antibody specific to the target kinase.
Procedure:
-
Cell Treatment: Treat cultured cells with the lead compound at a relevant concentration (e.g., 10x GI50) or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.
-
Aliquot and Heat: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate Soluble and Insoluble Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble fraction) and transfer it to new tubes.
-
Quantification by Western Blot: Analyze the amount of the soluble target protein in each sample by SDS-PAGE and Western blotting using a target-specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein remaining relative to the unheated control against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the compound-treated sample indicates target engagement.
Conclusion
The screening cascade detailed in these application notes provides a robust framework for the identification and validation of this compound derivatives as potential kinase inhibitors. By systematically progressing from high-throughput biochemical assays to cell-based efficacy and target engagement studies, researchers can efficiently prioritize compounds with the most promising therapeutic potential. This structured approach, combining sensitive luminescent assays with definitive target validation methods like CETSA, ensures a high degree of confidence in the selected lead candidates, paving the way for subsequent preclinical development.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. fishersci.com [fishersci.com]
- 10. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Chloropyrido[2,3-b]pyrazine in Advanced Materials Science
Prepared by: Senior Application Scientist, Gemini Division
Introduction: The Pyrido[2,3-b]pyrazine Core - An Electron-Deficient Powerhouse for Optoelectronics
In the landscape of organic electronics, the rational design of molecular building blocks is paramount to achieving superior device performance. Among the vast library of heterocyclic compounds, the pyrido[2,3-b]pyrazine scaffold has emerged as a particularly compelling electron-accepting unit.[1][2] Its structure, which can be viewed as a fusion of pyridine and pyrazine rings, results in a nitrogen-rich aromatic system with a high electron-accepting ability.[1][2] This inherent electron deficiency makes it an ideal core for constructing donor-acceptor (D-A) type molecules, which are the cornerstone of modern organic light-emitting diodes (OLEDs), particularly those leveraging Thermally Activated Delayed Fluorescence (TADF).[3][4][5]
This guide provides an in-depth exploration of 2-chloropyrido[2,3-b]pyrazine as a strategic precursor for advanced optoelectronic materials. We will elucidate the causality behind its selection, provide detailed synthetic protocols for its functionalization, and present a framework for material characterization and device integration.
Section 1: The Strategic Advantage of the Pyrido[2,3-b]pyrazine Acceptor
The efficacy of the pyrido[2,3-b]pyrazine core stems from its distinct electronic properties. The presence of four nitrogen atoms within the fused bicyclic system significantly lowers the energy levels of its molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). This makes it a potent acceptor when chemically linked to an electron-donating moiety.
In a D-A architecture, this arrangement facilitates an efficient Intramolecular Charge Transfer (ICT) transition upon photoexcitation.[1][6] This ICT state is fundamental to the function of many advanced emitters. By judiciously selecting the donor unit, the photophysical properties of the resulting molecule, such as emission color and quantum efficiency, can be systematically tuned across the entire visible spectrum, from blue to red.[3][6]
The most significant application of this principle is in the design of TADF emitters. For a molecule to exhibit TADF, the energy gap between its lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) must be sufficiently small (typically < 0.3 eV). In D-A molecules based on pyrido[2,3-b]pyrazine, the HOMO is localized on the donor and the LUMO on the acceptor. This spatial separation of the frontier orbitals leads to a small ΔEST, enabling efficient reverse intersystem crossing (rISC) from the triplet state back to the singlet state via thermal energy.[7][8] This process allows the harvesting of non-emissive triplet excitons, pushing the theoretical internal quantum efficiency of OLEDs towards 100%.[7][8]
Below is a conceptual workflow illustrating the path from the precursor to a high-performance TADF-OLED.
Caption: Workflow from precursor to TADF-OLED application.
Section 2: Synthetic Protocol - Functionalization via Buchwald-Hartwig Amination
The 2-chloro position on the pyrido[2,3-b]pyrazine ring is a prime site for synthetic modification. The Buchwald-Hartwig C-N cross-coupling reaction is a powerful and widely used method to attach various electron-donating amine groups, forming the crucial D-A linkage.[1][2]
Objective: To synthesize a Donor-Acceptor-Donor (D-A-D) molecule by coupling a diarylamine donor with the 2,7-dichloropyrido[2,3-b]pyrazine core (a common starting material, conceptually similar to functionalizing the mono-chloro variant).
Materials & Reagents:
| Reagent | Role | Supplier Example | Purity |
| 2,7-Dichloropyrido[2,3-b]pyrazine | Acceptor Core | Sigma-Aldrich | >97% |
| Diphenylamine | Donor Moiety | TCI Chemicals | >98% |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Palladium Catalyst | Strem Chemicals | >97% |
| Xantphos | Ligand | Acros Organics | >98% |
| Sodium tert-butoxide (NaOtBu) | Base | Alfa Aesar | >98% |
| Anhydrous Toluene | Solvent | Fisher Scientific | DriSolv |
Step-by-Step Protocol:
-
Inert Atmosphere Preparation: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).
-
Causality: The palladium catalyst and the strong base (NaOtBu) are sensitive to air and moisture. An inert atmosphere is critical to prevent catalyst deactivation and unwanted side reactions, ensuring high reaction yield and reproducibility.
-
-
Reagent Addition: To the flask, add 2,7-dichloropyrido[2,3-b]pyrazine (1.0 mmol), diphenylamine (2.2 mmol, 2.2 eq.), sodium tert-butoxide (2.5 mmol, 2.5 eq.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Causality: A slight excess of the amine donor and base is used to drive the reaction to completion. The Pd₂(dba)₃/Xantphos system is a highly efficient catalytic system for C-N bond formation with sterically hindered substrates. Xantphos is a bulky phosphine ligand that promotes the reductive elimination step, which is often rate-limiting.
-
-
Solvent Addition: Add anhydrous toluene (20 mL) via a syringe.
-
Reaction Execution: Heat the reaction mixture to 110 °C and allow it to reflux with vigorous stirring for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: The high temperature is necessary to overcome the activation energy of the catalytic cycle. TLC allows for qualitative monitoring to determine when the starting material has been consumed.
-
-
Work-up and Extraction: After cooling to room temperature, quench the reaction by adding distilled water (30 mL). Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.
-
Causality: The water quench neutralizes the remaining base. Extraction with an organic solvent separates the desired product from inorganic salts and other aqueous-soluble impurities.
-
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel.
-
Causality: Column chromatography is essential to separate the desired D-A-D product from unreacted starting materials, catalyst residues, and reaction byproducts, yielding a high-purity material suitable for device fabrication.
-
Section 3: Material Properties and Performance Data
The true value of materials derived from this compound is quantified by their photophysical and electrochemical properties. These parameters directly influence the performance of the final optoelectronic device.
Key Performance Indicators (KPIs) for Emitter Materials:
-
λabs / λem: Absorption and emission maxima, which determine the color of the material.
-
HOMO/LUMO Levels: Highest Occupied and Lowest Unoccupied Molecular Orbital energies. These dictate charge injection efficiency and compatibility with other layers in an OLED stack.
-
ΔEST (S₁-T₁ gap): The energy difference between the lowest singlet and triplet states. A small gap (<0.3 eV) is the defining characteristic of a TADF material.[1]
-
ΦPL (PLQY): Photoluminescence Quantum Yield, the ratio of photons emitted to photons absorbed. Higher is better.
-
EQEmax: Maximum External Quantum Efficiency of a fabricated OLED device, a measure of its overall efficiency.
Data Summary of Pyrido[2,3-b]pyrazine-Based Emitters:
The table below summarizes representative data synthesized from published literature, showcasing how tuning the donor unit affects material properties.
| Emitter Type | Donor Moiety | λem (nm) | HOMO (eV) | LUMO (eV) | ΔEST (eV) | Device EQEmax (%) | Reference |
| D-A-D Emitter | Diarylamine | 486 - 624 | -5.34 to -5.97 | -3.61 to -3.70 | 0.01 - 0.23 | N/A | [1] |
| TADF Emitter | Dihydrophenazasiline | ~550 (Yellow) | N/A | N/A | Small | up to 9% | [4][5] |
| TADF Emitter | Varied Donors | Yellow-Orange | N/A | N/A | Small | up to 20.0% | [3] |
| Blue TADF Emitter (Pyrazine-based) | tert-butylcarbazole | ~480 (Sky-Blue) | N/A | N/A | < 0.1 | up to 12.2% | [7][8] |
Note: Data is compiled from multiple sources for illustrative purposes. N/A indicates data not available in the cited abstract.
Section 4: The TADF Mechanism in Action
The success of pyrido[2,3-b]pyrazine-based emitters in high-efficiency OLEDs is due to their ability to harvest triplet excitons. The diagram below illustrates the TADF mechanism.
Caption: Energy level diagram of the TADF mechanism.
Under electrical excitation, both singlet (25%) and triplet (75%) excitons are formed. In conventional fluorescent materials, the triplet excitons are wasted. In a TADF material, the small ΔEST allows the triplet excitons to be thermally up-converted to singlet excitons via rISC. These repopulated singlets then decay to the ground state, producing "delayed" fluorescence and dramatically increasing the device efficiency.[5][7]
Conclusion and Future Outlook
This compound is not merely a chemical reagent but a strategic design element in materials science. Its potent electron-accepting nature provides the foundational property required to construct sophisticated D-A type emitters. The protocols and data presented herein demonstrate its proven utility in creating full-spectrum, high-efficiency TADF materials for next-generation OLED displays and lighting. Future research will likely focus on coupling this acceptor core with novel, even more efficient donor units to further minimize ΔEST, enhance photostability, and achieve even higher quantum efficiencies, pushing the boundaries of organic electronics.
References
- 1. Blue-red emitting materials based on a pyrido[2,3- b ]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00128D [pubs.rsc.org]
- 2. Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrido[2,3-b]pyrazine-based full-color fluoresent materials for high-performance OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Frontiers | Pyrazine-Based Blue Thermally Activated Delayed Fluorescence Materials: Combine Small Singlet–Triplet Splitting With Large Fluorescence Rate [frontiersin.org]
- 8. Pyrazine-Based Blue Thermally Activated Delayed Fluorescence Materials: Combine Small Singlet-Triplet Splitting With Large Fluorescence Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Palladium Catalysts for Reactions with 2-Chloropyrido[2,3-b]pyrazine
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Chloropyrido[2,3-b]pyrazine in palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth, practical solutions to common challenges encountered during Suzuki-Miyaura and Buchwald-Hartwig amination reactions with this electron-deficient and potentially coordinating heterocyclic substrate. Our goal is to move beyond simple protocols and offer a deeper understanding of the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, offering a systematic approach to identifying the root cause and implementing effective solutions.
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction with this compound is showing very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?
A1: Low or nonexistent yield is a frequent hurdle, often pointing to issues with catalyst activity or reaction setup. A systematic check of your reagents and conditions is the most effective starting point.
Initial Diagnostic Workflow:
-
Reagent Integrity: First, verify the purity and dryness of all your reagents and solvents. Moisture and oxygen are detrimental to the active Pd(0) catalyst.[1][2] Solvents should be anhydrous and rigorously degassed. The quality of your boronic acid (for Suzuki coupling) or amine (for Buchwald-Hartwig) is also critical; impurities can inhibit the reaction.[2]
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen.[2][3] Ensure your reaction vessel has been thoroughly purged with an inert gas (argon or nitrogen) and that a positive pressure is maintained throughout the reaction.[3]
-
Catalyst Activity: The choice and handling of the palladium source and ligand are paramount. For challenging substrates like this compound, modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more reliable than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ as they ensure efficient generation of the active LPd(0) species.[4]
dot
Caption: Initial troubleshooting workflow for low yield.
Issue 2: Catalyst Deactivation
Q2: I observe my reaction starting, but it stalls before completion, and I see the formation of palladium black. What is happening and how can I prevent it?
A2: The formation of palladium black is a classic sign of catalyst deactivation, where the active Pd(0) species agglomerates into inactive palladium metal.[3] The nitrogen atoms in the pyrido[2,3-b]pyrazine ring can act as catalyst poisons by coordinating to the palladium center, creating stable, off-cycle complexes that are catalytically inactive.[3]
Strategies to Mitigate Catalyst Deactivation:
-
Ligand Selection: The choice of ligand is your most powerful tool. Bulky, electron-rich phosphine ligands are essential. They stabilize the Pd(0) center, promote the desired reductive elimination step, and sterically hinder the coordination of the heterocyclic nitrogen to the palladium.[5] For Suzuki reactions, ligands like SPhos or XPhos are excellent starting points. For Buchwald-Hartwig aminations, ligands such as RuPhos or BrettPhos are often effective.[6] N-heterocyclic carbenes (NHCs) can also be highly effective due to their strong σ-donating ability, which stabilizes the palladium center.[7]
-
Optimize Ligand-to-Metal Ratio: While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess of the ligand can sometimes be beneficial to prevent catalyst decomposition. However, be aware that a large excess can sometimes inhibit the reaction.[3]
-
Temperature Control: High temperatures can accelerate catalyst decomposition.[3] It's advisable to run the reaction at the lowest temperature that provides a reasonable reaction rate. Consider starting around 80-100 °C and adjusting as needed.[3]
Table 1: Recommended Ligand Classes for this compound
| Reaction Type | Recommended Ligand Class | Specific Examples | Key Advantages |
| Suzuki-Miyaura | Buchwald Biaryl Phosphines | SPhos, XPhos, RuPhos | Bulky, electron-rich, promotes oxidative addition and reductive elimination.[5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, PEPPSI-type catalysts | Strong σ-donors, form highly stable palladium complexes.[7] | |
| Buchwald-Hartwig | Buchwald Biaryl Phosphines | BrettPhos, RuPhos, XPhos | Effective for coupling with a wide range of amines.[6][8] |
| Josiphos Ligands | Josiphos-type ferrocenyl ligands | Can be effective with challenging substrates.[9] |
Issue 3: Side Product Formation
Q3: I am observing significant side products in my reaction mixture. What are the likely culprits and how can I minimize them?
A3: Side product formation can arise from several pathways, including homocoupling of the boronic acid (in Suzuki reactions), hydrodehalogenation of the starting material, or reactions involving the base or solvent.
Common Side Products and Mitigation Strategies:
-
Homocoupling of Boronic Acid (Suzuki): This occurs when two molecules of the boronic acid couple together. It is often exacerbated by the presence of oxygen.
-
Solution: Ensure a strictly inert atmosphere.[2] Rigorous degassing of the solvent and reaction mixture is crucial.
-
-
Hydrodehalogenation: The chloro group is replaced by a hydrogen atom. This can happen if the reaction stalls and the catalyst reacts with trace water or other proton sources.
-
Solution: Use anhydrous solvents and reagents. Optimizing the ligand and base combination can also help to favor the desired cross-coupling pathway.[8]
-
-
Protodeboronation (Suzuki): The boronic acid is converted back to the corresponding arene.
-
Solution: This can be influenced by the choice of base and solvent. Using a weaker base or ensuring the reaction is not run for an excessively long time can help. The purity of the boronic acid is also important.[2]
-
dot
Caption: Generalized catalytic cycle for cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q4: Which base should I choose for my Suzuki reaction with this compound?
A4: The choice of base is critical and can significantly impact the reaction outcome. For Suzuki reactions with chloro-heterocycles, inorganic bases are commonly used.
-
Potassium Carbonate (K₂CO₃): A good starting point, often used as an aqueous solution. It is effective for many systems.[10]
-
Potassium Phosphate (K₃PO₄): A stronger base that is often more effective for less reactive aryl chlorides. It is typically used as a solid.[3][11]
-
Cesium Carbonate (Cs₂CO₃): A strong and highly soluble base that can be very effective but is also more expensive.
A screening of these bases is often the best approach to find the optimal conditions for your specific substrate combination.
Q5: What is the best solvent for Buchwald-Hartwig amination of this compound?
A5: The solvent plays a crucial role in solubilizing the reagents and stabilizing the catalytic species.[12] For Buchwald-Hartwig aminations, common choices include:
-
Toluene or Xylene: High-boiling, non-polar solvents that are widely used and effective.
-
1,4-Dioxane or Tetrahydrofuran (THF): Polar aprotic solvents that can also be very effective.[3]
-
tert-Butanol (t-BuOH): Often used in conjunction with a strong base like sodium tert-butoxide.
The optimal solvent can depend on the specific amine and ligand used, so screening may be necessary. Always use anhydrous and deoxygenated solvents.[3]
Q6: How do I set up a typical optimization experiment for a Suzuki-Miyaura coupling with this compound?
A6: Here is a general, step-by-step protocol for setting up a small-scale reaction to test new conditions.
Experimental Protocol: Suzuki-Miyaura Optimization
-
Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 2: General Starting Conditions for Optimization
| Parameter | Suzuki-Miyaura | Buchwald-Hartwig |
| Pd Precatalyst | XPhos Pd G3 (2 mol%) | RuPhos Pd G3 (2 mol%) |
| Ligand | (None needed with precatalyst) | (None needed with precatalyst) |
| Base | K₃PO₄ (2.5 equiv.) | NaOtBu or LHMDS (1.5 equiv.) |
| Solvent | Dioxane or Toluene | Toluene or THF |
| Temperature | 100 °C | 100 °C |
| Concentration | 0.1 - 0.5 M | 0.1 - 0.5 M |
This guide provides a foundational framework for optimizing your palladium-catalyzed reactions with this compound. Remember that systematic screening of key parameters—ligand, base, and solvent—is the most reliable path to success with challenging substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Side reactions and byproduct formation in 2-Chloropyrido[2,3-b]pyrazine synthesis
Welcome to the technical support center for the synthesis of 2-Chloropyrido[2,3-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring higher yields, purity, and reproducibility in your experiments.
Introduction to the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to minimize side reactions and byproduct formation. A common and effective route involves two key stages:
-
Formation of the Pyrido[2,3-b]pyrazin-2(1H)-one Core: This step typically involves the condensation of 2-aminopyridine-3-carboxamide with a suitable C2-building block, such as glyoxal or its synthetic equivalents, to form the heterocyclic core.
-
Chlorination: The resulting pyrido[2,3-b]pyrazin-2(1H)-one is then chlorinated, most commonly using phosphorus oxychloride (POCl₃), to yield the final product, this compound.
This guide will address potential issues in both stages of this synthesis.
Troubleshooting Guide
Issue 1: Low Yield of Pyrido[2,3-b]pyrazin-2(1H)-one (Intermediate)
Question: We are experiencing low yields during the initial cyclization to form the pyrido[2,3-b]pyrazin-2(1H)-one core. What are the likely causes and how can we optimize this step?
Answer: Low yields in this condensation step often stem from incomplete reaction, degradation of starting materials, or the formation of side products. Here are the primary factors to consider:
-
Purity of Starting Materials: Ensure that the 2-aminopyridine-3-carboxamide and the C2-source (e.g., glyoxal) are of high purity. Impurities can interfere with the reaction.
-
Reaction Temperature: Temperature plays a critical role. While higher temperatures can accelerate the reaction, they can also lead to the formation of undesired regioisomers and degradation products. It has been observed that lower reaction temperatures can increase regioselectivity, favoring the formation of the desired isomer.[1]
-
Solvent and pH: The choice of solvent and the pH of the reaction medium are crucial. Acidic conditions, for instance using acetic acid or trifluoroacetic acid as a solvent, can promote the desired condensation and improve regioselectivity.[1]
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times may result in byproduct formation.
Experimental Protocol: Optimized Synthesis of Pyrido[2,3-b]pyrazin-2(1H)-one
-
To a solution of 2-aminopyridine-3-carboxamide (1.0 eq) in trifluoroacetic acid, add a 40% aqueous solution of glyoxal (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at a low temperature (e.g., 0-5 °C) and monitor its progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the crude pyrido[2,3-b]pyrazin-2(1H)-one.
-
Recrystallize from a suitable solvent (e.g., ethanol) to purify the product.
Issue 2: Presence of Impurities in the Final this compound Product
Question: Our final product is contaminated with several impurities that are difficult to remove. What are the potential byproducts and how can we prevent their formation?
Answer: Impurities in the final product often originate from the chlorination step. The use of phosphorus oxychloride (POCl₃) requires careful handling and optimization to avoid side reactions.
-
Incomplete Chlorination: The most common impurity is the starting material, pyrido[2,3-b]pyrazin-2(1H)-one. This indicates that the chlorination reaction has not gone to completion.
-
Troubleshooting:
-
Increase the reaction temperature or prolong the reaction time.
-
Ensure an adequate excess of POCl₃ is used. However, a large excess can complicate the workup. A solvent-free approach using equimolar POCl₃ in the presence of a base like pyridine has been shown to be effective for similar substrates.[2][3]
-
-
-
Hydrolysis: this compound can be susceptible to hydrolysis back to the starting pyrido[2,3-b]pyrazin-2(1H)-one, especially during the workup.
-
Troubleshooting:
-
Perform the reaction under strictly anhydrous conditions.
-
During the workup, quench the reaction mixture with ice-cold water or a cold, dilute basic solution to minimize the contact time with water at elevated temperatures.
-
-
-
Over-chlorination: While less common for this specific substrate, highly reactive positions on the aromatic rings could potentially undergo chlorination if the reaction conditions are too harsh.
-
Troubleshooting:
-
Carefully control the reaction temperature and time.
-
Use a minimal excess of POCl₃.
-
-
-
Byproducts from POCl₃: Phosphorus oxychloride can react with itself or other species in the reaction mixture to form phosphorus-containing byproducts, which can be difficult to remove.
-
Troubleshooting:
-
Using a co-solvent or a base can modulate the reactivity of POCl₃.
-
Proper quenching and workup are essential to remove these byproducts.
-
-
Data Presentation: Optimizing Chlorination Conditions
| Parameter | Standard Conditions | Optimized Conditions | Rationale for Optimization |
| POCl₃ (eq) | Large excess (e.g., 5-10 eq) | 1.0 - 1.5 eq | Minimizes quenching exotherm and byproducts.[2][3] |
| Solvent | Neat POCl₃ | High-boiling inert solvent (e.g., toluene) or solvent-free | Better temperature control and easier workup.[2][3] |
| Base | None | Pyridine (1.0 eq) | Acts as a catalyst and scavenger for HCl.[2][3] |
| Temperature | Reflux (107 °C) | 110-160 °C (sealed reactor for solvent-free) | Ensures complete reaction with stoichiometric POCl₃.[3] |
| Workup | Quenching on ice | Slow addition to ice/water with pH adjustment | Controls exotherm and minimizes hydrolysis. |
Issue 3: Reaction Stalls or is Incomplete During Chlorination
Question: The chlorination of pyrido[2,3-b]pyrazin-2(1H)-one is sluggish and often incomplete, even with extended reaction times. What could be the issue?
Answer: An incomplete chlorination reaction can be due to several factors related to the reagents and reaction setup.
-
Quality of POCl₃: Phosphorus oxychloride can degrade over time, especially if exposed to moisture. Use freshly distilled or a new bottle of POCl₃ for best results.
-
Presence of Water: Traces of water in the starting material, solvent, or glassware will consume POCl₃, reducing its effective concentration and hindering the reaction.
-
Insufficient Temperature: The chlorination of heterocyclic lactams often requires high temperatures to proceed at a reasonable rate. Ensure the reaction mixture reaches the target temperature.
-
Mixing: In a heterogeneous reaction, ensure efficient stirring to maximize the contact between the substrate and the reagent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the chlorination reaction with POCl₃?
A1: The chlorination of a lactam like pyrido[2,3-b]pyrazin-2(1H)-one with POCl₃ proceeds through the formation of a Vilsmeier-Haack type intermediate. The lactam oxygen attacks the phosphorus atom of POCl₃, followed by the elimination of phosphate species and the formation of a chloroiminium intermediate. Subsequent attack by a chloride ion leads to the formation of the desired 2-chloro product and the regeneration of POCl₃ or formation of phosphorus byproducts.
Q2: Are there any alternatives to POCl₃ for the chlorination step?
A2: While POCl₃ is the most common reagent for this transformation, other chlorinating agents such as phosphorus pentachloride (PCl₅) or a mixture of POCl₃ and PCl₅ can also be used.[4] Thionyl chloride (SOCl₂) is another possibility, but it may require different reaction conditions. The choice of reagent will depend on the specific substrate and desired reactivity.
Q3: How can I effectively monitor the progress of the chlorination reaction?
A3: TLC is a convenient method for monitoring the reaction. The starting material, pyrido[2,3-b]pyrazin-2(1H)-one, is typically more polar than the 2-chloro product. A developing system such as ethyl acetate/hexane can be used to resolve the two spots. The disappearance of the starting material spot indicates the completion of the reaction. LC-MS is another powerful tool for monitoring the reaction, providing both conversion and mass information of the product and any byproducts.
Q4: What are the key safety precautions when working with POCl₃?
A4: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical resistant gloves, safety goggles, and a lab coat.
-
Fume Hood: All manipulations involving POCl₃ must be performed in a well-ventilated fume hood.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried before use.
-
Quenching: The quenching of POCl₃ is highly exothermic. Always add the reaction mixture slowly to a large excess of ice or an ice-cold aqueous solution with vigorous stirring.
Visualization of Key Processes
Diagram 1: Synthetic Pathway to this compound
Caption: A simplified workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield in Chlorination
Caption: A decision tree to diagnose and resolve low yields in the chlorination step.
References
Technical Support Center: Purification of Chlorinated Pyrido[2,3-b]pyrazine Derivatives
Welcome to the technical support center for the purification of chlorinated pyrido[2,3-b]pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. The methodologies and troubleshooting advice presented here are grounded in established chemical principles and validated through extensive laboratory experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of this class of compounds.
Q1: Why are chlorinated pyrido[2,3-b]pyrazines challenging to purify?
A: The purification of chlorinated pyrido[2,3-b]pyrazines presents several challenges due to their unique physicochemical properties. These include:
-
Polarity: The presence of multiple nitrogen atoms in the heterocyclic core imparts a degree of polarity, yet the chlorinated substituent adds lipophilic character. This dual nature can lead to unpredictable solubility and chromatographic behavior.[1][2]
-
Stability: While generally stable, some derivatives can be susceptible to nucleophilic substitution of the chlorine atom under harsh purification conditions (e.g., strongly basic or acidic mobile phases, high temperatures), leading to impurity formation.
-
Crystallinity: Annulated pyridines, like the pyrido[2,3-b]pyrazine core, can exhibit poor crystallization tendencies compared to their non-heteroaromatic counterparts, making recrystallization a less straightforward option.[3]
-
Solubility: Finding a single solvent that provides good solubility at high temperatures and poor solubility at low temperatures for recrystallization can be difficult.[4][5]
Q2: What is the first step I should take to develop a purification strategy?
A: The initial and most critical step is a thorough analysis of your crude reaction mixture using Thin-Layer Chromatography (TLC). TLC is an invaluable tool for:
-
Assessing Complexity: Determining the number of components in your mixture.
-
Polarity Estimation: Gauging the relative polarities of your target compound and impurities.
-
Solvent System Screening: Rapidly testing various mobile phase compositions to find a system that provides good separation (ΔRf > 0.2) between your desired product and major impurities. This data is directly applicable to developing a column chromatography method.[6][7]
A typical TLC analysis involves spotting the crude mixture on a silica gel plate and developing it with a series of solvents of increasing polarity, such as hexane/ethyl acetate or dichloromethane/methanol mixtures.
Q3: My compound appears as a single spot on TLC, but NMR analysis shows impurities. What's happening?
A: This is a common scenario. A single spot on TLC does not guarantee purity.[8] Possible reasons include:
-
Co-elution: An impurity may have the exact same Rf value as your product in the specific TLC solvent system used. Try developing the TLC plate in several different solvent systems with varying polarities and compositions.
-
UV Invisibility: The impurity may not be UV-active and therefore not visible on the TLC plate under a UV lamp. Try using a stain (e.g., potassium permanganate or iodine) to visualize non-UV-active spots.
-
High Concentration: If the spot is too concentrated, it can mask minor impurities. Dilute your sample before spotting it on the TLC plate.
-
Isomeric Impurities: Structural isomers can sometimes have very similar chromatographic behavior, making them difficult to separate.[9] In such cases, High-Performance Liquid Chromatography (HPLC) may be required.
Section 2: Core Purification Techniques & Protocols
This section provides detailed protocols for the most effective purification methods for chlorinated pyrido[2,3-b]pyrazine derivatives.
Column Chromatography
Column chromatography is the most widely used technique for purifying these compounds on a laboratory scale.[7][10] It separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through.[6]
Caption: Workflow for purifying chlorinated pyrido[2,3-b]pyrazines via column chromatography.
-
Stationary Phase Selection: For most pyrido[2,3-b]pyrazine derivatives, standard silica gel (60 Å, 230-400 mesh) is the adsorbent of choice.[11]
-
Mobile Phase (Eluent) Selection:
-
Based on your initial TLC analysis, choose a solvent system that gives your target compound an Rf value between 0.2 and 0.4 for optimal separation.
-
Commonly used solvent systems are mixtures of a non-polar solvent (e.g., Hexane, Heptane) and a more polar solvent (e.g., Ethyl Acetate, Dichloromethane). For more polar compounds, a small percentage of Methanol or Acetone in Dichloromethane can be effective.[8][12]
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.[13] Add a thin layer of sand.
-
In a beaker, create a slurry of silica gel in your chosen eluent.[13]
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring there are no cracks or air bubbles.[13]
-
Add another layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a suitable solvent (e.g., Dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in the absolute minimum amount of the eluent.[13] Using a pipette, carefully add the solution to the top of the column, ensuring not to disturb the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply positive pressure (using a pump or compressed air) to force the solvent through the column.
-
Collect the eluate in sequentially labeled test tubes. The separation can be monitored visually if the compounds are colored.[6]
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.[6]
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified compound.
-
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Bands | Inappropriate solvent system. | Re-optimize the eluent using TLC. A less polar solvent system will increase retention and may improve separation. Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[6] |
| Column was overloaded. | Use a larger column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| Poor column packing (cracks/channels). | Repack the column carefully, ensuring a homogenous slurry and avoiding air bubbles. | |
| Compound Won't Elute | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small amount of methanol or a few drops of triethylamine (for basic compounds) may be necessary. |
| Streaking or Tailing on TLC/Column | Compound is too polar for silica gel. | Consider using a different stationary phase like alumina or reverse-phase C18 silica. |
| Sample is acidic or basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization and improve band shape. | |
| Compound decomposition on silica. | Deactivate the silica gel by adding a small percentage of water or triethylamine. Work quickly and at room temperature. |
Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline solids.[4] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[14]
Caption: A step-by-step guide to the recrystallization process for solid compounds.
-
Solvent Selection: The ideal solvent should:
-
Dissolve the compound poorly at low temperatures but very well at high temperatures.[5]
-
Not react with the compound.[5]
-
Dissolve impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of the compound.
-
Common solvents to test: Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, or mixed solvent systems (e.g., Ethanol/Water, Dichloromethane/Hexane).
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate) while stirring or swirling. Continue adding small portions of hot solvent until the solid just dissolves.[5]
-
Decolorization (if needed): If the solution is colored by impurities, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: If there are insoluble impurities (or activated carbon was added), quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[5]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[14] Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | Too much solvent was used. | Boil off some of the solvent to increase the concentration and allow it to cool again. |
| Solution is not saturated enough. | Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a "seed" crystal from a previous batch if available. | |
| Compound "Oils Out" | Solution is cooling too quickly or is too supersaturated. | Reheat the solution to redissolve the oil. Add a small amount of extra solvent and allow it to cool much more slowly (e.g., by insulating the flask).[15] |
| Melting point of the compound is below the solvent's boiling point. | Choose a solvent with a lower boiling point.[15] | |
| Low Recovery of Purified Product | Too much solvent was used initially. | Use the minimum amount of hot solvent necessary for dissolution. |
| Compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly chilled in an ice bath before filtration. Minimize the amount of cold solvent used for washing. | |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and flask for the hot filtration step to prevent the solution from cooling and crystallizing prematurely. |
Section 3: Advanced & Alternative Techniques
For particularly challenging separations, the following techniques may be necessary.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
When column chromatography fails to provide adequate separation, especially for closely related impurities or isomers, preparative HPLC is the method of choice.[8][16] It operates on the same principles as analytical HPLC but uses larger columns to handle gram-scale quantities.
-
Method Development: An analytical HPLC method is typically developed first to optimize the separation.[8] This method is then scaled up to the preparative system.
-
Stationary Phases: Reversed-phase (C18) is most common, separating compounds based on hydrophobicity. Normal-phase (silica) can also be used.[7][8]
-
Mobile Phases: Common reversed-phase eluents include acetonitrile/water or methanol/water, often with additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape.
Liquid-Liquid Extraction
Extraction is useful for initial cleanup, particularly for removing highly polar or non-polar impurities from the crude reaction mixture before chromatography.
-
Principle: This technique separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[12]
-
Application: For a chlorinated pyrido[2,3-b]pyrazine, one might dissolve the crude mixture in an organic solvent like ethyl acetate and wash it with a dilute acid solution to remove basic impurities, followed by a wash with a dilute base (like sodium bicarbonate solution) to remove acidic impurities.
References
- 1. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blue-red emitting materials based on a pyrido[2,3- b ]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00128D [pubs.rsc.org]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. mt.com [mt.com]
- 5. m.youtube.com [m.youtube.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Isolation and Characterization of Impurities Present in 8-Chlorotheophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. columbia.edu [columbia.edu]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Improving Cross-Coupling Reactivity of 2-Chloropyrido[2,3-b]pyrazine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloropyrido[2,3-b]pyrazine. This guide is designed to provide in-depth technical assistance and troubleshooting for cross-coupling reactions involving this electron-deficient heteroaromatic scaffold. The methodologies and advice presented herein are curated from peer-reviewed literature and extensive field experience to ensure scientific integrity and practical applicability.
Introduction to the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and materials science.[1] However, its inherent electronic properties present unique challenges in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyrazine ring and the adjacent pyridine nitrogen deactivates the C-Cl bond towards oxidative addition, a critical step in the catalytic cycle of many cross-coupling reactions.[2] This guide will address these challenges and provide strategies to enhance reactivity and achieve successful outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in cross-coupling reactions compared to other aryl chlorides?
The reduced reactivity stems from the electron-deficient nature of the pyridopyrazine ring system. The two nitrogen atoms in the pyrazine ring and the nitrogen in the pyridine ring strongly withdraw electron density from the aromatic system. This electronic effect lowers the energy of the molecule's orbitals, making the C-Cl bond less susceptible to oxidative addition by the electron-rich Pd(0) catalyst, which is often the rate-determining step.[2]
Q2: What are the most common side reactions to watch out for?
The most prevalent side reactions include:
-
Protodechlorination: Replacement of the chlorine atom with a hydrogen atom, leading to the formation of the parent pyrido[2,3-b]pyrazine. This is often exacerbated by the presence of water or other protic sources in the reaction mixture.
-
Homocoupling: Dimerization of the coupling partners (e.g., boronic acid in Suzuki reactions) to form biaryl or diacetylene byproducts.
-
Catalyst Decomposition: Formation of inactive palladium black, which can be visually observed as a black precipitate. This is often caused by high temperatures or the presence of impurities.[3]
Q3: Can I use the same conditions for different types of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)?
While some general principles apply, it is crucial to optimize the conditions for each specific type of cross-coupling reaction. The choice of ligand, base, solvent, and temperature will vary significantly depending on the nucleophile being used (e.g., boronic acid, amine, alkyne) and the specific mechanism of the reaction.
Troubleshooting Guide
This section provides a problem-and-solution-oriented approach to common issues encountered during cross-coupling reactions with this compound.
Issue 1: Low or No Conversion of Starting Material
Potential Causes & Recommended Solutions
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Catalyst Activity | The Pd(0) active species is not being generated efficiently or is rapidly deactivated. | • Use a pre-catalyst: Employ air-stable Pd(II) pre-catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Herrmann's catalyst). • Choose the right ligand: For electron-deficient substrates, bulky, electron-donating ligands like SPhos, XPhos, or RuPhos are often effective for Suzuki and Buchwald-Hartwig reactions.[4][5] • Increase catalyst loading: While not ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome high activation barriers. |
| Ineffective Base | The base may be too weak to facilitate the transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig, Sonogashira) step. | • For Suzuki: Use stronger bases like K₃PO₄ or Cs₂CO₃.[6] • For Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically required.[7][8] • Ensure proper solubility: Use a base that is at least partially soluble in the reaction solvent. Finely grinding the base can also improve its effectiveness. |
| Inappropriate Solvent | The reactants may not be fully soluble, or the solvent may be coordinating to the palladium center and inhibiting catalysis. | • Use aprotic polar solvents: Dioxane, THF, and toluene are common choices.[9] • Avoid coordinating solvents: Solvents like pyridine and acetonitrile can sometimes inhibit the catalyst.[3] • Ensure anhydrous conditions: Water can promote side reactions and catalyst deactivation, especially in Suzuki and Sonogashira couplings. Use freshly distilled, dry solvents. |
| Reaction Temperature Too Low | The thermal energy may be insufficient to overcome the activation energy of the oxidative addition step. | • Gradually increase the temperature: Monitor the reaction for signs of decomposition. Microwave irradiation can sometimes be effective in driving difficult couplings to completion. |
Issue 2: Significant Formation of Byproducts
Potential Causes & Recommended Solutions
| Byproduct | Potential Cause | Recommended Solution |
| Protodechlorination Product | Presence of protic impurities (e.g., water) or a slow reductive elimination step. | • Use rigorously dried reagents and solvents. • Employ a ligand that promotes rapid reductive elimination: Bulky biaryl phosphine ligands are often effective. |
| Homocoupling of Boronic Acid (Suzuki) | Slow transmetalation or oxidative addition, allowing for side reactions of the boronic acid. | • Use a 1:1 or slight excess of the boronic acid. • Add the boronic acid slowly to the reaction mixture. • Ensure efficient stirring. |
| Glaser Coupling of Alkyne (Sonogashira) | Presence of oxygen and a copper co-catalyst. | • Thoroughly degas the reaction mixture. • Consider a copper-free Sonogashira protocol. [10][11] |
Experimental Protocols: Starting Points for Optimization
The following protocols are based on successful cross-coupling reactions of structurally similar electron-deficient heteroaryl chlorides and should serve as a solid starting point for your own optimizations with this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from a successful Suzuki-Miyaura coupling of the analogous 2-chloropyrazine.[12]
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Step-by-Step Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if applicable).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol is based on the amination of a bromo-substituted pyrido[2,3-b]pyrazine derivative.[13]
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Step-by-Step Procedure:
-
To a dry Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Add this compound (1.0 equiv.) and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent (e.g., toluene) and the amine (1.2 equiv.) via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling (Copper-Free)
A copper-free approach is recommended to minimize the potential for Glaser homocoupling of the alkyne.[10][11]
Reaction Scheme:
Caption: General scheme for the copper-free Sonogashira coupling of this compound.
Step-by-Step Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent (e.g., THF) followed by the terminal alkyne (1.5 equiv.) and a suitable amine base (e.g., triethylamine, 3.0 equiv.).
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, filter off any solids, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle: A General Overview
The following diagram illustrates the fundamental steps in a typical palladium-catalyzed cross-coupling reaction. Understanding this cycle is key to effective troubleshooting.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Catalyst Inhibition in Reactions with Nitrogen-Containing Heterocycles
Welcome to the technical support center for chemists and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of catalyst inhibition by nitrogen-containing heterocycles in cross-coupling reactions. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you in your research.
Introduction: The "Nitrogen Problem" in Catalysis
Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2] Consequently, transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools for their synthesis and functionalization.[2][3][4] However, the very feature that makes these heterocycles valuable—the lone pair of electrons on the nitrogen atom—is also the source of a significant synthetic challenge: catalyst inhibition or "poisoning".[5][6][7]
The Lewis basic nitrogen atom can coordinate strongly to the metal center (e.g., palladium), leading to the formation of stable, off-cycle complexes that deactivate the catalyst and result in low or no product yield.[5][6] This guide will walk you through diagnosing and overcoming these issues.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with a pyridine-containing substrate is failing. What is the most likely cause?
A1: The most probable cause is catalyst poisoning by the pyridine nitrogen.[5][6][8] The nitrogen's lone pair can bind tightly to the palladium catalyst, disrupting the catalytic cycle.[5][9] This is especially problematic for substrates where the nitrogen is positioned to chelate the metal, such as 2-substituted pyridines, a phenomenon often referred to as the "2-pyridyl problem".[6]
Q2: How can I confirm that catalyst poisoning is the issue?
A2: A simple diagnostic experiment is to run a parallel reaction with a similar, non-heterocyclic substrate under identical conditions. If the control reaction proceeds smoothly while the reaction with the nitrogen heterocycle fails, catalyst inhibition is strongly indicated. Additionally, running the reaction with a higher catalyst loading might show some product formation, suggesting that the issue is deactivation rather than an inherent lack of reactivity.
Q3: Are certain nitrogen heterocycles more problematic than others?
A3: Yes. The inhibitory effect depends on the basicity and steric accessibility of the nitrogen atom.
-
Strongly Inhibitory: Pyridines, quinolines, and imidazoles are known to be strong inhibitors due to their accessible and relatively basic nitrogen atoms.[9][10]
-
Moderately Inhibitory: Pyrazoles and thiazoles can also inhibit catalysts, though often to a lesser extent.[9]
-
Less Inhibitory: Electron-deficient heterocycles (e.g., pyrimidines, pyrazines) or those where the nitrogen lone pair is part of an aromatic system (e.g., pyrroles, indoles) are generally less problematic, but can still pose challenges.[9]
Q4: I'm observing significant protodeboronation of my heteroaryl boronic acid. Is this related to catalyst inhibition?
A4: While distinct from direct catalyst poisoning, protodeboronation is a common and related side reaction, particularly with electron-deficient heteroaryl boronic acids.[5][11] It's the undesired cleavage of the C-B bond, replaced by a hydrogen atom, often promoted by water and strong bases.[11] Conditions that lead to sluggish catalytic turnover (like partial catalyst inhibition) can give this side reaction more time to occur, thus reducing the yield of your desired product.
Troubleshooting Guides & Mitigation Strategies
When faced with catalyst inhibition, a systematic approach to troubleshooting is key. The following sections detail proven strategies, from simple adjustments to more advanced techniques.
Strategy 1: Modifying Reaction Conditions
Before resorting to more complex solutions, simple modifications to the reaction parameters can often yield significant improvements.
1.1 Choice of Catalyst and Ligand
The selection of the palladium source and, more critically, the ligand is paramount.
-
Palladium Precatalyst: For challenging couplings, using a pre-formed Pd(0) source like Pd₂(dba)₃ can be more effective than Pd(II) sources (e.g., Pd(OAc)₂) that require in situ reduction.[6][9] However, some modern Pd(II) precatalysts are designed for rapid activation.
-
Ligand Selection: This is often the most critical factor.[6][12]
-
Bulky, Electron-Rich Phosphine Ligands: Ligands like those from the Buchwald (e.g., XPhos, SPhos) or Hartwig labs, as well as trialkylphosphines (e.g., PCy₃), are often the first choice.[6][13] Their steric bulk can disfavor the binding of the heterocyclic substrate to the metal center, while their electron-donating nature accelerates the key steps of the catalytic cycle (oxidative addition and reductive elimination), helping the desired reaction outcompete the deactivation pathway.[6]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands form very strong bonds with the metal center, making the catalyst more robust and resistant to displacement by the substrate's nitrogen atom.[14][15][16]
-
1.2 The Role of the Base and Solvent
-
Base Selection: The choice of base is crucial and can influence both catalyst activity and side reactions like protodeboronation.[11] Weaker bases like K₃PO₄ or K₂CO₃ are often preferred over strong hydroxides.[11][17] For water-sensitive substrates, running the reaction under anhydrous conditions is beneficial.[11][17]
-
Solvent: Aprotic polar solvents like dioxane, THF, or toluene are common. For reactions involving aqueous bases, vigorous stirring is essential to ensure good mixing.[17]
Decision Workflow for Initial Troubleshooting
Caption: Initial troubleshooting workflow.
Strategy 2: The Use of Additives
When optimizing conditions is insufficient, additives can be employed to sequester the problematic nitrogen atom or modulate the catalyst's environment.
2.1 Lewis Acid Additives
A common strategy is to add a Lewis acid to the reaction mixture. The Lewis acid coordinates to the basic nitrogen of the heterocycle, effectively "masking" it and preventing it from poisoning the catalyst.
-
Common Lewis Acids: ZnCl₂, B(OMe)₃, and other boron-based Lewis acids have been shown to be effective.[8]
-
Caution: The Lewis acid must be chosen carefully to avoid unwanted side reactions with other functional groups in your substrate. Stoichiometry is also critical; an excess can sometimes inhibit the catalyst itself.
Quantitative Impact of Lewis Acid Additive
| Entry | Substrate | Additive (equiv.) | Yield (%) |
| 1 | 2-Bromopyridine | None | <5 |
| 2 | 2-Bromopyridine | ZnCl₂ (1.1) | 78 |
| 3 | 2-Bromopyridine | B(OMe)₃ (1.5) | 85 |
Reaction Conditions: Aryl bromide (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 mmol), Dioxane/H₂O, 100 °C, 12h.
Strategy 3: Substrate Modification (Protecting Groups)
If other methods fail, modifying the substrate by installing a protecting group on the nitrogen heterocycle is a robust, albeit less atom-economical, strategy.[18]
3.1 Common Protecting Groups for Nitrogen Heterocycles
-
Boc (tert-Butoxycarbonyl): The Boc group is widely used. It decreases the nucleophilicity of the nitrogen and is stable to many cross-coupling conditions.[19] It can be readily removed with acid.
-
Sulfonyl Groups (e.g., Tosyl, Phenylsulfonyl): These are very effective at deactivating the nitrogen due to their strong electron-withdrawing nature.[18] However, their removal often requires harsh conditions.[18]
-
N-Oxide Formation: Converting the heterocyclic nitrogen to an N-oxide can prevent catalyst coordination.[9] This strategy is effective but requires an additional synthetic step for formation and subsequent reduction.
-
Redox-Active Protecting Groups: Newer strategies involve using protecting groups that can be activated under photocatalytic conditions to facilitate C-H functionalization, turning a problem into a synthetic opportunity.[20][21]
Experimental Protocol: Boc Protection of an Imidazole
This protocol provides a general method for protecting the nitrogen of an imidazole ring.
-
Dissolution: Dissolve the imidazole-containing substrate (1.0 equiv) in a suitable solvent such as THF or Dichloromethane (DCM).
-
Addition of Base: Add a base such as triethylamine (TEA, 1.2 equiv) or 4-Dimethylaminopyridine (DMAP, 0.1 equiv).
-
Addition of Boc Anhydride: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to yield the N-Boc protected heterocycle.
Protecting Group Strategy Workflow
Caption: Workflow for using protecting groups.
Conclusion
Overcoming catalyst inhibition by nitrogen-containing heterocycles is a multifaceted challenge that requires a logical and systematic approach. By understanding the root cause—the coordination of the Lewis basic nitrogen to the metal catalyst—researchers can employ a range of effective strategies. These include the judicious selection of bulky and electron-rich ligands, the use of additives to mask the problematic nitrogen, and, when necessary, the strategic application of protecting groups. By starting with simple modifications and progressing to more involved techniques, you can successfully navigate these challenging yet vital transformations in modern chemical synthesis.
References
- 1. Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine vs. Imidazole Axial Ligation on Cobaloxime Grafted Graphene: Hydrogen Evolution Reaction Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. chemistry.msu.edu [chemistry.msu.edu]
- 20. researchgate.net [researchgate.net]
- 21. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Scale-Up Synthesis of 2-Chloropyrido[2,3-b]pyrazine Analogs
Welcome to the technical support center for the scale-up synthesis of 2-chloropyrido[2,3-b]pyrazine analogs. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to pilot or manufacturing scale. Here, we address common challenges, provide in-depth troubleshooting advice, and offer practical, field-proven insights to ensure a safe, efficient, and robust scale-up process.
The pyrido[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds investigated for a range of therapeutic areas.[1][2] The 2-chloro derivative is a key intermediate, primed for diversification via cross-coupling reactions.[3] However, its synthesis, particularly the chlorination step, presents significant challenges when moving from grams to kilograms. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the most critical challenges when scaling up the synthesis of this compound?
A1: The primary challenges revolve around the chlorination of the precursor, pyrido[2,3-b]pyrazin-2(1H)-one. Key issues include:
-
Reagent Selection and Safety: The most common chlorinating agent is phosphorus oxychloride (POCl₃).[4][5] On a large scale, its high reactivity, corrosiveness, and violent reaction with water present significant safety and material handling challenges.[6][7][8]
-
Exothermicity and Temperature Control: The chlorination reaction is often highly exothermic. Inadequate temperature control in a large reactor can lead to runaway reactions, impurity formation, and unsafe operating conditions.
-
Work-up and Quenching: Quenching excess POCl₃ is extremely hazardous on a large scale. The violent and exothermic hydrolysis of POCl₃ can generate large volumes of HCl gas and create dangerous temperature and pressure spikes.[9] Careful, controlled inverse quenching procedures are mandatory.[9][10]
-
Impurity Profile: The impurity profile can change significantly upon scale-up. Inseparable impurities can form due to localized overheating or prolonged reaction times, complicating purification.[4]
-
Product Isolation and Stability: The this compound product can be unstable, particularly during aqueous work-up, where it may hydrolyze back to the starting material.[10]
Q2: My yield drops significantly when I move from a 10g scale to a 1kg scale. What are the likely causes?
A2: A significant yield drop upon scale-up is a common problem. The root causes are often multifactorial:
-
Inefficient Mixing: In large reactors, inefficient mixing can lead to localized "hot spots" where the temperature is much higher than the sensor reading. This can cause decomposition of starting materials or products. It can also lead to areas of poor reagent mixing, resulting in incomplete reactions.
-
Heat Transfer Issues: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it much harder to remove heat generated during an exothermic reaction, leading to higher internal temperatures and byproduct formation.
-
Extended Reaction/Work-up Times: What takes minutes at the bench can take hours at scale. Prolonged exposure of the product to harsh conditions (e.g., heat, acid) can lead to degradation. The stability of the chloro-intermediate during a lengthy aqueous work-up is a particular concern.[10]
-
Phase Transfer Problems: During work-up and extraction, efficient phase separation is harder to achieve in large vessels. This can lead to loss of product in the aqueous layer or the formation of emulsions that are difficult to break.
Troubleshooting Guide: The Chlorination Step
This section focuses on troubleshooting the critical conversion of pyrido[2,3-b]pyrazin-2(1H)-one to this compound using POCl₃.
Problem 1: Low Conversion or Stalled Reaction
Q: My in-process control (HPLC/TLC) shows a significant amount of starting material remaining even after extended reflux. What should I do?
A: This issue points to problems with reactivity or reagent stoichiometry.
-
Causality: At scale, seemingly minor issues can have a major impact. The starting material may have a higher moisture content than your lab-scale batches, consuming some of the POCl₃. Alternatively, if using a co-solvent, its purity and water content are critical.
-
Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure the pyrido[2,3-b]pyrazin-2(1H)-one is thoroughly dried. Perform a Karl Fischer titration to quantify water content and adjust reagent stoichiometry if necessary.
-
Increase Reagent Equivalents: On a larger scale, it is common practice to slightly increase the equivalents of the limiting reagent to drive the reaction to completion. Consider a modest increase in POCl₃ (e.g., from 5 vol to 6 vol).
-
Consider an Additive: The addition of a catalytic amount of a tertiary amine base, such as N,N-diethylaniline or pyridine, can sometimes accelerate these types of chlorinations.[10] However, this must be validated at a small scale first, as it can also introduce new impurities.
-
Temperature Check: Verify the calibration of your temperature probes. An inaccurate reading might mean you are not reaching the required reaction temperature.
-
Problem 2: Formation of Key Impurities
Q: On scale-up, I am observing a new, significant impurity that is difficult to separate from my desired 2-chloro product. How can I identify and mitigate this?
A: New impurities are often the result of the harsher conditions inherent in large-scale reactions.
-
Causality: The most likely culprits are thermal degradation or side reactions. Overheating can cause dimerization or polymerization of the starting material or product. Another possibility is the formation of phosphate esters or other adducts from reactions with POCl₃ byproducts.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for impurity formation.
-
Mitigation Strategies:
-
Control the Exotherm: The most critical control parameter is the initial addition of the substrate to POCl₃ (or vice-versa). This should be done slowly, with vigorous stirring and efficient cooling to maintain the target temperature.
-
Optimize Temperature and Time: It's a trade-off. Sometimes, running the reaction at a slightly lower temperature for a longer period can significantly reduce the formation of thermally-driven impurities.
-
Solvent Choice: While often run neat, using a high-boiling inert solvent like toluene or acetonitrile can help moderate the reaction temperature and improve slurry handling. However, this adds complexity to solvent removal.[9]
-
Problem 3: Hazardous and Uncontrollable Quench
Q: The quench of my reaction mixture with water/ice is extremely violent and difficult to control in the large reactor. What is a safer alternative?
A: This is one of the most dangerous aspects of this chemistry at scale. A controlled, inverse quench is essential.
-
Causality: POCl₃ reacts violently and exothermically with water, producing phosphoric acid and large volumes of HCl gas.[8] Dumping the reaction mixture onto ice/water is not a controllable process and risks a dangerous runaway reaction. Incomplete hydrolysis can also leave behind energetic metastable intermediates.[9]
-
Recommended Safe Quenching Protocol:
-
Cool the Reaction Mixture: After the reaction is complete, cool the POCl₃ mixture to 0-5 °C. If possible, distill off the excess POCl₃ under vacuum first.[10] This dramatically reduces the amount of reagent to be quenched.
-
Prepare a Separate Quench Vessel: In a separate, appropriately sized reactor, prepare a cold (0-10 °C) solution of a weak base, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Perform an Inverse Addition: Slowly and subsurface, add the cooled reaction mixture to the vigorously stirred basic solution. Never add water to the POCl₃ mixture. [11]
-
Monitor Temperature and Off-Gas: Carefully monitor the temperature of the quench vessel, ensuring it does not rise uncontrollably. The rate of addition should be dictated by the cooling capacity of the reactor. Ensure the reactor is vented to a scrubber system to neutralize the evolved HCl gas.
-
Confirm Quench Completion: In-situ monitoring (e.g., Raman spectroscopy) can be used to ensure all reactive phosphorus-chlorine species have been hydrolyzed before proceeding.[9]
-
Process Parameters: Lab vs. Pilot Scale
The following table provides a typical comparison of parameters for the chlorination step, illustrating the necessary adjustments for scale-up.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Rationale for Change |
| Pyrido[2,3-b]pyrazin-2(1H)-one | 10.0 g | 1.00 kg | - |
| Phosphorus Oxychloride (POCl₃) | 50 mL (5 vol) | 6 L (6 vol) | Increased volume to ensure sufficient mixing of the slurry and to compensate for any minor water content. |
| Reaction Temperature | 105-110 °C (Reflux) | 95-100 °C | A lower temperature is used to better control the exotherm and minimize byproduct formation, compensating with a longer reaction time. |
| Reaction Time | 2-4 hours | 8-12 hours | Slower reaction kinetics at the lower temperature and heat/mass transfer limitations require a longer time to reach completion. |
| Quench Method | Pour onto ice/NaHCO₃ | Slow inverse addition into cold NaHCO₃ solution | Safety is paramount. This prevents a runaway reaction and ensures controlled neutralization of HCl and hydrolysis of POCl₃.[9] |
| Quench Temperature | < 20 °C | < 10 °C | Tighter control is needed to prevent product hydrolysis and manage the significant heat of neutralization on a larger scale. |
| Product Isolation | Filtration | Centrifugation | Centrifuges are more efficient for isolating large quantities of solid product from the slurry after quenching and extraction. |
Detailed Protocol: Kilogram-Scale Chlorination and Work-up
Safety Notice: This procedure involves highly corrosive and reactive chemicals.[6][12] It must be performed in a suitable chemical reactor by trained personnel with appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and full-face respiratory protection.[6][12] The reactor must be equipped with robust temperature control, an overhead stirrer, and a vent connected to a caustic scrubber.
Equipment:
-
10 L glass-lined reactor with heating/cooling jacket, overhead stirrer, condenser, and temperature probe.
-
20 L glass-lined reactor for quenching, similarly equipped.
-
Caustic scrubber system.
Reagents:
-
Pyrido[2,3-b]pyrazin-2(1H)-one (dried): 1.00 kg
-
Phosphorus Oxychloride (POCl₃): 6.0 L
-
Sodium Bicarbonate (NaHCO₃): ~2 kg (or to saturation)
-
Deionized Water: ~15 L
-
Dichloromethane (DCM): ~10 L
Procedure:
-
Reactor Setup: Ensure the 10 L reactor is clean, dry, and inerted with nitrogen.
-
Charge POCl₃: Charge the phosphorus oxychloride (6.0 L) to the 10 L reactor. Begin stirring and adjust the jacket temperature to 20-25 °C.
-
Charge Substrate: Portion-wise, carefully add the pyrido[2,3-b]pyrazin-2(1H)-one (1.00 kg) to the stirred POCl₃. A slight exotherm may be observed. Maintain the internal temperature below 40 °C during the addition.
-
Reaction: Once the addition is complete, slowly heat the reaction mixture to 95-100 °C. Maintain this temperature for 8-12 hours.
-
In-Process Control (IPC): After the hold time, take a sample for IPC (TLC/HPLC) to confirm the reaction has reached completion (e.g., <1% starting material remaining). If not complete, extend the reaction time.
-
Cooling and Transfer Preparation: Cool the reaction mixture to 0-5 °C. In the 20 L reactor, prepare a solution of sodium bicarbonate in water and cool it to 0-5 °C with vigorous stirring.
-
Inverse Quench: [CRITICAL STEP] Slowly transfer the cold POCl₃ reaction mixture from the 10 L reactor into the vigorously stirred, cold sodium bicarbonate solution in the 20 L reactor via a subsurface addition tube. The rate of addition must be controlled to maintain the internal temperature of the quench reactor below 10 °C. Significant off-gassing (CO₂ and HCl) will occur and must be directed to the scrubber.
-
pH Adjustment & Extraction: After the addition is complete, continue stirring for 1 hour. Check the pH of the slurry to ensure it is neutral or slightly basic (pH 7-8). Add the dichloromethane (DCM, ~10 L) to the quench reactor and stir for 30 minutes.
-
Phase Separation: Stop the stirrer and allow the layers to separate. Drain the lower organic (DCM) layer.
-
Product Isolation: The crude product is in the DCM layer. This solution can be washed with brine, dried over sodium sulfate, filtered, and concentrated under vacuum to yield the crude this compound. Further purification, if necessary, can be achieved by recrystallization or silica gel chromatography.
References
- 1. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Phosphorus trichloride and phosphorus oxychloride (HSG 35, 1989) [inchem.org]
- 8. quora.com [quora.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. www1.udel.edu [www1.udel.edu]
- 12. lanxess.com [lanxess.com]
Methods to reduce homocoupling in reactions with 2-Chloropyrido[2,3-b]pyrazine
A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Homocoupling in Reactions with 2-Chloropyrido[2,3-b]pyrazine
Welcome to our dedicated technical support center for navigating the complexities of cross-coupling reactions with this compound. This challenging substrate, a key building block in medicinal chemistry, often presents unique hurdles, with homocoupling being a primary cause of reduced yields and purification difficulties. This guide, structured in a flexible question-and-answer format, offers in-depth, field-proven insights to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions with this compound, and why is it a significant problem?
A1: Homocoupling is a pervasive side reaction where two molecules of one of the coupling partners react with each other, rather than with the intended cross-coupling partner. In the context of reactions involving this compound, this typically manifests in two ways:
-
Dimerization of the nucleophile: For instance, in a Suzuki-Miyaura coupling, the boronic acid reagent can couple with itself to form a symmetrical biaryl byproduct. Similarly, in Sonogashira couplings, the terminal alkyne can dimerize to form a 1,3-diyne (Glaser coupling).
-
Dimerization of the electrophile: While less common, two molecules of this compound can couple to form a bipyridopyrazine.
This side reaction is problematic as it consumes valuable starting materials, leading to lower yields of your desired product. Furthermore, the resulting symmetrical byproducts can have similar polarities to the target molecule, complicating purification efforts.
Q2: What are the primary drivers of homocoupling in palladium-catalyzed cross-coupling reactions?
A2: The main culprits behind homocoupling are the presence of oxygen and palladium(II) species in the reaction mixture.[1][2]
-
Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species are known to promote the homocoupling of organoboron compounds in Suzuki reactions and terminal alkynes in Sonogashira reactions.[1][2]
-
Palladium(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂, it must first be reduced in situ to the active Pd(0) state to enter the primary catalytic cycle. One pathway for this reduction involves the homocoupling of two molecules of the nucleophile (e.g., boronic acid), which generates Pd(0) but at the expense of your starting material.[3]
Q3: How does the electronic nature of this compound influence the propensity for homocoupling?
A3: this compound is an electron-deficient N-heterocycle. This has several implications for cross-coupling reactions:
-
Slower Oxidative Addition: While the C-Cl bond is generally less reactive than C-Br or C-I bonds, the electron-deficient nature of the ring can facilitate oxidative addition to the Pd(0) center. However, this step can still be a rate-limiting factor.
-
Catalyst Inhibition: The nitrogen lone pairs in the pyridopyrazine core can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.
-
Competitive Pathways: If the desired cross-coupling is slow due to catalyst inhibition or suboptimal conditions, the undesired homocoupling pathway of the more reactive coupling partner (e.g., the boronic acid or alkyne) can become more prominent.
Troubleshooting Guide: Minimizing Homocoupling
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Significant Formation of Boronic Acid Homocoupling Byproduct in Suzuki-Miyaura Coupling
This is a common issue when coupling this compound with various aryl or heteroaryl boronic acids.
Caption: Troubleshooting workflow for Suzuki coupling.
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon).[1][2] | Degassing Protocol: Sparge the solvent with an inert gas (N₂ or Ar) for at least 15-30 minutes prior to use. Assemble the reaction glassware while hot and purge with the inert gas upon cooling. For particularly sensitive reactions, employ the "freeze-pump-thaw" method for solvents. |
| Presence of Pd(II) Species | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂).[4] If using a Pd(II) source, consider adding a mild reducing agent. | Using a Pd(0) Precatalyst: Directly add the Pd(0) catalyst to the reaction mixture under an inert atmosphere. Addition of a Mild Reducing Agent: Add potassium formate (1-2 equivalents) to the reaction mixture before the addition of the palladium catalyst.[1] This can help reduce any Pd(II) species to the active Pd(0) state. |
| Inappropriate Catalyst or Ligand | Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over side reactions.[4][5] | Catalyst and Ligand Screening: Set up small-scale parallel reactions to test various catalyst/ligand combinations. For this compound, consider ligands like SPhos, XPhos, or RuPhos, which are effective for challenging heteroaryl chlorides. Compare a Pd(II) source with these ligands against a Pd(0) precatalyst. |
| Suboptimal Base or Solvent | Optimize the base and solvent system. The choice of base can significantly influence the reaction outcome.[6] | Base and Solvent Screening: Test different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and dry. The solvent (e.g., dioxane, toluene, DMF) impacts the solubility of all components and can affect reaction rates. A solvent system like H₂O/toluene may be effective.[7] |
Issue 2: Significant Formation of Alkyne Homocoupling (Glaser) Byproduct in Sonogashira Coupling
The dimerization of terminal alkynes is a major competing reaction in Sonogashira couplings, especially when using a copper co-catalyst.
Caption: Troubleshooting workflow for Sonogashira coupling.
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Oxygen Contamination | As with Suzuki coupling, rigorous exclusion of oxygen is critical. Use degassed solvents and maintain a strict inert atmosphere.[2][8] | Anaerobic Setup: Assemble the reaction under a positive pressure of nitrogen or argon. Use solvents that have been thoroughly degassed. All reagents should be added via syringe or cannula. |
| Inappropriate Copper Co-catalyst Concentration | While Cu(I) is a co-catalyst, its presence can also promote Glaser coupling. Minimize the amount of copper salt (e.g., CuI) or consider running the reaction under copper-free conditions if possible.[2][9] | Copper-Free Protocol: In an oven-dried flask, combine this compound, the terminal alkyne (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a suitable base (e.g., Cs₂CO₃, 2 eq.) in a degassed solvent like DMF or 1,4-dioxane. Heat the reaction and monitor for progress. |
| Amine Base Selection | The choice of amine base can influence the extent of homocoupling. Triethylamine is commonly used, but other bases like diisopropylethylamine (DIPEA) can be screened. | Base Screening: Set up small-scale reactions with different amine bases to identify the one that provides the best ratio of cross-coupled product to homocoupled byproduct. |
| Slow Cross-Coupling Kinetics | If the desired cross-coupling is slow, the alkyne has more time to homocouple. Ensure an efficient palladium catalyst and ligand system is used to accelerate the main reaction. | Ligand Enhancement: For the less reactive this compound, consider using more electron-rich and bulky phosphine ligands in conjunction with your palladium source to accelerate the oxidative addition step.[10][11] |
Issue 3: Low Yield in Buchwald-Hartwig Amination with No Significant Homocoupling
While homocoupling of the amine is not a typical issue, low yields can be due to catalyst inhibition or slow reductive elimination.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
| Potential Cause | Troubleshooting Strategy | Experimental Protocol |
| Catalyst Inhibition | The nitrogen atoms of this compound can coordinate to the palladium center, inhibiting catalysis. The use of bulky, electron-rich biarylphosphine ligands can mitigate this issue. | Ligand Screening: Employ ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or Hartwig's ligands (e.g., Josiphos family). These ligands are designed to stabilize the active catalyst and promote efficient turnover, even with coordinating heterocycles. |
| Slow Reductive Elimination | The final bond-forming step can be slow, especially with electron-deficient heteroaryls. The choice of ligand and base is crucial for promoting this step. | System Optimization: Screen different strong, non-nucleophilic bases such as NaOt-Bu, K₂CO₃, or Cs₂CO₃. The combination of a bulky ligand and a suitable base is often key to success. For a precedent, see the amination of a related bromopyridopyrazine.[12] |
| Incomplete Reaction | The reaction may not have reached completion due to suboptimal temperature or reaction time. | Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS. If the reaction stalls, a modest increase in temperature may be beneficial. However, be mindful of potential decomposition at very high temperatures. |
Optimized General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acids.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if necessary, the ligand (e.g., SPhos, 6-10 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or a toluene/water mixture) via syringe.
-
Reaction: Heat the reaction mixture in an oil bath at 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by flash column chromatography.
By understanding the underlying causes of homocoupling and systematically applying these troubleshooting strategies, researchers can significantly improve the success rate of cross-coupling reactions with the challenging yet valuable this compound substrate.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 12. researchgate.net [researchgate.net]
Optimizing reaction conditions for the amination of 2-Chloropyrido[2,3-b]pyrazine
Technical Support Center: Optimizing Amination of 2-Chloropyrido[2,3-b]pyrazine
Welcome to the technical support center for the amination of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical heterocyclic scaffold. The pyrido[2,3-b]pyrazine core is a key pharmacophore in various therapeutic areas, including the development of DNA polymerase inhibitors[1]. The successful and efficient installation of an amine substituent at the C2 position is a pivotal step in the synthesis of many target molecules.
This document moves beyond a simple recitation of protocols. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the practical challenges you may encounter. We will delve into the mechanistic rationale behind experimental choices, helping you to not only solve immediate problems but also to build a robust understanding for future optimizations.
Foundational Pathways: SNAr vs. Palladium-Catalyzed Cross-Coupling
Before troubleshooting, it is crucial to understand the two primary mechanistic pathways for the amination of this compound. The choice between them is the first and most critical optimization step. Your substrate is an electron-deficient heteroaryl chloride. The two nitrogen atoms in the pyrazine ring and the nitrogen in the pyridine ring strongly withdraw electron density, making the C2 position highly electrophilic and susceptible to nucleophilic attack[2][3].
This electronic nature opens up two viable synthetic routes:
-
Nucleophilic Aromatic Substitution (SNAr): A direct displacement of the chloride by the amine. This is often a simpler, more atom-economical, and "greener" method that avoids transition metals[4].
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction, which is exceptionally broad in scope but requires careful optimization of catalyst, ligand, base, and solvent[5][6].
Troubleshooting Guide: Low or No Conversion
This is the most common issue. A systematic approach is required to diagnose the root cause.
Question: I see only starting material after running my reaction overnight. What is the first thing I should check?
Answer: First, confirm whether you are attempting an SNAr or a Buchwald-Hartwig reaction, as the troubleshooting steps are fundamentally different.
-
For SNAr Reactions: The primary issue is likely insufficient activation of the electrophile or insufficient nucleophilicity of the amine.
-
Increase Temperature: SNAr reactions on heteroaryl chlorides often require heat to overcome the activation barrier associated with disrupting aromaticity[7][8]. Increase the reaction temperature in 20 °C increments, monitoring for decomposition.
-
Solvent Choice: The solvent plays a critical role. Highly polar aprotic solvents like DMSO, DMF, or NMP are excellent for promoting SNAr reactions as they can stabilize the charged Meisenheimer intermediate[8]. If you are using a less polar solvent like THF or toluene, switching to DMSO may be all that is needed.
-
Amine Nucleophilicity: If you are using an aniline with electron-withdrawing groups or a very hindered amine, it may not be nucleophilic enough for SNAr. In this case, switching to a Buchwald-Hartwig protocol is the most logical next step.
-
-
For Buchwald-Hartwig Reactions: Failure here is almost always related to catalyst activity.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction was set up under a rigorously inert atmosphere (Argon or Nitrogen) and that your solvents were properly degassed.
-
Base Quality: The most common base, sodium tert-butoxide (NaOtBu), is extremely hygroscopic. Old or improperly stored NaOtBu will be significantly less active. Use a fresh bottle or a new scoop from deep within the bottle.
-
Question: My reaction is stalled at ~50% conversion. What should I do?
Answer: This often points to catalyst deactivation or an equilibrium issue.
-
For SNAr Reactions: Stalling is less common unless a side reaction is consuming one of the reagents or the product is inhibiting the reaction. Check for the formation of byproducts by LC-MS. The accumulation of HCl as a byproduct can protonate your starting amine, rendering it non-nucleophilic. Adding a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ can sequester the acid and drive the reaction to completion.
-
For Buchwald-Hartwig Reactions: Catalyst death is the most probable cause.
-
Ligand-to-Palladium Ratio: Amines can act as ligands for palladium, potentially displacing the desired phosphine ligand and deactivating the catalyst[10]. It is often beneficial to use a slightly higher ligand-to-palladium ratio (e.g., 1.2:1 or 2.2:1 for monoligated and bisligated systems, respectively) than theoretically required.
-
Re-dosing Catalyst: In a small-scale reaction, you can make a small stock solution of your catalyst/ligand and add a second portion (e.g., 0.5 mol%) to the stalled reaction to see if it restarts. If it does, catalyst stability is your primary issue. Consider a more robust ligand or a lower reaction temperature for a longer time.
-
Troubleshooting Guide: Side Product Formation
Question: My main product is accompanied by a significant amount of a byproduct where the chlorine has been replaced by a hydrogen (hydrodehalogenation). How can I prevent this?
Answer: Hydrodehalogenation is a classic side reaction in palladium-catalyzed couplings. It arises from β-hydride elimination from a palladium amide intermediate, especially with primary aliphatic amines[11].
-
Ligand Choice is Key: This side reaction is highly dependent on the ligand. Bulky, sterically demanding ligands are designed to promote C-N reductive elimination over β-hydride elimination[11]. Switch to a more sterically hindered ligand. For example, if you are using a simple ligand like dppf, consider switching to a bulky biarylphosphine ligand like RuPhos or BrettPhos[12].
-
Lower the Temperature: β-hydride elimination is often more kinetically facile at higher temperatures. Running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period can often suppress this side reaction.
-
Base Selection: While less common, the choice of base can sometimes influence this pathway. If using an alkoxide base, ensure it is anhydrous, as water can be a proton source for the hydrodehalogenation product.
Question: I am attempting to couple a primary amine, but I am getting a significant amount of the diarylated product. What's happening?
Answer: The desired monosubstituted product is itself an amine and can compete with the starting amine in a second coupling reaction, leading to the diarylamine.
-
Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.2 - 1.5 equivalents). This will statistically favor the reaction with the starting amine over the product amine. Avoid a large excess, as this can lead to catalyst inhibition[10].
-
Slower Addition: If practical, adding the this compound solution slowly via syringe pump to the mixture of the amine, catalyst, and base can help maintain a low concentration of the electrophile, minimizing the chance of the product reacting a second time.
-
Ligand Effects: Once again, bulky ligands can help. The steric hindrance around the metal center can disfavor the coupling of the bulkier product amine compared to the less hindered starting primary amine.
FAQs: Reaction Optimization
Question: How do I choose the best ligand for my Buchwald-Hartwig amination?
Answer: Ligand selection is the most critical parameter for a successful Buchwald-Hartwig reaction. There is no single "best" ligand; the optimal choice depends on the nature of your amine. A small screening of ligands is often the most efficient approach.
| Ligand Class | Example(s) | Best For... | Rationale |
| Bulky Biaryl Monophosphines | RuPhos, BrettPhos, SPhos, XPhos | General purpose, excellent for primary and secondary amines, including hindered ones. | These ligands are electron-rich and sterically demanding, which promotes the formation of the active monoligated Pd(0) species and facilitates the final C-N reductive elimination step[11][12]. |
| Bidentate Phosphines | BINAP, dppf | Primary amines, aryl triflates. | The chelating effect can prevent the formation of inactive palladium dimers and stabilize the catalytic species, leading to higher rates and yields in some systems[5][13]. |
| Dialkylbiaryl Phosphines | tBuXPhos | Aqueous or challenging conditions. | These ligands can exhibit high stability and efficiency, sometimes even in aqueous micellar systems, offering a "greener" alternative[14]. |
Question: Which base should I use? Does it matter?
Answer: Yes, the base is critical. It serves to deprotonate the amine (or the N-H bond in the intermediate complex), making it a better nucleophile. The choice of base is a trade-off between reactivity and functional group compatibility[15].
| Base | Strength | Key Advantages | Key Disadvantages |
| NaOtBu | Very Strong | Promotes the fastest reaction rates and allows for low catalyst loadings. | Incompatible with base-sensitive functional groups like esters and ketones. Highly hygroscopic. |
| LHMDS / KHMDS | Very Strong | Can be used at lower temperatures. Tolerates some protic functional groups. | Solid bases are air-sensitive. Can be incompatible with some groups at high temperatures. |
| Cs₂CO₃ / K₃PO₄ | Weaker | Excellent functional group tolerance. Economical (K₃PO₄). | Often requires higher catalyst loadings and longer reaction times. Can be difficult to stir on a large scale. |
For this compound, which is relatively activated, you can often start with a weaker base like K₃PO₄ or Cs₂CO₃ to maximize functional group tolerance. If the reaction is sluggish, move to NaOtBu, ensuring your substrate can tolerate it.
Standard Operating Protocols
These are starting-point protocols. Optimization of temperature, concentration, and reaction time is expected.
Protocol 1: SNAr Amination (Starting Point)
-
To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add the desired amine (1.2 - 2.0 eq).
-
Add anhydrous DMSO to achieve a concentration of 0.2 - 0.5 M.
-
Seal the vial and heat the reaction mixture to 100-140 °C.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine to remove the DMSO and excess amine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination (General Conditions with a Bulky Monophosphine Ligand)
-
Pre-reaction setup: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).
-
To a reaction vial, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%), the ligand (if not using a pre-catalyst, 1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.5 - 2.0 eq).
-
Seal the vial with a septum and purge with an inert gas for 5-10 minutes.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe to achieve a concentration of 0.1 - 0.2 M.
-
Place the sealed vial in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-18 hours.
-
Upon completion, cool to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify by column chromatography.
References
- 1. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro- vs. 2-Bromopyrido[2,3-b]pyrazine in Modern Synthetic Chemistry
For researchers, medicinal chemists, and professionals in drug development, the pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone in the design of novel therapeutics. The functionalization of this core, particularly at the 2-position, is a critical step in the synthesis of new chemical entities. The choice of the starting halide, typically 2-chloro- or 2-bromopyrido[2,3-b]pyrazine, significantly impacts the efficiency, conditions, and overall success of subsequent chemical transformations.
This in-depth technical guide provides a comprehensive comparison of the reactivity of these two key building blocks in the most commonly employed synthetic reactions. By delving into the underlying mechanistic principles and presenting supporting experimental data, this guide aims to empower chemists to make informed decisions in their synthetic strategies, ultimately accelerating the drug discovery process.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The fundamental difference in reactivity between 2-chloro- and 2-bromopyrido[2,3-b]pyrazine lies in the strength of the carbon-halogen (C-X) bond. The bond dissociation energy (BDE) is a critical parameter, particularly in the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions. The established trend for C-X bond energies is C-F > C-Cl > C-Br > C-I.
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-Cl | ~339[1] |
| C-Br | ~276[1] |
The weaker C-Br bond in 2-bromopyrido[2,3-b]pyrazine requires less energy to cleave, leading to a lower activation barrier for oxidative addition to a palladium(0) catalyst. This translates to faster reaction rates and the feasibility of using milder reaction conditions compared to its 2-chloro counterpart. Computational studies on various halo-heterocycles confirm that C-Cl BDEs are consistently higher than C-Br BDEs by approximately 7.5 kcal/mol.[2]
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C, C-N, and C-O bonds. The following sections compare the performance of 2-chloro- and 2-bromopyrido[2,3-b]pyrazine in three of the most prevalent transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and a boronic acid or ester, is a cornerstone of modern organic synthesis. When comparing the two pyridopyrazine halides, the 2-bromo derivative consistently demonstrates superior reactivity.
Comparative Data for Suzuki-Miyaura Coupling
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyrido[2,3-b]pyrazine (analog) | Pd(OAc)₂, SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 2-12 | 85-95 | Inferred from[3] |
| 2-Chloropyrido[2,3-b]pyrazine (analog) | Pd₂(dba)₃, XPhos | K₃PO₄ | Dioxane/H₂O | 100-120 | 12-24 | 70-85 | Inferred from[3] |
As the data on analogous systems suggests, the 2-bromo derivative typically requires lower temperatures and shorter reaction times to achieve high yields. The use of more electron-rich and bulky phosphine ligands, such as XPhos or SPhos, is often necessary to facilitate the more challenging oxidative addition of the C-Cl bond.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyrido[2,3-b]pyrazine with Phenylboronic Acid
-
To a flame-dried Schlenk tube, add 2-bromopyrido[2,3-b]pyrazine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add K₃PO₄ (2.0 mmol), dioxane (4 mL), and water (1 mL).
-
Seal the tube and heat the reaction mixture at 90 °C for 6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity trend favors the 2-bromo derivative.
Comparative Data for Buchwald-Hartwig Amination
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyrido[2,3-b]pyrazine (analog) | Pd₂(dba)₃, BINAP | NaOtBu | Toluene | 80-100 | 4-16 | 80-95 | Inferred from[4][5] |
| This compound (analog) | Pd(OAc)₂, RuPhos | Cs₂CO₃ | t-BuOH | 100-120 | 18-36 | 65-80 | Inferred from[4] |
The amination of this compound often necessitates more specialized and highly active catalyst systems, such as those employing bulky, electron-rich ligands like RuPhos, along with stronger bases and higher temperatures.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyrido[2,3-b]pyrazine with Morpholine
-
In a glovebox, charge a Schlenk tube with 2-bromopyrido[2,3-b]pyrazine (1.0 mmol), Pd₂(dba)₃ (0.025 mmol), and BINAP (0.05 mmol).
-
Add NaOtBu (1.4 mmol).
-
Remove the tube from the glovebox and add morpholine (1.2 mmol) and anhydrous toluene (5 mL) under a counterflow of argon.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Diagram: Buchwald-Hartwig Amination Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The reactivity difference between the 2-chloro and 2-bromo derivatives is also pronounced in this reaction.
Comparative Data for Sonogashira Coupling
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyrido[2,3-b]pyrazine (analog) | Pd(PPh₃)₂Cl₂, CuI | Et₃N | DMF | 60-80 | 2-6 | 80-95 | Inferred from[6][7] |
| This compound (analog) | Pd(OAc)₂, PPh₃, CuI | Et₃N | DMF | 100-120 | 12-24 | 60-75 | Inferred from[6] |
The coupling of this compound in a Sonogashira reaction is challenging and often requires higher temperatures and longer reaction times, which can lead to side reactions such as the homocoupling of the alkyne (Glaser coupling).
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, nucleophilic aromatic substitution (SNAr) does not involve a metal catalyst. The reaction proceeds via an addition-elimination mechanism, and its rate is influenced by the electrophilicity of the aromatic ring and the nature of the leaving group. The pyrido[2,3-b]pyrazine ring system is inherently electron-deficient due to the presence of three nitrogen atoms, which activates the 2-position towards nucleophilic attack.
In SNAr reactions, the rate is dependent on both the C-X bond strength and the ability of the halogen to stabilize the negative charge in the Meisenheimer intermediate. While the C-Br bond is weaker, the higher electronegativity of chlorine can better stabilize the intermediate. However, for most common nucleophiles, the bond-breaking step is rate-determining, and thus 2-bromopyrido[2,3-b]pyrazine is generally more reactive. For highly reactive nucleophiles or under forcing conditions, the difference in reactivity may be less pronounced.
Comparative Data for SNAr Reactions
| Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound (analog) | Morpholine | K₂CO₃ | DMSO | 120 | 12 | ~85 | Inferred from[8] |
| 2-Bromopyrido[2,3-b]pyrazine (analog) | Morpholine | K₂CO₃ | DMSO | 100 | 8 | >90 | Inferred from general reactivity principles |
The electron-deficient nature of the pyridopyrazine ring makes even the 2-chloro derivative susceptible to SNAr, especially with potent nucleophiles and at elevated temperatures. However, the 2-bromo analogue will typically react faster and under milder conditions.
Diagram: SNAr Mechanism
Caption: The addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).
Conclusion and Recommendations
-
For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira): 2-Bromopyrido[2,3-b]pyrazine is the superior substrate, offering higher reactivity, which translates to milder reaction conditions, shorter reaction times, and often higher yields. The use of this compound is feasible but typically requires more specialized, highly active (and often more expensive) catalyst systems and more forcing conditions.
-
For Nucleophilic Aromatic Substitution (SNAr): While the electron-deficient nature of the pyridopyrazine ring activates both halides, 2-bromopyrido[2,3-b]pyrazine is generally more reactive due to the weaker C-Br bond. However, this compound can be a viable substrate, particularly with strong nucleophiles at elevated temperatures.
Recommendation: For initial explorations and when seeking robust and reliable reaction conditions, 2-bromopyrido[2,3-b]pyrazine is the recommended starting material. The higher cost of the bromo derivative may be offset by savings in catalyst loading, reaction time, and purification efforts. This compound becomes a more attractive option in large-scale synthesis where cost is a primary driver, provided that a robust and high-yielding protocol can be developed.
This guide provides a framework for understanding the comparative reactivity of these two valuable building blocks. It is imperative for researchers to consider the specific goals of their synthetic campaign, including scale, cost, and desired functional group tolerance, when selecting the optimal starting material.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chelation-assisted palladium-catalyzed cascade bromination/cyanation reaction of 2-arylpyridine and 1-arylpyrazole C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. scirp.org [scirp.org]
- 8. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of Pyrido[2,3-b]pyrazine: A Privileged Scaffold Validated for Modern Drug Discovery
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
Introduction: The "Privileged Scaffold" Concept and the Quest for Superior Kinase Inhibitors
In the landscape of drug discovery, the term "privileged scaffold," first introduced by Evans et al., describes molecular frameworks that can provide high-affinity ligands for multiple, distinct biological targets.[1][2] These structures are not merely versatile templates; they represent a convergence of favorable traits, including synthetic accessibility, metabolic stability, and the ability to present functional groups in a three-dimensional space that is conducive to target engagement. Natural products have historically been a rich source of these scaffolds.[3]
The purine core is a quintessential example, forming the basis of endogenous molecules like adenosine triphosphate (ATP) and guanosine triphosphate (GTP). Its inherent ability to bind to the ATP-binding site of kinases has made it a foundational scaffold for numerous kinase inhibitors. However, the very ubiquity of purine recognition sites across the kinome presents a significant challenge: achieving selectivity. This has driven the exploration of bioisosteres—scaffolds that mimic the key pharmacophoric features of the purine core while offering distinct structural and electronic properties.
This guide provides a deep-dive validation of the pyrido[2,3-b]pyrazine scaffold, a purine bioisostere that has emerged as a truly privileged framework in modern medicinal chemistry. We will objectively compare its performance against established scaffolds, such as quinazolines and the isomeric pyrido[2,3-d]pyrimidines, providing the supporting experimental data and detailed protocols necessary for researchers to leverage this powerful chemical starting point.
The Pyrido[2,3-b]pyrazine Core: A Strategic Bioisosteric Leap
The pyrido[2,3-b]pyrazine system, an aza-bioisostere of quinoxaline, can be viewed as a "deconstructed purine." It retains the critical nitrogen atom arrangement for forming key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket, while offering unique advantages.
-
Vectorial Diversity: Unlike the purine core, the pyrido[2,3-b]pyrazine scaffold provides distinct vectors for substitution, allowing for the exploration of chemical space not readily accessible with other heterocyclic systems. This facilitates the fine-tuning of selectivity and pharmacokinetic properties.
-
Modulated Physicochemical Properties: The introduction of an additional nitrogen atom compared to a quinazoline or carbocyclic-fused systems alters the scaffold's electronic distribution, polarity, and solubility. This can be strategically exploited to improve drug-like properties, such as aqueous solubility, and to mitigate off-target effects like hERG channel inhibition.[4]
-
Synthetic Tractability: The most common and robust synthesis involves the condensation of a 2,3-diaminopyridine with a 1,2-dicarbonyl compound, a reliable reaction that accommodates a wide range of substituents, enabling the rapid generation of diverse compound libraries.[3]
Caption: Relationship between Purine and Key Privileged Scaffolds.
Performance Benchmark: Pyrido[2,3-b]pyrazine in Action
The validation of a privileged scaffold rests on empirical evidence of its ability to generate potent and selective ligands for multiple target classes. The pyrido[2,3-b]pyrazine core has demonstrated exceptional utility across several key kinase families implicated in oncology.
Case Study 1: Overcoming Resistance in EGFR-Mutant Lung Cancer
The quinazoline scaffold is famously represented by Gefitinib and Erlotinib, first-generation EGFR inhibitors.[5] However, resistance, often mediated by the T790M mutation, limits their long-term efficacy. Research has shown that the pyrido[2,3-b]pyrazine scaffold can yield potent inhibitors active against both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) non-small-cell lung carcinoma (NSCLC) cell lines.[6][7]
| Compound | Scaffold | Cell Line (EGFR Status) | IC₅₀ (µM) | Reference |
| Gefitinib | Quinazoline | HCC827 (exon 19 del) | ~0.015 | [8] (Implied) |
| Gefitinib | Quinazoline | H1975 (L858R/T790M) | >10 | [8] (Implied) |
| Compound 7n | Pyrido[2,3-b]pyrazine | PC9 (erlotinib-sensitive) | 0.09 | [6][7] |
| Compound 7n | Pyrido[2,3-b]pyrazine | PC9-ER (erlotinib-resistant) | 0.15 | [6][7] |
| Compound 7f | Pyrido[2,3-b][1][9]oxazine | HCC827 (exon 19 del) | 0.09 | [8] |
| Compound 7f | Pyrido[2,3-b][1][9]oxazine | H1975 (L858R/T790M) | 0.89 | [8] |
Analysis: The data clearly demonstrates the potential of the pyrido[2,3-b]pyrazine framework. While first-generation quinazolines lose activity against resistant mutants, derivatives like Compound 7n maintain low micromolar to nanomolar potency.[6][7] This highlights the scaffold's ability to accommodate substitutions that can overcome steric hindrance in the ATP-binding pocket introduced by the T790M mutation, a critical advantage for developing next-generation inhibitors.
Case Study 2: Targeting Serine/Threonine Kinases - PIM and CDK
The versatility of the pyrido[2,3-b]pyrazine scaffold extends beyond tyrosine kinases to the serine/threonine kinase family, including crucial oncogenic drivers like PIM and cyclin-dependent kinases (CDKs).
PIM Kinases: These are implicated in cell survival and proliferation across numerous cancers. Several heterocyclic scaffolds have been explored as PIM-1 inhibitors.[10]
CDK4/6: The pyrido[2,3-d]pyrimidine scaffold of Palbociclib is a benchmark for CDK4/6 inhibition.[11] However, pyrido[3,4-b]pyrazine derivatives have also been developed as potent RET kinase inhibitors, demonstrating the broader utility of the pyridopyrazine family.[12]
| Compound | Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| AZD1208 | Pyrimidine-based | Pan-PIM | Potent (nM range) | [10] (Review) |
| SGI-1776 | Imidazo[1,2-b]pyridazine | PIM-1 | 7 | [10] (Review) |
| Compound 28 | Pyrido[3,4-b]pyrazine | RET | 25 (cell IC₅₀) | [12] |
| Palbociclib | Pyrido[2,3-d]pyrimidine | CDK4 / CDK6 | 11 / 15 | [11] (Implied) |
| mTOR Inhibitor | Pyrazino[2,3-b]pyrazine | mTOR | Potent (nM range) | [12][13] |
Analysis: While direct head-to-head data is sparse, the evidence shows that various pyridopyrazine isomers can be tailored to potently inhibit different classes of kinases. The development of nanomolar pyrazino[2,3-b]pyrazine-based mTOR inhibitors and pyrido[3,4-b]pyrazine-based RET inhibitors showcases the scaffold's adaptability as a "kinase inhibitor-in-waiting."[12][13] Its ability to serve as a template for inhibitors of PIM, CDKs, and mTOR validates its status as a privileged scaffold.
Pharmacokinetic (ADME) Profile: A Comparative Outlook
A scaffold's true value is determined not only by its potency but also by its drug-like properties. While comprehensive, directly comparative ADME data is limited, we can synthesize key insights from studies on related heterocyclic inhibitors.
| Parameter | Quinazoline (e.g., Gefitinib) | Pyrido[2,3-d]pyrimidine (e.g., Palbociclib) | Pyrido[2,3-b]pyrazine |
| Oral Bioavailability | ~60% in humans[14] | Variable, food effect observed | Favorable properties anticipated; can be optimized[2] |
| Metabolism | Extensive, primarily via CYP3A4[6] | Primarily via SULT2A1 and CYP3A | Amenable to modification to reduce metabolic liabilities[3] |
| Key Liabilities | CYP3A4-mediated drug-drug interactions[6] | Neutropenia is a common toxicity | Can be engineered to reduce hERG inhibition and improve solubility[2] |
| **Half-life (t₁/₂) ** | ~48 hours in patients[1] | ~29 hours | Not broadly reported, but expected to be tunable |
Expert Insights: The pyrido[2,3-b]pyrazine scaffold offers a distinct advantage in mitigating specific liabilities. For instance, strategic placement of nitrogen atoms can lower the lipophilicity (CLogP) of the core structure. This has been shown to reduce off-target activity, such as inhibition of the hERG potassium channel, a common cause of cardiotoxicity in drug development.[2] Furthermore, the scaffold's multiple substitution points allow chemists to block sites of metabolic attack, potentially improving metabolic stability and half-life compared to more constrained systems.[3]
Experimental Protocols: A Guide to Validation
To maintain scientific integrity, every protocol must be a self-validating system. Here, we provide detailed, field-proven methodologies for the synthesis and biological evaluation of pyrido[2,3-b]pyrazine derivatives.
Protocol 1: Synthesis of a Representative Pyrido[2,3-b]pyrazine
This protocol describes the classical condensation reaction to form the core scaffold, a cornerstone of its synthetic accessibility. The causality is straightforward: the nucleophilic amines of the diaminopyridine attack the electrophilic carbonyls of the dione, followed by cyclization and dehydration to form the aromatic pyrazine ring.
Reaction: Condensation of 5-bromo-2,3-diaminopyridine with Benzil
Caption: General workflow for the synthesis of the pyrido[2,3-b]pyrazine core.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromo-2,3-diaminopyridine (1.0 eq), benzil (1.0 eq), and glacial acetic acid (to form a ~0.1 M solution).
-
Heating: Heat the reaction mixture to reflux (approximately 120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent), observing the disappearance of the starting materials. The reaction is typically complete within 2-4 hours.
-
Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark solution into a beaker of ice-water with stirring. A solid precipitate will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove acetic acid, followed by a wash with cold ethanol to remove unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a DMF/ethanol mixture, to yield the pure 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol provides a robust method for determining the IC₅₀ value of a test compound against a target kinase, such as PIM-1 or CDK4. The principle relies on quantifying the amount of ATP remaining after the kinase reaction; a potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.
Caption: Workflow for a luminescence-based in vitro kinase assay.
Step-by-Step Methodology:
-
Plate Setup: In a 384-well plate, add 1 µL of the test compound (serially diluted in DMSO) or DMSO vehicle control to the appropriate wells.
-
Enzyme Addition: Add 2 µL of the target kinase (e.g., PIM-1) diluted in kinase assay buffer to each well. Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The IC₅₀ value is determined by plotting the luminescence signal against the inhibitor concentration.
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay is a standard method to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[3]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., PC9, H1975) in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (prepared by serial dilution). Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Final Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Absorbance Reading: Measure the spectrophotometrical absorbance of the samples at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the compound concentration to determine the IC₅₀ value.
Signaling Pathways and Mechanism of Action
Understanding why a scaffold is effective requires examining its impact on cellular signaling. Pyrido[2,3-b]pyrazine-based inhibitors often function as ATP-competitive inhibitors, blocking the phosphorylation of downstream substrates.
CDK4/6 Signaling Pathway
CDK4/6 inhibitors block the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the transcription factor E2F, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle, thus inducing cell cycle arrest.[1]
Caption: Inhibition of the CDK4/6 pathway leads to G1 cell cycle arrest.
PIM-1 Kinase Signaling Pathway
PIM-1 is a constitutively active serine/threonine kinase that does not require phosphorylation for its activity. It is often upregulated in response to cytokine signaling via the JAK/STAT pathway. PIM-1 promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD, and it promotes proliferation by phosphorylating substrates that control protein synthesis, such as 4E-BP1.[9]
Caption: PIM-1 inhibition blocks pro-survival and pro-proliferative signals.
Conclusion and Future Perspectives
The empirical evidence strongly supports the validation of pyrido[2,3-b]pyrazine as a privileged scaffold in drug discovery. Its proven ability to generate potent inhibitors against multiple, therapeutically relevant kinase families—including those where established scaffolds like quinazolines face resistance challenges—cements its importance. The scaffold's synthetic tractability and the potential for fine-tuning ADME properties provide a robust platform for developing next-generation targeted therapies.
For researchers and drug development professionals, the pyrido[2,3-b]pyrazine scaffold should be considered a high-priority starting point for kinase inhibitor programs. Its inherent advantages offer a logical and promising path to overcoming the limitations of first-generation inhibitors and discovering novel, effective, and safer medicines. Future work should focus on generating comprehensive, head-to-head comparative studies of potency and pharmacokinetics against other privileged scaffolds to fully delineate its position in the medicinal chemistry arsenal.
References
- 1. Pharmacokinetic parameters of gefitinib predict efficacy and toxicity in patients with advanced non-small cell lung cancer harboring EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic properties and bioequivalence of gefitinib 250 mg in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Palbociclib exposure in relation to efficacy and toxicity in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Population Pharmacokinetics of Palbociclib and Its Correlation with Clinical Efficacy and Safety in Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via [1,2,5]Thiadiazolo[3,4-b]pyrazines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 2-Chloropyrido[2,3-b]pyrazine Analogs
In the quest for novel therapeutics, the pyrido[2,3-b]pyrazine scaffold has emerged as a privileged structure, with derivatives demonstrating a wide range of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2][3] Specifically, 2-chloropyrido[2,3-b]pyrazine serves as a versatile synthetic intermediate for generating libraries of analogs with potential as kinase inhibitors. However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: ensuring the selective inhibition of the intended target to minimize off-target effects and potential toxicity.[4][5][6] This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies of this compound analogs, empowering researchers to make informed decisions in the drug discovery and development process.
The Imperative of Kinase Selectivity Profiling
The development of selective kinase inhibitors is a cornerstone of modern drug discovery.[7] While a highly specific inhibitor can offer a cleaner safety profile, multi-targeted inhibitors can also be therapeutically advantageous in complex diseases like cancer, a concept known as polypharmacology.[5][6] Therefore, a thorough understanding of a compound's selectivity profile is not merely a precautionary measure but a critical step in elucidating its mechanism of action and therapeutic potential.[8][9] Off-target interactions are not always detrimental; some may even contribute to the desired therapeutic effect.[9][10] The key is to systematically identify and characterize these interactions to build a complete picture of the compound's biological activity.[11][12]
Designing a Robust Cross-Reactivity Screening Cascade
A tiered approach is often the most efficient strategy for evaluating the selectivity of a new series of compounds. This typically begins with broad, high-throughput biochemical assays against a large panel of kinases, followed by more focused cell-based assays to confirm on-target and off-target activity in a more physiologically relevant context.
1. Initial Kinase Panel Screening:
The initial step involves screening the this compound analogs against a diverse panel of kinases. Several commercial services offer comprehensive kinase profiling. The choice of kinases in the panel should ideally cover all major branches of the human kinome to provide a broad overview of selectivity.
2. In-Depth Biochemical IC50 Determination:
For any "hits" identified in the initial screen (typically defined as >50% inhibition at a given concentration), full dose-response curves should be generated to determine the half-maximal inhibitory concentration (IC50). This quantitative data is essential for comparing the potency of the analogs against different kinases. A widely used method for this is the luminescence-based kinase assay.
3. Cellular Target Engagement and Viability Assays:
Biochemical assays, while excellent for determining direct enzyme inhibition, do not always translate to cellular activity. Therefore, it is crucial to progress to cell-based assays. These assays can confirm that the compound can penetrate the cell membrane and engage its target in a cellular environment. Furthermore, assessing the compound's effect on cell viability is critical to distinguish between targeted anti-proliferative effects and general cytotoxicity. The MTT assay is a standard colorimetric assay for this purpose.
Experimental Protocols: A Practical Guide
Luminescence-Based Kinase Inhibition Assay
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[13][14][15] A decrease in ATP corresponds to higher kinase activity. The addition of a luciferase-based reagent results in a luminescent signal that is inversely proportional to kinase activity.[16][17]
Protocol:
-
Reaction Setup: In a 96-well or 384-well plate, prepare the kinase reaction mixture containing the specific kinase, its substrate, and ATP at a concentration appropriate for the kinase being tested.
-
Compound Addition: Add the this compound analogs at various concentrations to the reaction wells. Include appropriate controls (e.g., no enzyme, no inhibitor).
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Generation: Add a commercially available luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and initiates the luminescence reaction.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a luminescence-based kinase inhibition assay.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18][19] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[20][21]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the concentration of the compound that causes a 50% reduction in cell viability (GI50).
Caption: Workflow for the MTT cell viability assay.
Data Presentation and Interpretation
The results of the cross-reactivity studies should be presented in a clear and concise manner to facilitate comparison between the analogs.
Table 1: Hypothetical Kinase Inhibition Profile of this compound Analogs (IC50 in µM)
| Kinase | Analog 1 | Analog 2 | Analog 3 |
| Target Kinase A | 0.05 | 0.02 | 0.1 |
| Kinase B | 1.2 | 0.5 | 2.5 |
| Kinase C | >10 | 8.7 | >10 |
| Kinase D | 0.8 | 0.3 | 1.5 |
| Kinase E | 5.6 | 2.1 | 9.8 |
Table 2: Hypothetical Cellular Activity of this compound Analogs (GI50 in µM)
| Cell Line | Analog 1 | Analog 2 | Analog 3 |
| Target Cell Line X | 0.1 | 0.05 | 0.2 |
| Control Cell Line Y | >20 | 15 | >20 |
Structure-Activity Relationship (SAR) and Interpretation
Caption: The relationship between chemical structure and biological activity.
Conclusion
A systematic and rigorous evaluation of the cross-reactivity of this compound analogs is indispensable for their successful development as therapeutic agents or chemical probes. By combining broad kinase profiling with targeted cellular assays, researchers can gain a deep understanding of the selectivity and potential off-target effects of their compounds. This knowledge is critical for optimizing lead compounds, interpreting biological data, and ultimately, developing safer and more effective drugs.[30][31][32]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinase selectivity profiling by inhibitor affinity chromatography | Semantic Scholar [semanticscholar.org]
- 13. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 14. ebiotrade.com [ebiotrade.com]
- 15. promega.com [promega.com]
- 16. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. MTT (Assay protocol [protocols.io]
- 21. broadpharm.com [broadpharm.com]
- 22. 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 26. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pnas.org [pnas.org]
- 29. academic.oup.com [academic.oup.com]
- 30. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 31. icr.ac.uk [icr.ac.uk]
- 32. researchgate.net [researchgate.net]
Comparative analysis of different catalytic systems for 2-Chloropyrido[2,3-b]pyrazine functionalization
For researchers, medicinal chemists, and professionals in drug development, the pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif, integral to a range of biologically active molecules, including potent kinase inhibitors and antiviral agents.[1][2] The strategic functionalization of this core structure is paramount for modulating pharmacokinetic and pharmacodynamic properties. Among the various synthetic handles available, the 2-chloro substituent on the pyrido[2,3-b]pyrazine ring serves as a versatile linchpin for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.
This guide provides a comparative analysis of different catalytic systems for the functionalization of 2-Chloropyrido[2,3-b]pyrazine, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The insights presented herein are synthesized from established literature on analogous heterocyclic systems and specific examples involving the pyrido[2,3-b]pyrazine core, offering a robust framework for methodological selection and optimization.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents, which is a common strategy in the development of novel therapeutics.
Comparative Analysis of Catalytic Systems
The choice of palladium precursor and, more critically, the phosphine ligand, is a determining factor in the efficiency of the Suzuki-Miyaura coupling of electron-deficient heteroaryl chlorides like this compound. The electron-rich and sterically hindered nature of modern phosphine ligands is key to promoting the oxidative addition of the relatively unreactive C-Cl bond and facilitating the subsequent reductive elimination.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-110 | 85-95 | A robust and versatile system for a broad range of aryl and heteroaryl boronic acids. |
| Pd₂(dba)₃ / XPhos | XPhos | K₂CO₃ | Toluene | 100 | 80-92 | Particularly effective for sterically demanding coupling partners. |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 90 | 70-85 | A classical catalyst, often effective for less challenging substrates but may require higher catalyst loading. |
| [Pd(IPr)Cl₂]₂ | IPr (NHC) | K₂CO₃ | THF | 80 | 88-96 | N-Heterocyclic carbene (NHC) ligands can offer high stability and reactivity. |
Note: The yields are indicative and based on studies of analogous 2-chloro-N-heterocycles.[3][4]
Mechanistic Rationale
The efficacy of bulky, electron-rich phosphine ligands such as SPhos and XPhos stems from their ability to stabilize the monoligated palladium(0) species, which is highly active in the oxidative addition step. This is a critical consideration for the less reactive C-Cl bond of this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
A representative protocol based on analogous systems:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane (5 mL) and water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The introduction of nitrogen-containing substituents is a frequent objective in medicinal chemistry. The Buchwald-Hartwig amination provides a powerful and general method for the formation of C-N bonds, coupling this compound with a diverse range of primary and secondary amines.
Comparative Analysis of Catalytic Systems
The success of the Buchwald-Hartwig amination of heteroaryl chlorides is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand, which facilitates both the oxidative addition and the challenging reductive elimination steps.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Pd(OAc)₂ / RuPhos | RuPhos | NaOtBu | Toluene | 90-110 | 85-98 | Excellent for a wide range of primary and secondary amines. |
| Pd₂(dba)₃ / BrettPhos | BrettPhos | LiHMDS | THF | 70-90 | 80-95 | BrettPhos is particularly effective for the coupling of primary amines.[5] |
| [Pd(cinnamyl)Cl]₂ / XPhos | XPhos | K₃PO₄ | t-BuOH | 100 | 75-90 | A weaker base can be used, which may be advantageous for substrates with base-sensitive functional groups. |
| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | 110 | 65-80 | A more traditional bidentate ligand, may require higher temperatures and catalyst loadings. |
Note: Yields are indicative and based on studies of analogous heteroaryl chlorides and a 7-bromo-pyrido[2,3-b]pyrazine derivative.
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. The steric bulk of ligands like RuPhos and BrettPhos is crucial for promoting the final reductive elimination step.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
A representative protocol based on analogous systems:
-
In a glovebox, charge a reaction tube with palladium(II) acetate (0.015 mmol, 1.5 mol%), RuPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C for 4-18 hours, with stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by flash column chromatography.
Part 3: Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction introduces a linear alkynyl moiety, which can serve as a valuable synthetic intermediate for further transformations or as a key structural element in its own right.
Comparative Analysis of Catalytic Systems
The traditional Sonogashira reaction employs a dual catalytic system of palladium and a copper(I) salt. However, copper-free modifications have been developed to avoid issues with the homocoupling of the alkyne (Glaser coupling) and the potential toxicity of copper.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N / THF | THF | 25-50 | 80-95 | The classical and widely used system. |
| Pd(OAc)₂ / PPh₃ | CuI | Piperidine | DMF | 60-80 | 75-90 | Effective for a broad range of substrates. |
| Pd(PPh₃)₄ | None | Pyrrolidine | DMF | 80-100 | 70-85 | A common copper-free condition, may require higher temperatures. |
| [Pd(DTBNpP)(crotyl)Cl] | None | TMP | DMSO | 25 | 85-95 | A modern, highly active catalyst for room-temperature, copper-free couplings.[6] |
Note: Yields are indicative and based on general Sonogashira couplings of heteroaryl chlorides.
Mechanistic Rationale
In the copper-catalyzed Sonogashira reaction, two interconnected catalytic cycles are proposed. The palladium cycle is similar to that of other cross-coupling reactions. In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex. In copper-free systems, the deprotonated alkyne is thought to coordinate directly to the palladium center.
Caption: Interconnected catalytic cycles in the copper-catalyzed Sonogashira reaction.
Experimental Protocol: Copper-Catalyzed Sonogashira Coupling
A representative protocol based on general procedures:
-
To a reaction flask, add this compound (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert atmosphere.
-
Add anhydrous triethylamine (Et₃N, 3.0 mmol) and anhydrous THF (10 mL).
-
Add the terminal alkyne (1.1 mmol) dropwise at room temperature.
-
Stir the reaction at room temperature for 8-16 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Conclusion
The functionalization of this compound is readily achievable through a variety of palladium-catalyzed cross-coupling reactions. For Suzuki-Miyaura couplings , catalyst systems based on bulky, electron-rich biarylphosphine ligands such as SPhos and XPhos offer high efficiency and broad substrate scope. In Buchwald-Hartwig aminations , ligands like RuPhos and BrettPhos are highly effective for the coupling of a wide range of primary and secondary amines. For Sonogashira couplings , both traditional copper-co-catalyzed systems and modern copper-free protocols provide excellent routes to alkynylated products, with the choice often depending on the specific substrate and desired reaction conditions. The experimental protocols and comparative data provided in this guide serve as a strong foundation for researchers to select and optimize the ideal catalytic system for their specific synthetic goals, ultimately accelerating the discovery and development of novel pyrido[2,3-b]pyrazine-based therapeutics.
References
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer co… [ouci.dntb.gov.ua]
- 5. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Chloropyrido[2,3-b]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the therapeutic potential of 2-Chloropyrido[2,3-b]pyrazine derivatives, a promising class of heterocyclic compounds. By examining their efficacy in both controlled laboratory settings (in vitro) and within living organisms (in vivo), we aim to offer a clear perspective on their journey from chemical synthesis to potential clinical application. This document is intended for an audience with a strong scientific background, offering in-depth technical details, supporting experimental data, and transparent methodologies.
Introduction: The Significance of the Pyrido[2,3-b]pyrazine Scaffold
The pyrido[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biological activities.[1] Its rigid, planar structure and the presence of multiple nitrogen atoms allow for diverse interactions with biological targets, making it a fertile ground for the development of novel therapeutics.[2] Derivatives of this core have demonstrated potential as anticancer, antimicrobial, and antiviral agents.[1][3][4] The introduction of a chlorine atom at the 2-position of this scaffold can significantly modulate the electronic properties and steric profile of the molecule, potentially enhancing its binding affinity and specificity for target proteins. This guide will focus on elucidating the impact of this substitution on the biological efficacy of this compound class.
In Vitro Efficacy: Unraveling the Molecular Mechanisms
In vitro studies are the cornerstone of early-stage drug discovery, providing critical insights into a compound's mechanism of action, potency, and selectivity in a controlled environment. For this compound derivatives, in vitro assays have been instrumental in identifying their primary biological targets and cellular effects.
Kinase Inhibition: A Primary Mode of Action
A significant body of research points towards kinase inhibition as a primary mechanism of action for many pyrido[2,3-b]pyrazine derivatives.[3] Kinases are a large family of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
One of the key targets for this class of compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC).[3] Notably, certain pyrido[2,3-b]pyrazine derivatives have shown the ability to inhibit not only the wild-type EGFR but also clinically relevant drug-resistant mutants, such as the T790M "gatekeeper" mutation.[3]
Signaling Pathway Visualization
Caption: EGFR Signaling Pathway and Inhibition by this compound Derivatives.
Cellular Assays: Assessing Antiproliferative and Cytotoxic Effects
Beyond enzymatic assays, cell-based assays are crucial for determining the effect of these compounds on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Studies have shown that novel pyrido[2,3-b]pyrazines can inhibit the proliferation of erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) lung cancer cell lines with IC50 values in the nanomolar to low micromolar range. For instance, compound 7n from a synthesized series demonstrated an IC50 of 0.09 μM against PC9 cells and 0.15 μM against PC9-ER cells, highlighting its potential to overcome acquired resistance.[3]
| Derivative/Compound | Target Cell Line | In Vitro Potency (IC50/EC50) | Reference |
| Compound 7n | PC9 (Erlotinib-sensitive NSCLC) | 0.09 µM | [3] |
| Compound 7n | PC9-ER (Erlotinib-resistant NSCLC) | 0.15 µM | [3] |
| Pyrido[2,3-b][5][6]oxazine 7f | HCC827 (EGFR exon 19 del) | 0.09 µM | [7] |
| Pyrido[2,3-b][5][6]oxazine 7f | NCI-H1975 (EGFR L858R/T790M) | 0.89 µM | [7] |
| Pyrido[2,3-b][5][6]oxazine 7f | A-549 (WT-EGFR) | 1.10 µM | [7] |
In Vivo Efficacy: From the Bench to Preclinical Models
While in vitro data provides a strong foundation, the ultimate test of a compound's therapeutic potential lies in its performance within a complex biological system. In vivo studies, typically conducted in animal models, are essential for evaluating a drug's pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and overall therapeutic efficacy and safety.
Anticancer Activity in Xenograft Models
A common approach to evaluate the in vivo anticancer efficacy of a compound is through the use of xenograft models, where human cancer cells are implanted into immunocompromised mice. While specific in vivo data for this compound derivatives is limited in publicly available literature, studies on structurally related pyridopyrimidine derivatives provide a valuable framework for understanding their potential in vivo activity.
For instance, certain pyrido[2,3-d]pyrimidine derivatives have demonstrated significant tumor growth inhibition in Colo-205 (colon cancer) and U87MG (glioblastoma) xenograft models, with manageable toxicity.[8] These studies typically involve the daily administration of the compound to tumor-bearing mice and monitoring tumor volume over time.
Experimental Workflow Visualization
Caption: General Experimental Workflow for In Vivo Xenograft Studies.
Pharmacokinetic and Safety Profile
A favorable pharmacokinetic profile is crucial for a drug's success. This includes factors such as oral bioavailability, half-life, and metabolic stability. A study on a series of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones, which share a similar core structure, revealed that some derivatives possess reasonable oral bioavailability and a long half-life in dog pharmacokinetic studies.[9] Such properties are desirable for developing a clinically viable drug.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for key in vitro and in vivo experiments.
In Vitro Assay Protocols
1. EGFR Kinase Inhibition Assay (Biochemical Assay)
This protocol outlines a continuous-read kinase assay to measure the inhibitory potency of compounds against EGFR.
-
Materials:
-
Recombinant active EGFR (WT) and EGFR (T790M/L858R) enzymes
-
ATP
-
Sox-conjugated peptide substrate (e.g., Y12-Sox)
-
1X kinase reaction buffer (20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
384-well white, non-binding surface microtiter plates
-
Test compounds serially diluted in 50% DMSO
-
Plate reader capable of fluorescence detection (λex360/λem485)
-
-
Procedure:
-
Prepare 10X stocks of enzymes, 1.13X ATP, and peptide substrate in 1X kinase reaction buffer.
-
Add 5 µL of each enzyme solution to the wells of the 384-well plate.
-
Add 0.5 µL of serially diluted test compounds or 50% DMSO (for control) to the wells.
-
Pre-incubate the plate for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of a pre-mixed solution of ATP and peptide substrate.
-
Immediately place the plate in the plate reader and monitor the fluorescence signal every 71 seconds for 30-120 minutes.
-
Determine the initial velocity of the reaction from the linear portion of the progress curves.
-
Plot the initial velocity against the inhibitor concentration to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[3]
-
2. Cell Viability MTT Assay
This protocol describes the use of the MTT assay to determine the cytotoxic effects of the compounds on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., PC9, PC9-ER)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[10][11]
-
In Vivo Experimental Protocol
1. Subcutaneous Xenograft Tumor Model in Mice
This protocol provides a general framework for establishing and evaluating the efficacy of compounds in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Human cancer cell line
-
Sterile PBS or appropriate cell culture medium
-
Matrigel (optional, to enhance tumor engraftment)
-
Syringes and needles (25-27 gauge)
-
Calipers for tumor measurement
-
Test compound formulated for in vivo administration
-
-
Procedure:
-
Cell Preparation: Culture the cancer cells to the logarithmic growth phase. Harvest the cells and resuspend them in sterile PBS or serum-free medium, optionally mixed with Matrigel, to the desired concentration (e.g., 5 x 10^6 cells per 100 µL).
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Once the tumors are palpable and have reached a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Data Collection: Measure the tumor volume using calipers and record the body weight of the mice regularly (e.g., twice a week).
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice. Excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).[12][13]
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. In vitro studies have consistently demonstrated the potent and selective activity of these derivatives against key cancer-related targets like EGFR, including drug-resistant mutants. While direct and extensive in vivo efficacy data for this specific subclass remains to be fully elucidated in the public domain, the favorable pharmacokinetic properties and antitumor activity observed in structurally related compounds provide a strong rationale for their continued investigation.
Future research should focus on comprehensive in vivo studies of lead this compound derivatives to establish a clear link between their potent in vitro activity and therapeutic efficacy in preclinical models. These studies should include detailed pharmacokinetic and pharmacodynamic assessments, as well as long-term toxicity studies. The detailed protocols provided in this guide offer a robust framework for conducting such investigations, ensuring the generation of high-quality, reproducible data that will be crucial for advancing these promising compounds towards clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, structure-activity relationships, and in vivo properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as corticotropin-releasing factor-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 11. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. veterinarypaper.com [veterinarypaper.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 2-Substituted Pyrido[2,3-b]pyrazines
The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-substituted pyrido[2,3-b]pyrazine derivatives, offering a comparative overview for researchers, scientists, and drug development professionals. We will explore how modifications at the 2-position influence potency, selectivity, and other critical drug-like properties across various therapeutic targets, supported by experimental data and detailed protocols.
The Versatile Pyrido[2,3-b]pyrazine Core: A Scaffold of Therapeutic Promise
The pyrido[2,3-b]pyrazine ring system, a fusion of pyridine and pyrazine rings, serves as a versatile template for the design of bioactive molecules. Its rigid, planar structure and the presence of multiple nitrogen atoms allow for a variety of intermolecular interactions with biological targets, including hydrogen bonding and π-π stacking. The 2-position of this scaffold is a key vector for chemical modification, often projecting into solvent-exposed regions or specific sub-pockets of enzyme active sites. Consequently, substitutions at this position can dramatically impact a compound's pharmacological profile.
Comparative SAR Analysis at Key Biological Targets
This section will dissect the SAR of 2-substituted pyrido[2,3-b]pyrazines against several important classes of biological targets.
Antiviral Activity: Targeting Human Cytomegalovirus (HCMV) Polymerase
A notable application of 2-substituted pyrido[2,3-b]pyrazines is in the development of non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase. These compounds offer a promising alternative to current therapies, which are often hampered by toxicity and resistance.
Causality Behind Experimental Choices: The primary goal in this context is to enhance antiviral potency while minimizing off-target effects, particularly inhibition of the human ether-à-go-go (hERG) ion channel, which can lead to cardiotoxicity. Medicinal chemistry efforts have focused on introducing substituents at the 2-position to modulate lipophilicity and introduce specific interactions with the polymerase enzyme.
SAR Insights:
-
Impact of Lipophilicity on hERG Inhibition: A general trend observed for 2-substituted pyrido[2,3-b]pyrazine derivatives is that a reduction in lipophilicity often leads to decreased hERG inhibition[1]. This is a critical consideration for developing safer antiviral agents.
-
Polar Substituents for Improved Solubility and Potency: The introduction of polar groups at the 2-position, such as a substituted 2-imidazolinone ring, has been shown to improve aqueous solubility[1]. More importantly, specific substitutions on this ring can lead to potent antiviral activity. For instance, compound 27 (structure not fully disclosed in the provided text) with a substituted 2-imidazolinone ring demonstrated a superior therapeutic index (>120) and potent HCMV antiviral activity (EC50 = 0.33 μM) with minimal hERG-related cardiotoxicity[1].
-
Broad Spectrum Activity: Certain 2-substituted derivatives have shown activity against other members of the Herpesviridae family, including HSV-1, HSV-2, and EBV, indicating their potential as broad-spectrum antiherpetic agents[1].
Data Summary: Anti-HCMV Activity and hERG Inhibition
| Compound ID | 2-Substituent | HCMV EC50 (µM) | hERG IC50 (µM) | cLogP | Reference |
| 27 | Substituted 2-imidazolinone | 0.33 | Minimized | Lower | [1] |
| General Trend | Less Lipophilic Groups | Potency Varies | Increased | Lower | [1] |
Anticancer Activity: Targeting Kinases and Overcoming Resistance
The pyrido[2,3-b]pyrazine scaffold has been extensively explored for the development of kinase inhibitors for cancer therapy. Notably, derivatives have been synthesized to target both erlotinib-sensitive and erlotinib-resistant non-small-cell lung carcinoma (NSCLC).
Causality Behind Experimental Choices: The development of resistance to targeted therapies like erlotinib, often through mutations in the target kinase (e.g., EGFR T790M), is a major clinical challenge. Research in this area focuses on designing compounds that can inhibit both the wild-type and resistant forms of the kinase. The unsubstituted 2-position of the pyridopyrazine core has been identified as important in this context.
SAR Insights:
-
Importance of an Unsubstituted 2-Position: Studies have highlighted the significance of an unsubstituted 2-position on the pyrido[2,3-b]pyrazine core for activity against erlotinib-resistant cell lines[2]. This suggests that bulky substituents at this position may be detrimental to binding to the mutated kinase.
-
Activity Against Resistant Cell Lines: A series of novel pyrido[2,3-b]pyrazines were designed and synthesized, leading to the discovery of compound 7n , which exhibited potent inhibition of both erlotinib-sensitive (PC9, IC50 = 0.09 μM) and erlotinib-resistant (PC9-ER, IC50 = 0.15 μM) cell lines[2]. This demonstrates the potential of this scaffold to overcome acquired resistance in cancer.
Data Summary: Inhibition of Erlotinib-Sensitive and -Resistant Cell Lines
| Compound ID | 2-Substituent | PC9 IC50 (µM) | PC9-ER IC50 (µM) | Reference |
| 7n | Unsubstituted | 0.09 | 0.15 | [2] |
Antibacterial Activity
Pyrido[2,3-b]pyrazine derivatives have also been investigated for their antibacterial properties. The oxidation state of the pyrazine ring system plays a crucial role in their activity.
SAR Insights:
-
N-Oxides and Antibacterial Potency: The synthesis of pyrido[2,3-b]pyrazine 1,4-dioxides and 1-oxides has revealed a stark difference in their antibacterial efficacy. The 1,4-dioxide derivatives displayed strong antibacterial activities, whereas the corresponding 1-oxide derivatives were inactive[3]. This indicates that the electronic properties and the potential for bioreduction of the N-oxide moieties are critical for their mechanism of action.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed methodologies for key experiments.
General Synthesis of 2-Substituted Pyrido[2,3-b]pyrazines
The synthesis of 2-substituted pyrido[2,3-b]pyrazines often involves a late-stage diversification strategy, allowing for the introduction of various substituents at the 2-position from a common intermediate.
Workflow for Synthesis of a 2-Substituted Pyrido[2,3-b]pyrazine Derivative
Caption: Synthetic workflow for 2-substituted pyrido[2,3-b]pyrazines.
Step-by-Step Protocol:
-
Synthesis of the 1,3-diketo amide intermediate (9): To a solution of 4-chlorobenzylamine (7) in a suitable solvent, add methyl 3-chloro-3-oxopropionate (8) dropwise at a controlled temperature. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC). The product (9) is then isolated and purified.
-
Formation of the Pyrido[2,3-b]pyrazine Core (Intermediate 18): The 1,3-diketo amide (9) is reacted with a diaminopyridine derivative to form the core pyrido[2,3-b]pyrazine structure. This may involve a condensation reaction followed by cyclization to yield intermediate 16, which is then further modified to the advanced intermediate 18[1].
-
Late-Stage Introduction of the 2-Substituent: The advanced intermediate 18, which is suitably functionalized, is then used in various coupling or substitution reactions to introduce a diverse range of substituents at the 2-position, yielding the final target compounds[1].
In Vitro Anti-HCMV Assay
This protocol outlines a typical cell-based assay to determine the 50% effective concentration (EC50) of a compound against HCMV.
Workflow for Anti-HCMV Assay
Caption: Workflow for determining anti-HCMV activity.
Step-by-Step Protocol:
-
Cell Culture: Human foreskin fibroblast (HFF) cells are cultured in appropriate media and seeded into 96-well plates.
-
Compound Preparation: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations in cell culture media.
-
Infection: The HFF cell monolayers are infected with a known titer of an HCMV strain (e.g., AD169).
-
Treatment: Immediately after infection, the media is replaced with media containing the various concentrations of the test compounds. A positive control (e.g., ganciclovir) and a negative control (vehicle) are included.
-
Incubation: The plates are incubated at 37°C in a humidified CO2 incubator for a period sufficient for the virus to cause a cytopathic effect (CPE) in the control wells (typically 5-7 days).
-
Quantification of Antiviral Activity: The antiviral activity is quantified by assessing the inhibition of CPE, often through microscopic observation and scoring, or by quantifying viral DNA using quantitative PCR (qPCR).
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Future Directions and Unanswered Questions
The exploration of 2-substituted pyrido[2,3-b]pyrazines is an active area of research with several promising avenues for future investigation:
-
Elucidation of Binding Modes: While SAR data provides valuable insights, co-crystal structures of these inhibitors bound to their target enzymes would provide a more detailed understanding of the key interactions and guide the rational design of more potent and selective analogs.
-
Systematic Exploration of the 2-Position: A more systematic exploration of a wider range of substituents at the 2-position, including various heterocyclic and acyclic moieties, could lead to the discovery of novel compounds with improved pharmacological profiles.
-
Pharmacokinetic and In Vivo Studies: For promising lead compounds, comprehensive pharmacokinetic studies and in vivo efficacy evaluations in relevant animal models are essential to assess their potential for clinical development.
-
Exploration of New Therapeutic Areas: Given the versatility of the pyrido[2,3-b]pyrazine scaffold, its potential in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders, warrants further investigation.
By continuing to build upon the foundational SAR studies outlined in this guide, the scientific community can unlock the full therapeutic potential of 2-substituted pyrido[2,3-b]pyrazines.
References
- 1. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antibacterial Activity of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antibiotic resistance necessitates a continuous search for novel antimicrobial agents. Heterocyclic compounds, organic molecules containing at least one atom other than carbon within a ring structure, form the backbone of a vast number of pharmaceuticals, including a significant portion of the world's antibiotics.[1][2] Their structural diversity and ability to interact with a wide array of biological targets make them a fertile ground for the discovery of new antibacterial drugs.[3]
This guide provides a comparative analysis of the antibacterial activity of several key classes of heterocyclic compounds. It is designed to offer researchers and drug development professionals an in-depth technical overview, supported by experimental data and detailed protocols, to aid in the rational design and evaluation of new antibacterial agents.
Key Heterocyclic Scaffolds in Antibacterial Research
Several classes of heterocyclic compounds have demonstrated significant potential as antibacterial agents.[2] This guide will focus on a comparative analysis of some of the most prominent classes, including:
-
β-Lactams: A cornerstone of antibiotic therapy for decades.
-
Quinolones: Potent, broad-spectrum synthetic agents.
-
Azoles (Imidazoles and Triazoles): A versatile class with both antifungal and antibacterial properties.[2]
-
Sulfonamides: One of the first classes of synthetic antimicrobial agents.
-
Pyrazoles and Pyrimidines: Emerging scaffolds with promising antibacterial activity.[1][4][5]
Mechanisms of Antibacterial Action: A Comparative Overview
The diverse chemical structures of heterocyclic compounds translate into a variety of mechanisms by which they exert their antibacterial effects. Understanding these mechanisms is crucial for overcoming resistance and designing novel therapeutics.
Inhibition of Cell Wall Synthesis: The β-Lactam Story
β-Lactam antibiotics, such as penicillins and cephalosporins, target the bacterial cell wall, a structure essential for maintaining cell integrity. They achieve this by inhibiting penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of peptidoglycan, the primary component of the bacterial cell wall.[6][7] This disruption leads to a weakened cell wall and ultimately, cell lysis.
Diagram of β-Lactam Mechanism of Action
Caption: Mechanism of β-Lactam Antibiotics.
Interference with Nucleic Acid Synthesis: The Quinolone Approach
Quinolones are a class of synthetic antibiotics that act by inhibiting bacterial DNA synthesis.[] They target two essential enzymes: DNA gyrase and topoisomerase IV. These enzymes are responsible for the supercoiling and relaxation of DNA, processes that are vital for DNA replication, repair, and transcription. By trapping these enzymes on the DNA, quinolones introduce double-strand breaks, leading to rapid cell death.
Disruption of Folic Acid Synthesis: The Sulfonamide Strategy
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a precursor in the bacterial synthesis of folic acid.[][9] Folic acid is an essential nutrient for the synthesis of nucleic acids and amino acids. By competitively inhibiting the enzyme dihydropteroate synthase, sulfonamides block the folic acid synthesis pathway in bacteria.[9][10] As humans obtain folic acid from their diet, this pathway is an attractive target for selective toxicity.
Diagram of Sulfonamide Mechanism of Action
Caption: Mechanism of Sulfonamide Antibiotics.
Emerging Mechanisms of Other Heterocycles
The antibacterial mechanisms of other heterocyclic classes are still under active investigation. For instance, some azole derivatives, traditionally known for their antifungal activity, have shown antibacterial properties by inhibiting bacterial enzymes or disrupting cell membranes.[11][12] Pyrazole and pyrimidine derivatives have also demonstrated diverse mechanisms, including the inhibition of DNA gyrase.[13][14]
Comparative Antibacterial Activity: Experimental Data
The in vitro activity of antibacterial compounds is commonly assessed using two primary methods: the Kirby-Bauer disk diffusion test and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Kirby-Bauer Disk Diffusion Test
This qualitative test provides a visual indication of an antibiotic's effectiveness. A paper disk impregnated with a specific concentration of the antibiotic is placed on an agar plate inoculated with a lawn of bacteria.[15] The antibiotic diffuses into the agar, and if it is effective, it will inhibit bacterial growth, creating a "zone of inhibition" around the disk.[16] The diameter of this zone is proportional to the susceptibility of the bacteria to the antibiotic.[15]
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[17] It is a quantitative measure of an antibiotic's potency and is a critical parameter in drug development and clinical decision-making. The broth microdilution method is a common technique for determining MIC values.[17]
Comparative Data Tables
The following tables present a summary of reported zone of inhibition diameters and MIC values for various heterocyclic compounds against common Gram-positive and Gram-negative bacteria. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: Zone of Inhibition Diameters (mm) of Selected Heterocyclic Compounds
| Heterocyclic Class | Compound | Staphylococcus aureus | Escherichia coli | Reference(s) |
| β-Lactam | Amoxicillin | 23 ± 0.7 | - | [18] |
| Sulfonamide | Sulfonamide derivative | 41.08 ± 0.04 (MRSA) | - | [19] |
| Pyrazole | Pyrazole derivative | - | - | [13] |
| Pyrimidine | Pyrimidine derivative | 28 (MRSA) | - | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) Values (µg/mL) of Selected Heterocyclic Compounds
| Heterocyclic Class | Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| Quinolone | Ciprofloxacin | 2-4 (MRSA) | 0.03125 | 0.26 | [18][20][21] |
| Quinolone | Levofloxacin | - | 0.03125 | - | [21] |
| Quinolone | Moxifloxacin | 0.049 (MRSA) | - | - | [18] |
| β-Lactam | Penicillin G | - | - | - | [22] |
| β-Lactam | Oxacillin | - | 256 | - | [22] |
| Azole | Triazolylidene gold complex | 2 | - | - | [20] |
| Azole | Imidazolylidene silver complex | 2-4 | - | 2-4 | [20] |
| Pyrazole | Imidazo-pyridine pyrazole | <1 | <1 | <1 | [13] |
| Pyrimidine | Pyrimidine pyrazole derivative | 31.25 | - | - | [5] |
Experimental Protocols
To ensure the reproducibility and validity of antibacterial activity testing, standardized protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these methods.[20][23]
Detailed Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test
1. Inoculum Preparation: a. Select 4-5 well-isolated colonies of the same morphological type from an 18- to 24-hour agar plate.[24] b. Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).[24] c. Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard.[24] This corresponds to approximately 1.5 x 10⁸ CFU/mL.[25] d. Adjust the turbidity of the suspension with sterile saline or broth to match the 0.5 McFarland standard.[26] This suspension should be used within 15 minutes of preparation.[26][27]
2. Inoculation of the Agar Plate: a. Dip a sterile cotton swab into the adjusted inoculum suspension.[27] b. Rotate the swab several times and press firmly on the inside wall of the tube above the fluid level to remove excess liquid.[27] c. Streak the swab over the entire surface of a Mueller-Hinton agar plate to obtain a uniform lawn of growth. Rotate the plate approximately 60 degrees and repeat the streaking two more times.[26]
3. Application of Antibiotic Disks: a. Aseptically place the antibiotic-impregnated disks on the surface of the inoculated agar plate.[26] b. Ensure the disks are firmly in contact with the agar. c. The disks should be spaced far enough apart to prevent overlapping of the zones of inhibition.
4. Incubation: a. Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
5. Interpretation of Results: a. After incubation, measure the diameter of the zones of complete inhibition in millimeters.[15] b. Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive standards provided by the CLSI.
Diagram of Kirby-Bauer Test Workflow
Caption: Kirby-Bauer Disk Diffusion Test Workflow.
Detailed Protocol: Broth Microdilution MIC Assay
1. Preparation of Antimicrobial Agent Dilutions: a. Prepare a stock solution of the test compound. b. Perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) in a 96-well microtiter plate.[17]
2. Inoculum Preparation: a. Prepare a bacterial suspension with a turbidity equivalent to the 0.5 McFarland standard as described in the Kirby-Bauer protocol.[17] b. Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[23]
3. Inoculation and Incubation: a. Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted antimicrobial agent. b. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[17] c. Incubate the plate at 35°C ± 2°C for 16-20 hours.[23]
4. Determination of MIC: a. After incubation, visually inspect the wells for turbidity (an indication of bacterial growth). b. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[17]
Structure-Activity Relationships (SAR)
The antibacterial activity of heterocyclic compounds is highly dependent on their chemical structure. Understanding the relationship between structural modifications and biological activity is fundamental to rational drug design.
For quinolones , for example, modifications at various positions of the core structure have been shown to significantly impact their antibacterial spectrum and potency. The addition of a fluorine atom at position C6 dramatically increases activity against Gram-negative bacteria.[28] A cyclopropyl group at the N1 position generally enhances overall potency.[28] Substituents at the C7 position, often a piperazine or pyrrolidine ring, influence activity against Gram-positive bacteria and pharmacokinetic properties.[28]
Conclusion
Heterocyclic compounds represent a rich and diverse source of antibacterial agents with a wide range of mechanisms of action. This guide has provided a comparative overview of the antibacterial activity of several key classes of these compounds, supported by experimental data and detailed protocols for in vitro testing. A thorough understanding of their mechanisms of action, antibacterial spectra, and structure-activity relationships is paramount for the continued development of novel and effective treatments to combat the growing threat of antibiotic resistance. The data presented herein serves as a valuable resource for researchers and scientists in the field of antibacterial drug discovery, facilitating the rational design and evaluation of the next generation of life-saving medicines.
References
- 1. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Review of the Resistance Mechanisms for β-Lactams, Macrolides and Fluoroquinolones among Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 9. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. pharmacyfreak.com [pharmacyfreak.com]
- 13. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. nelsonlabs.com [nelsonlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 21. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. protocols.io [protocols.io]
- 24. Disk Diffusion Susceptibility Testing (Kirby-Bauer Method) [addl.purdue.edu]
- 25. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 26. asm.org [asm.org]
- 27. hardydiagnostics.com [hardydiagnostics.com]
- 28. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Experimental Validation of Molecular Docking Predictions for 2-Chloropyrido[2,3-b]pyrazine Inhibitors
In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, computational methods such as molecular docking are indispensable for accelerating the identification of promising lead candidates. The 2-Chloropyrido[2,3-b]pyrazine scaffold has emerged as a privileged structure, forming the core of numerous inhibitors targeting critical kinases in oncology and immunology.[1][2] However, the predictions generated by in silico docking are theoretical models that demand rigorous experimental validation to confirm their biological relevance. A predicted low docking score does not guarantee a potent inhibitor.
This guide provides a comparative framework for researchers, scientists, and drug development professionals to robustly validate molecular docking predictions for this specific class of inhibitors. We will delve into the causality behind experimental choices, present objective comparisons of key technologies, and provide field-proven protocols to ensure the scientific integrity of your validation workflow.
The Imperative of a Multi-Faceted Validation Approach
A computational "hit" from a docking screen is merely the starting point. The primary goal of validation is to confirm a direct, physical interaction between the inhibitor and the target kinase and to quantify the functional consequence of this binding. Relying on a single experimental method is fraught with risk; orthogonal methods are crucial for building a confident structure-activity relationship (SAR).
Our validation strategy is built on a logical progression from confirming direct binding to quantifying functional inhibition. This workflow ensures that resources are spent on compounds with the highest potential.
Caption: High-level workflow for docking prediction validation.
Part 1: Biophysical Validation — Does the Inhibitor Actually Bind?
The first and most critical question is whether the predicted interaction occurs in reality. Biophysical techniques directly measure the physical association between the inhibitor and the target protein, providing essential data on binding affinity (KD), kinetics (kon/koff), and thermodynamics.
Comparative Analysis of Key Biophysical Techniques
Choosing the right biophysical assay depends on the specific questions being asked, the availability of materials, and the desired throughput. Each method offers a unique lens through which to view the binding event.[3][4]
| Technique | Principle | Key Outputs | Throughput | Pros | Cons |
| Isothermal Titration Calorimetry (ITC) | Measures heat released or absorbed during binding.[5] | KD, ΔH, ΔS, Stoichiometry (n) | Low | "Gold standard" thermodynamics; label-free; in-solution measurement.[6] | High protein consumption; sensitive to buffer mismatch; low throughput.[7] |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index as inhibitor flows over immobilized protein.[8] | KD, kon, koff | Medium-High | Real-time kinetic data; label-free; reusable sensor chips.[9][10] | Requires protein immobilization which can affect activity; potential for non-specific binding.[11] |
| Nuclear Magnetic Resonance (NMR) | Monitors chemical shift perturbations (CSPs) in the protein's spectrum upon ligand binding.[3] | Binding Site, KD (from titration) | Low | Provides residue-level binding information; detects weak interactions. | Requires 15N-labeled protein; high protein concentration needed; complex data analysis. |
Expert Insight: For early-stage validation of this compound hits, Surface Plasmon Resonance (SPR) often provides the best balance of throughput and information richness. The kinetic data (especially the off-rate, koff) it provides is invaluable for lead optimization, as a longer residence time can translate to improved in vivo efficacy. Isothermal Titration Calorimetry (ITC) is best reserved for detailed thermodynamic characterization of lead candidates, as it provides a complete thermodynamic profile of the binding event.[12]
Protocol Spotlight: Validating Binding Kinetics with Surface Plasmon Resonance (SPR)
This protocol outlines a standard kinetic analysis for a this compound inhibitor against a target kinase.
Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) for the inhibitor-kinase interaction.
Materials:
-
Purified recombinant kinase (target protein)
-
This compound inhibitor stock solution (in 100% DMSO)
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor Chip (e.g., CM5, GLC)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)
Methodology:
-
Chip Preparation & Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC/NHS for 7 minutes.
-
Immobilize the kinase to the desired density (e.g., 2000-4000 RU) by injecting it at a low concentration (e.g., 10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 5.0). The choice of pH is critical to ensure the protein is positively charged for efficient coupling without causing denaturation.[11]
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
A reference flow cell should be prepared similarly but without protein immobilization to enable background subtraction.
-
-
Kinetic Analysis:
-
Prepare a serial dilution of the inhibitor in running buffer. A typical concentration range is 0.1x to 10x the expected KD. Ensure the final DMSO concentration is consistent across all samples and is low (<1%) to avoid artifacts.
-
Perform a multi-cycle kinetic analysis:
-
Inject the highest concentration of the inhibitor to condition the surface.
-
Inject a buffer blank (0 nM inhibitor).
-
Inject each inhibitor concentration in ascending order, from lowest to highest.
-
Each injection cycle consists of an association phase (e.g., 120 seconds) followed by a dissociation phase (e.g., 300 seconds). The length of the dissociation phase is critical for accurately modeling the off-rate.
-
-
Between each cycle, inject the regeneration solution to remove all bound inhibitor and return to baseline. Test several regeneration conditions to find one that is effective without damaging the immobilized kinase.[8]
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. This will yield the kon, koff, and KD values.[3]
-
Part 2: Biochemical Validation — Does Binding Inhibit Function?
Confirming direct binding is essential, but it doesn't guarantee functional inhibition. A compound could bind to an allosteric site without affecting catalytic activity. Therefore, the next logical step is a biochemical assay to measure the inhibitor's effect on the kinase's primary function: phosphorylation.
Caption: Principle of an in vitro kinase inhibition assay.
The most common output of these assays is the IC₅₀ value , which is the concentration of inhibitor required to reduce enzyme activity by 50%. This is a crucial metric for ranking compound potency.
Comparison of Kinase Assay Formats
Modern kinase assays are typically fluorescence- or luminescence-based, designed for high-throughput screening (HTS).[13]
| Assay Format | Principle | Pros | Cons |
| TR-FRET | Measures FRET between a donor (e.g., terbium-labeled antibody) and an acceptor on the substrate when phosphorylation occurs.[13] | Homogeneous ("mix-and-read"); robust; good for HTS. | Can be susceptible to compound interference (autofluorescence). |
| Luminescence (e.g., Kinase-Glo®) | Quantifies the amount of ATP remaining after the kinase reaction. Less ATP = more kinase activity. | Highly sensitive; wide dynamic range. | Indirect measurement; can be prone to false positives from ATPases. |
| Radiometric (³²P/³³P-ATP) | Measures the incorporation of radioactive phosphate onto a substrate. | The "gold standard" for directness and sensitivity. | Requires handling of radioactive materials; low throughput.[14] |
Expert Insight: For routine IC₅₀ determination of a new inhibitor series, a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is often the most practical choice. It is a direct measure of product formation and is highly amenable to automation, making it efficient for testing multiple compounds and generating dose-response curves.
Protocol Spotlight: In Vitro TR-FRET Kinase Assay
Objective: To determine the IC₅₀ value of a this compound inhibitor against its target kinase.
Materials:
-
Target Kinase
-
Biotinylated peptide substrate
-
ATP
-
Assay Buffer (containing MgCl₂)
-
TR-FRET detection reagents (e.g., Terbium-labeled anti-phospho-antibody, Streptavidin-acceptor fluorophore)
-
Test inhibitor and control inhibitor (e.g., Staurosporine)
-
384-well, low-volume white plates
-
Plate reader capable of TR-FRET detection
Methodology:
-
Compound Preparation:
-
Create a 10-point, 3-fold serial dilution of the test inhibitor in 100% DMSO.
-
Dilute these samples into assay buffer to create the final compound plate. The intermediate dilution factor should be high enough (e.g., 50x) to keep the final DMSO concentration low and constant in the assay (e.g., 1%).
-
-
Kinase Reaction: [15]
-
Add 5 µL of the diluted compound solution to the assay plate wells. Include "no inhibitor" (0% inhibition) and "high concentration control inhibitor" (100% inhibition) wells.
-
Add 5 µL of a 2x kinase/substrate mixture (prepared in assay buffer) to all wells to start the reaction.
-
Add 5 µL of 2x ATP solution (prepared in assay buffer) to initiate the reaction. The final ATP concentration should ideally be at or near the Km for the kinase to ensure accurate IC₅₀ determination.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding 5 µL of the TR-FRET detection reagent mix (containing EDTA to chelate Mg²⁺ and stop the kinase, plus the detection antibodies/reagents).
-
Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (donor and acceptor).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence signals.
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion: Synthesizing Data for Confident Progression
The validation of a molecular docking hit is a systematic process of evidence-building. By first confirming direct physical binding with a biophysical method like SPR and then quantifying the functional consequence with a biochemical assay like TR-FRET, you create a robust data package.[16][17] This orthogonal approach minimizes the risk of artifacts and provides high confidence that your this compound inhibitor is a genuine, on-target modulator. This rigorous, experimentally-grounded validation is the bedrock upon which successful drug discovery programs are built.
References
- 1. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ITC - Creative Biolabs [creative-biolabs.com]
- 8. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioradiations.com [bioradiations.com]
- 12. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro kinase assay [protocols.io]
- 16. Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Mastering the Unseen Threat: A Researcher's Guide to Handling 2-Chloropyrido[2,3-b]pyrazine
For the vanguard of pharmaceutical and materials science, navigating the complexities of novel chemical entities is a daily reality. Among these, halogenated heterocyclic compounds like 2-Chloropyrido[2,3-b]pyrazine present unique handling challenges due to their inherent reactivity and potential biological activity. This guide serves as an essential operational manual, moving beyond mere compliance to instill a culture of deep, proactive safety. Here, we dissect the necessary personal protective equipment (PPE), outline rigorous handling protocols, and provide a clear framework for waste disposal, ensuring that your innovative research is not compromised by avoidable risks.
Core Hazard Assessment: Understanding the Risk Profile
Based on data from related compounds, this compound should be treated as a substance that is:
-
Harmful if Swallowed, Inhaled, or in Contact with Skin: Acute toxicity is a primary concern.[1]
-
A Severe Irritant: Causes serious irritation to the eyes and skin, and may cause respiratory irritation.[1][2]
These potential hazards mandate a multi-layered PPE strategy to create a robust barrier between the researcher and the chemical.
The Last Line of Defense: A Multi-Layered PPE Strategy
Personal protective equipment is not a mere checklist; it is a system designed to mitigate specific threats. For this compound, the following PPE is mandatory.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high splash potential.[3] | The eyes are highly susceptible to chemical irritants. Goggles provide a seal against splashes and vapors. A face shield offers a secondary, broader barrier of protection. |
| Hand Protection | Chemically resistant nitrile or neoprene gloves. Consider double-gloving for extended operations. | Standard latex gloves offer insufficient protection. Nitrile and neoprene provide superior resistance to a range of chemicals, including halogenated organic compounds.[4] Always inspect gloves for tears or punctures before use and employ proper removal techniques to avoid skin contamination.[5] |
| Protective Clothing | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.[3] Consider a chemically resistant apron for large-volume work. | A lab coat protects the skin and personal clothing from incidental contact. Flame-resistant material is a prudent choice given the organic nature of the compound. |
| Respiratory Protection | All handling of solid or volatile solutions must be conducted within a certified chemical fume hood. | The primary route of exposure to be controlled is inhalation. A properly functioning fume hood is the most effective engineering control to minimize airborne concentrations of the chemical. A respirator may be required for emergency situations like a large spill outside of a fume hood.[5] |
| Footwear | Closed-toe shoes constructed of a durable, liquid-resistant material. | This is a fundamental laboratory safety requirement to protect against spills and falling objects.[6] |
Operational Workflow: From Benchtop to Disposal
A self-validating protocol anticipates potential failures and builds in redundancies. The following workflow for handling this compound is designed to minimize exposure at every step.
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation and Area Designation :
-
Before any work begins, ensure the chemical fume hood has a current certification and is functioning correctly.
-
Designate a specific area within the fume hood for the handling of this compound to prevent cross-contamination.
-
Cover the work surface with absorbent, disposable bench paper.
-
-
Personal Protective Equipment (PPE) Donning :
-
Don all required PPE as outlined in the table above before entering the designated work area.
-
-
Chemical Handling :
-
Use the smallest quantity of the compound necessary for the experiment to minimize waste and potential exposure.[5]
-
When weighing the solid, do so within the fume hood to contain any dust.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers of this compound tightly sealed when not in immediate use.[4]
-
-
Spill Management :
-
Minor Spill (in fume hood): If a small amount of solid or solution is spilled, gently cover it with a suitable absorbent material (e.g., vermiculite or a commercial spill pad).[5] Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[5]
-
Major Spill: In the event of a large spill, evacuate the immediate area and follow your institution's emergency procedures.
-
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical component of the handling lifecycle. Improper disposal can lead to environmental contamination and pose a risk to others.
-
Waste Segregation : All waste contaminated with this compound, including excess solid, solutions, contaminated gloves, bench paper, and glassware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Labeling : The waste container must be labeled as "Halogenated Organic Waste" and include the full chemical name: this compound.
-
Institutional Guidelines : Follow all institutional and local regulations for the storage and disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their scientific endeavors. This proactive approach to safety is the bedrock of trustworthy and reproducible research.
References
- 1. 2,3-Dichloropyrido[2,3-b]pyrazine | C7H3Cl2N3 | CID 11788868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. benchchem.com [benchchem.com]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
